1-(Difluoromethoxy)-2-ethynylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(difluoromethoxy)-2-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c1-2-7-5-3-4-6-8(7)12-9(10)11/h1,3-6,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEAIJWQSPPMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342158-87-5 | |
| Record name | 2-(Difluoromethoxy)phenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
synthesis of 1-(difluoromethoxy)-2-ethynylbenzene
An In-depth Technical Guide to the Synthesis of 1-(Difluoromethoxy)-2-ethynylbenzene
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the , a key building block in modern medicinal chemistry and materials science. The strategic incorporation of the difluoromethoxy (-OCHF₂) group offers a powerful tool to enhance metabolic stability and modulate the physicochemical properties of bioactive molecules.[1][2] The terminal alkyne serves as a versatile functional handle for a variety of subsequent transformations, including cycloadditions and cross-coupling reactions. This document details a robust and efficient two-stage synthetic pathway commencing from the readily available precursor, 2-hydroxybenzaldehyde. We will explore the underlying chemical principles, provide a comparative analysis of key synthetic methodologies, and present detailed, field-proven experimental protocols.
Introduction: The Strategic Value of a Fluorinated Alkyne Building Block
The confluence of a difluoromethoxy group and a terminal alkyne on an aromatic scaffold creates a molecule of significant synthetic potential. The -OCHF₂ group is a bioisostere of phenolic hydroxyls, methoxy, and thiol groups, but with profoundly different electronic properties and metabolic fate.[1] Its inclusion can block sites of oxidative metabolism, increase lipophilicity, and favorably alter the conformational preferences of a parent drug molecule, thereby enhancing its pharmacokinetic profile.[1][2]
Simultaneously, the ortho-ethynyl group is a linchpin for molecular elaboration. It is a prime substrate for copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, enabling the facile construction of complex carbon-carbon bonds.[3][4] Consequently, this compound is an invaluable precursor for synthesizing novel pharmaceuticals, agrochemicals, and advanced organic materials.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target molecule identifies two primary bond disconnections: the C-O bond of the difluoromethyl ether and the C-C bond of the alkyne. This suggests a convergent synthesis strategy starting from a simple, ortho-disubstituted benzene.
Caption: Retrosynthetic pathways to this compound.
While two primary pathways from 2-hydroxybenzaldehyde are feasible, the most reliable and widely applicable route involves the initial formation of the difluoromethyl ether, followed by the conversion of the aldehyde to the alkyne. This sequence avoids potential complications of the acidic phenolic proton interfering with the basic conditions often required for alkyne synthesis. This guide will focus on this preferred pathway.
Core Synthetic Pathway: A Two-Stage Approach
Stage 1: Synthesis of 2-(Difluoromethoxy)benzaldehyde via Phenolic Difluoromethoxylation
The introduction of the -OCHF₂ group is efficiently achieved by trapping an in-situ generated difluorocarbene (:CF₂) with the phenoxide of 2-hydroxybenzaldehyde.
Principle and Rationale: Difluorocarbene is a unique intermediate; it is an electrophilic carbene that is stabilized by back-bonding from the fluorine lone pairs into the carbene's empty p-orbital.[5] This reactivity allows it to be efficiently trapped by nucleophiles like phenolates. A common and practical source of difluorocarbene is the thermal decarboxylation of sodium 2-chloro-2,2-difluoroacetate.[1][5] This reagent is advantageous as it is a bench-stable solid, relatively inexpensive, and less toxic than gaseous or organometallic difluorocarbene precursors.[1][5]
Caption: Mechanism of difluoromethoxylation.
Detailed Experimental Protocol: Difluoromethoxylation of 2-Hydroxybenzaldehyde Adapted from a general procedure in Organic Syntheses.[1][5]
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq.), cesium carbonate (1.5 eq.), and sodium 2-chloro-2,2-difluoroacetate (2.5-3.0 eq.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a slurry (approx. 0.5 M concentration with respect to the aldehyde).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(difluoromethoxy)benzaldehyde as a pure oil or low-melting solid.
| Parameter | Value |
| Typical Yield | 75-90% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, δ) | ~10.4 (s, 1H, -CHO), ~7.9 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~7.3 (m, 2H, Ar-H), ~6.7 (t, ¹JHF=73 Hz, 1H, -OCHF₂) |
| ¹⁹F NMR (CDCl₃, δ) | ~-84 (d, ²JHF=73 Hz, 2F) |
Table 1: Typical Reaction Data for 2-(Difluoromethoxy)benzaldehyde.
Stage 2: Alkyne Formation via Aldehyde Homologation
With the key intermediate, 2-(difluoromethoxy)benzaldehyde, in hand, the final step is a one-carbon homologation to install the terminal alkyne. Two premier methods for this transformation are the Ohira-Bestmann modification of the Seyferth-Gilbert homologation and the Corey-Fuchs reaction.
Methodology Comparison:
-
Ohira-Bestmann Reaction: This method utilizes dimethyl 1-diazo-2-oxopropylphosphonate (the Ohira-Bestmann reagent) under mild basic conditions (e.g., K₂CO₃ in methanol).[6] It generates a carbanion in situ which reacts with the aldehyde to form the alkyne, often in a one-pot procedure with high yields.[7][8] It is particularly well-suited for substrates that may be sensitive to the strong bases used in other methods.[6]
-
Corey-Fuchs Reaction: This is a robust two-step process.[9][10] First, the aldehyde reacts with carbon tetrabromide and triphenylphosphine to form a 1,1-dibromoalkene intermediate.[11] This stable intermediate is then treated with a strong organolithium base (like n-butyllithium) to induce elimination and rearrangement, yielding the terminal alkyne.[9][10]
Caption: Comparison of Ohira-Bestmann and Corey-Fuchs workflows.
For its operational simplicity and mild conditions, the Ohira-Bestmann modification is often the preferred method for this transformation.
Detailed Experimental Protocol: Ohira-Bestmann Homologation Adapted from general literature procedures.[6][12]
-
Reaction Setup: To a round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add a solution of 2-(difluoromethoxy)benzaldehyde (1.0 eq.) in anhydrous methanol or tetrahydrofuran (THF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq.) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of the Ohira-Bestmann reagent (1.2-1.5 eq.) in methanol or THF dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting aldehyde (typically 2-12 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether or hexanes (3x).
-
Combine the organic layers and wash with brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (using a hexane/ethyl acetate gradient) to afford this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₂O | [13] |
| Molecular Weight | 168.14 g/mol | [13] |
| Appearance | Solid | [13] |
| InChI Key | XMEAIJWQSPPMCQ-UHFFFAOYSA-N | [13] |
| Primary Hazard | Acute Toxicity (Oral, Cat. 3) | [13] |
Table 2: Physicochemical Properties of this compound.
Applications in Further Synthesis: The Sonogashira Coupling
The terminal alkyne of the title compound is a powerful functional group for constructing more complex molecular architectures. A prime example is the Sonogashira coupling, a palladium- and copper-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides.[3][4][14] This reaction proceeds under mild conditions and exhibits broad functional group tolerance, making it a cornerstone of modern organic synthesis.[3]
Caption: General workflow for Sonogashira coupling.
Conclusion
The is reliably achieved through a two-stage process beginning with 2-hydroxybenzaldehyde. The initial difluoromethoxylation using a stable difluorocarbene precursor, followed by an Ohira-Bestmann homologation of the resulting aldehyde, represents an efficient, high-yielding, and scalable route. The final product is a highly valuable and versatile building block, poised for use in diverse applications ranging from the synthesis of complex drug candidates to the development of novel organic materials. The methodologies described herein are robust and grounded in well-established organic chemistry principles, providing researchers with a clear and actionable guide for its preparation.
References
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NROChemistry. Seyferth-Gilbert Homologation. Available from: [Link]
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Grokipedia. Corey–Fuchs reaction. Available from: [Link]
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Grokipedia. Seyferth–Gilbert homologation. Available from: [Link]
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Organic Syntheses. Difluoromethylation of Phenols. Org. Synth. 2024, 101, 164-180. Available from: [Link]
- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
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Organic Chemistry Portal. Corey-Fuchs Reaction. Available from: [Link]
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American Chemical Society. Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. J. Org. Chem. 2013, 78, 17, 8854–8859. Available from: [Link]
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Wikipedia. Corey–Fuchs reaction. Available from: [Link]
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Organic Chemistry Portal. Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Available from: [Link]
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Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
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ResearchGate. Difluoromethylation of phenols with difluorobromoacetic acid under visible‐light photoredox catalysis. Available from: [Link]
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PubMed. N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: a new difluoromethylation reagent for S-, N-, and C-nucleophiles. Available from: [Link]
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An In-Depth Technical Guide to 1-(difluoromethoxy)-2-ethynylbenzene: A Versatile Building Block for Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(difluoromethoxy)-2-ethynylbenzene (CAS Number: 1342158-87-5), a fluorinated building block with significant potential in medicinal chemistry and materials science. The strategic incorporation of a difluoromethoxy group and a terminal alkyne on a benzene scaffold offers a unique combination of properties, making it a valuable tool for researchers and drug development professionals. This document details the physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and explores the potential applications of this compound, with a particular focus on its role in the development of novel therapeutics.
Introduction: The Strategic Importance of Fluorine in Modern Drug Design
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a substituent of interest. It can act as a bioisosteric replacement for less stable functional groups, such as hydroxyls and methoxy groups, thereby enhancing a drug candidate's pharmacokinetic profile by blocking common metabolic pathways. The presence of the terminal alkyne in this compound further enhances its utility, providing a reactive handle for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and the Sonogashira coupling.
Physicochemical and Safety Profile
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1342158-87-5 | N/A |
| Molecular Formula | C₉H₆F₂O | N/A |
| Molecular Weight | 168.14 g/mol | N/A |
| Appearance | Solid | N/A |
| pKa (predicted) | 8.62 ± 0.30 | [1] |
Safety Information:
Based on available data, this compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
-
GHS Pictogram: GHS06 (Skull and Crossbones)
-
Signal Word: Danger
-
Hazard Statement: H301 (Toxic if swallowed)
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of the Precursor, 2-Ethynylphenol
The starting material, 2-ethynylphenol, is a known compound that can be synthesized or procured from commercial vendors. It is a key intermediate in various chemical syntheses.[2]
Step 2: Difluoromethylation of 2-Ethynylphenol
The introduction of the difluoromethoxy group can be achieved through the reaction of 2-ethynylphenol with a suitable difluorocarbene precursor, such as sodium chlorodifluoroacetate. This method is advantageous due to the relative stability and ease of handling of the reagent.[3][4]
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-ethynylphenol (1.0 eq) and a suitable base such as cesium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via cannula.
-
Reagent Addition: Under a positive flow of nitrogen, add sodium chlorodifluoroacetate (2.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Characterization (Predicted)
While experimental data for the target molecule is scarce, the expected spectroscopic features can be predicted based on analogous structures:
-
¹H NMR: The spectrum would likely show a singlet for the acetylenic proton, multiplets in the aromatic region, and a characteristic triplet for the proton of the difluoromethoxy group with a large coupling constant to the fluorine atoms.
-
¹³C NMR: The spectrum would display signals for the two acetylenic carbons, aromatic carbons, and a triplet for the carbon of the difluoromethoxy group due to coupling with the fluorine atoms.
-
¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the C-H stretch of the alkyne, the C≡C triple bond stretch, C-O-C ether linkage, and C-F bonds.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of this compound make it a highly attractive building block for the synthesis of complex molecules with potential therapeutic applications.
Role as a Bioisostere in Medicinal Chemistry
The difluoromethoxy group can serve as a metabolically stable bioisostere for hydroxyl and methoxy groups. Replacing these groups can prevent common metabolic transformations like O-demethylation, thereby increasing the in vivo half-life of a drug candidate.
Utility in Click Chemistry and Sonogashira Coupling
The terminal alkyne functionality allows for facile conjugation to other molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.
Furthermore, the ethynyl group is a key participant in the Sonogashira coupling, a powerful cross-coupling reaction used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[5][6] This reaction is widely employed in the synthesis of natural products, pharmaceuticals, and organic materials.
Caption: Workflow illustrating the application of this compound in drug discovery.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique combination of a metabolically robust difluoromethoxy group and a reactive terminal alkyne provides a powerful platform for the development of next-generation therapeutics. The proposed synthetic route offers a practical approach to accessing this valuable compound, opening avenues for further exploration of its chemical and biological properties.
References
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LookChem. (n.d.). Cas 5101-44-0, 2-ETHYNYL-PHENOL. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of p-ethynylphenol. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Fier, P. S., & Hartwig, J. F. (2013). Synthesis of difluoromethyl ethers with difluoromethyltriflate. Angewandte Chemie International Edition, 52(7), 2092-2095. Retrieved from [Link]
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J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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SciSpace. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
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ACS Publications. (2016). Cyclization of 1-(2-Alkynylphenyl)-3,3-dialkyltriazenes: A Convenient, High-Yield Synthesis of Substituted Cinnolines and Isoindazoles. The Journal of Organic Chemistry. Retrieved from [Link]
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ACS Publications. (2016). Tandem Bond-Forming Reactions of 1-Alkynyl Ethers. Accounts of Chemical Research. Retrieved from [Link]
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1-(difluoromethoxy)-2-ethynylbenzene molecular weight and formula
An In-depth Technical Guide to 1-(Difluoromethoxy)-2-ethynylbenzene: A Key Building Block in Modern Drug Discovery
Executive Summary
This compound is a strategically designed aromatic compound that has garnered significant interest among researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core molecular properties, a logical and detailed synthetic strategy, its expected spectroscopic signature, and the rationale behind its increasing utility in drug development. The molecule uniquely combines two high-value chemical motifs: the metabolically robust difluoromethoxy group and the synthetically versatile terminal alkyne. This combination makes it an exemplary building block for constructing complex molecular architectures with tailored pharmacokinetic and pharmacodynamic profiles. This document serves as a technical resource for scientists leveraging this compound in their research endeavors.
Core Molecular Properties and Safety Data
A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and physicochemical characteristics of this compound are summarized below.
Table 1: Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₆F₂O | [1][2] |
| Molecular Weight | 168.14 g/mol | [1][2] |
| CAS Number | 1342158-87-5 | [2] |
| MDL Number | MFCD17281928 | [1][2] |
| Physical Form | Solid | [1] |
| SMILES String | C#CC1=CC=CC=C1OC(F)F | [2] |
| InChI Key | XMEAIJWQSPPMCQ-UHFFFAOYSA-N | [1] |
Table 2: Hazard and Safety Information
| Category | Information | Source |
| GHS Pictogram | GHS06 (Skull and Crossbones) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statement | H301: Toxic if swallowed | [1] |
| Precautionary Codes | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [1] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | [1] |
Strategic Importance in Drug Discovery
The value of this compound lies in the synergistic interplay between its two key functional groups. This design is not accidental; it is a deliberate choice to address common challenges in medicinal chemistry, such as metabolic instability and the need for efficient synthetic diversification.
-
The Difluoromethoxy (-OCF₂H) Group: This moiety is a well-established bioisostere of the common methoxy (-OCH₃) group. The substitution of hydrogen atoms with fluorine offers several critical advantages. Firstly, it blocks metabolic oxidation at the alpha-carbon, a common pathway for drug degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile, including a longer half-life.[3][4] Secondly, the strong electron-withdrawing nature of fluorine atoms lowers the pKa of nearby functionalities and can modulate receptor binding affinity. The difluoromethoxy group, in particular, is often preferred over the trifluoromethoxy group as it can still participate in hydrogen bonding as a hydrogen bond acceptor, more closely mimicking the parent methoxy group.
-
The Terminal Alkyne (-C≡CH) Group: The ethynyl group is a powerful and versatile synthetic handle. Its primary applications in drug development include:
-
Palladium-Catalyzed Cross-Coupling: It is an essential partner in reactions like the Sonogashira coupling, enabling the facile formation of C-C bonds to construct complex aryl-alkyne structures.[5]
-
Bioorthogonal Chemistry: The terminal alkyne is the cornerstone of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent "click chemistry" reaction. This allows for the efficient and specific conjugation of the molecule to other entities (e.g., biomolecules, fluorescent probes, affinity tags) under mild, biocompatible conditions.
-
Caption: Strategic combination of functional groups in the target molecule.
Proposed Synthetic Workflow
While commercial suppliers provide this compound for research, understanding its synthesis is crucial for analogue development and process optimization. A robust and logical two-step sequence starting from commercially available 2-bromophenol is proposed.
Caption: Proposed two-stage synthesis of this compound.
Protocol 1: Synthesis of 1-Bromo-2-(difluoromethoxy)benzene
Rationale: The introduction of the difluoromethoxy group is the first key step. Modern methods using reagents like sodium chlorodifluoroacetate offer a significant advantage over older, hazardous protocols involving difluorocarbene generated from ozone-depleting freon gases. This procedure is adapted from established methodologies for phenol difluoromethylation.[6]
-
Materials: 2-Bromophenol, Sodium chlorodifluoroacetate (ClCF₂CO₂Na), Sodium hydroxide (NaOH), 1,2-Dichloroethane (DCE), Water, Saturated NaCl solution, Anhydrous MgSO₄.
-
Procedure:
-
To a stirred solution of 2-bromophenol (1.0 eq) and sodium hydroxide (2.5 eq) in a 1:1 mixture of DCE and water, add sodium chlorodifluoroacetate (2.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer twice with DCE.
-
Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
-
Protocol 2: Synthesis of this compound
Rationale: The Sonogashira coupling is the reaction of choice for forming the C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. Using trimethylsilyl (TMS)-acetylene is a common strategy to prevent self-coupling of the alkyne and ensure mono-alkynylation. The TMS protecting group is then easily removed under mild basic conditions.
-
Materials: 1-Bromo-2-(difluoromethoxy)benzene, Ethynyltrimethylsilane (TMS-acetylene), Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], Copper(I) iodide (CuI), Triethylamine (Et₃N), Toluene, Potassium carbonate (K₂CO₃), Methanol (MeOH).
-
Procedure:
-
To a solution of 1-bromo-2-(difluoromethoxy)benzene (1.0 eq) in a mixture of toluene and triethylamine (2:1 v/v), add TMS-acetylene (1.2 eq), CuI (0.05 eq), and Pd(PPh₃)₂Cl₂ (0.025 eq).
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction to 70 °C and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the aryl bromide.
-
Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude intermediate, 1-(difluoromethoxy)-2-(trimethylsilylethynyl)benzene, can be used directly in the next step.
-
Dissolve the crude intermediate in methanol and add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and extract with diethyl ether or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by silica gel chromatography to yield this compound.
-
Predicted Spectroscopic Characterization
While the supplier notes that analytical data is not routinely collected for this product, a predictive spectroscopic profile can be constructed based on its structure.[1] This is essential for researchers to confirm the identity and purity of the compound upon synthesis or purchase.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Key Features and Rationale |
| ¹H NMR | δ 7.6-7.2 (m, 4H, Ar-H) δ 6.75 (t, J ≈ 74 Hz, 1H, -OCH F₂) δ 3.4 (s, 1H, -C≡CH ) | Aromatic protons will appear as complex multiplets. The difluoromethoxy proton will be a characteristic triplet due to coupling with two equivalent fluorine nuclei. The acetylenic proton is a sharp singlet in the typical alkyne region. |
| ¹³C NMR | δ 150-115 (Ar-C) δ 115.5 (t, J ≈ 260 Hz, -OC F₂) δ 82.5 (-C ≡CH) δ 80.0 (-C≡C H) | Aromatic carbons will be in the standard region. The difluoromethoxy carbon will show a large C-F coupling constant, appearing as a triplet. The two sp-hybridized carbons of the alkyne will be distinct. |
| ¹⁹F NMR | δ -80 to -90 (d, J ≈ 74 Hz) | A single resonance is expected for the two equivalent fluorine atoms, which will appear as a doublet due to coupling with the single proton on the same carbon. |
| IR | ~3300 cm⁻¹ (sharp, strong) ~2110 cm⁻¹ (weak) ~1250-1050 cm⁻¹ (strong) | The sharp peak at ~3300 cm⁻¹ corresponds to the ≡C-H stretch. The C≡C stretch at ~2110 cm⁻¹ is often weak for terminal alkynes. The strong C-F and C-O stretching vibrations will dominate the fingerprint region. |
Conclusion
This compound is more than a simple chemical; it is a purpose-built tool for the modern medicinal chemist. Its structure elegantly addresses the dual needs of metabolic stability and synthetic flexibility. The protocols and data presented in this guide provide a framework for its synthesis, characterization, and strategic deployment in research programs aimed at discovering next-generation therapeutics. As the demand for drug candidates with superior pharmacokinetic properties continues to grow, the utility of sophisticated building blocks like this will undoubtedly increase.
References
-
Supporting Information for Sonogashira Coupling Reactions. The Royal Society of Chemistry. [Link]
-
Supporting Information with Spectroscopic Data. Royal Society of Chemistry. [Link]
-
1-(
ngcontent-ng-c2487356420="" class="ng-star-inserted">2H)Ethynyl(2H_5)benzene PubChem Entry. National Center for Biotechnology Information. [Link] -
(Difluoromethoxy)benzene PubChem Entry. National Center for Biotechnology Information. [Link]
-
Supporting Information with NMR Spectra. Royal Society of Chemistry. [Link]
-
Synthesis of difluoromethoxy derivatives. ResearchGate. [Link]
- Synthesis of difluoromethyl ethers and sulfides.
-
Spectroscopic and biophysical characterization of novel fluorescent drug analogues. Refubium - Freie Universität Berlin. [Link]
-
Discovery, mechanism and metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors. PubMed. [Link]
-
Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies. National Institutes of Health (NIH). [Link]
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health (NIH). [Link]
-
Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes. ResearchGate. [Link]
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Spectroscopic Characterization of 1-(Difluoromethoxy)-2-ethynylbenzene: A Technical Guide
Introduction: Unveiling a Versatile Chemical Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique functional groups is paramount for tuning molecular properties. 1-(Difluoromethoxy)-2-ethynylbenzene (Molecular Formula: C₉H₆F₂O, Molecular Weight: 168.14 g/mol ) is a prime exemplar of such a scaffold, merging two high-value functionalities on a benzene ring.[1] The difluoromethoxy (-OCHF₂) group is a recognized bioisostere for hydroxyl, thiol, or methoxy moieties, offering improved metabolic stability and lipophilicity without a significant increase in steric bulk. Concurrently, the terminal ethynyl (-C≡CH) group is a versatile chemical handle, renowned for its participation in Sonogashira coupling reactions and, most notably, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."
This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound. While direct experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive characterization. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing researchers with a validated framework for identification and quality control.
Caption: Molecular Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. The analysis requires a combination of ¹H, ¹³C, and ¹⁹F NMR experiments.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, referencing the spectra to 0.00 ppm. For ¹⁹F NMR, no internal standard is typically required.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire several hundred to a few thousand scans using a proton-decoupled pulse sequence.
-
¹⁹F NMR: Acquire with proton coupling to observe the characteristic doublet.
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is defined by three distinct regions: the aromatic protons, the unique difluoromethoxy proton, and the acetylenic proton.
-
Aromatic Region (4H): The four protons on the benzene ring will appear in the range of δ 7.0–7.6 ppm . Due to the ortho-substitution pattern, they will exhibit a complex series of multiplets resulting from mutual spin-spin coupling.
-
Difluoromethoxy Proton (1H, -OCHF₂): This proton is highly characteristic. It is expected to appear as a triplet in the range of δ 6.5–7.5 ppm . The triplet multiplicity arises from coupling to the two adjacent fluorine atoms (a spin I=1/2 nucleus), with a typical two-bond H-F coupling constant of ²JHF ≈ 70–75 Hz .
-
Acetylenic Proton (1H, -C≡CH): Based on data for phenylacetylene, this proton is predicted to be a sharp singlet around δ 3.1–3.3 ppm .[2]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a carbon count and crucial information about the electronic environment of each carbon atom.
-
Aromatic Carbons (6C): Six distinct signals are expected in the range of δ 110–155 ppm . The carbon directly attached to the oxygen atom (C-O) will be the most downfield shifted.
-
Acetylenic Carbons (2C): The two sp-hybridized carbons are expected in the region of δ 80–90 ppm .
-
Difluoromethoxy Carbon (1C, -OCHF₂): This carbon provides a signature signal. It will appear as a triplet due to the large one-bond coupling to the two fluorine atoms (¹JCF ≈ 230–250 Hz ), with a chemical shift in the range of δ 110–120 ppm .
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is essential for confirming the presence and integrity of the difluoromethoxy group.
-
Difluoromethoxy Fluorines (2F, -OCHF₂): The two fluorine atoms are chemically equivalent and will give rise to a single signal. This signal is predicted to be a doublet due to coupling with the single adjacent proton (²JFH ≈ 70–75 Hz ). The chemical shift is anticipated in the range of δ -80 to -95 ppm relative to CFCl₃.[3]
Summary of Predicted NMR Data
| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.0 - 7.6 | Multiplets | - | 4 x Ar-H |
| ¹H | 6.5 - 7.5 | Triplet | ²JHF ≈ 70-75 | -OCHF₂ |
| ¹H | 3.1 - 3.3 | Singlet | - | -C≡CH |
| ¹³C | 110 - 155 | Singlets | - | 6 x Ar-C |
| ¹³C | 110 - 120 | Triplet | ¹JCF ≈ 230-250 | -OC HF₂ |
| ¹³C | 80 - 90 | Singlets | - | 2 x C ≡C |
| ¹⁹F | -80 to -95 | Doublet | ²JFH ≈ 70-75 | -OCHF ₂ |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for verifying the presence of the key functional groups within the molecule.
Experimental Protocol: IR
-
Sample Preparation: The spectrum can be obtained from a neat sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr (potassium bromide) pellet containing a small amount of the solid compound.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000–400 cm⁻¹. Perform a background scan prior to sample analysis.
Predicted IR Spectral Analysis
The IR spectrum will be dominated by strong, characteristic absorptions corresponding to the ethynyl, difluoromethoxy, and aromatic moieties. Data from phenylacetylene serves as an excellent reference for the alkyne and aromatic vibrations.[4][5][6]
-
≡C-H Stretch: A strong and sharp absorption band is expected at approximately 3300 cm⁻¹ . Its sharpness is a hallmark of a terminal alkyne.
-
Aromatic C-H Stretch: Signals of medium intensity will appear just above 3000 cm⁻¹ (~3050–3100 cm⁻¹ ).
-
C≡C Stretch: A medium to weak, sharp peak is predicted in the range of 2100–2150 cm⁻¹ .
-
Aromatic C=C Stretches: A series of absorptions will be present in the 1450–1600 cm⁻¹ region, characteristic of the benzene ring.
-
C-O-C Stretch: A strong absorption associated with the aryl-ether linkage is expected around 1200–1250 cm⁻¹ .
-
C-F Stretches: The most intense bands in the fingerprint region will be due to the C-F bonds. Expect very strong, broad absorptions in the 1000–1150 cm⁻¹ range.
Summary of Predicted IR Data
| Frequency (cm⁻¹) | Intensity | Functional Group |
| ~3300 | Strong, Sharp | ≡C-H Stretch |
| 3050-3100 | Medium | Aromatic C-H Stretch |
| 2100-2150 | Medium-Weak, Sharp | C≡C Stretch |
| 1450-1600 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1200-1250 | Strong | Aryl-O-C Stretch |
| 1000-1150 | Very Strong | C-F Stretch |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: MS
-
Ionization Method: Electron Ionization (EI) is a standard method for this type of molecule, typically performed at 70 eV.
-
Instrumentation: A mass spectrometer capable of EI, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion probe system.
-
Data Acquisition: Scan a mass-to-charge (m/z) range from approximately 40 to 200 amu.
Predicted Fragmentation Analysis
The mass spectrum will show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the weakest bonds.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 168 , corresponding to the molecular weight of C₉H₆F₂O.
-
Key Fragmentations:
-
Loss of •CHF₂: Cleavage of the O-CHF₂ bond is a likely pathway, resulting in the loss of a difluoromethyl radical (mass = 51). This would produce a significant fragment ion at m/z = 117 .
-
Loss of •OCHF₂: Loss of the entire difluoromethoxy group (mass = 67) would lead to a phenylacetylene cation radical at m/z = 101 .
-
Loss of Acetylene: Loss of C₂H₂ (mass = 26) from the molecular ion could also occur, leading to a fragment at m/z = 142 .
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Summary of Predicted MS Data
| m/z | Predicted Ion | Identity |
| 168 | [C₉H₆F₂O]⁺˙ | Molecular Ion (M⁺) |
| 117 | [M - CHF₂]⁺ | Loss of difluoromethyl radical |
| 101 | [M - OCHF₂]⁺ | Loss of difluoromethoxy radical |
Conclusion
The spectroscopic profile of this compound is rich with characteristic features that enable its unambiguous identification. The ¹H and ¹⁹F NMR spectra provide definitive signatures through the triplet and doublet patterns arising from H-F coupling. The ¹³C NMR confirms the carbon skeleton with a distinct triplet for the -OCHF₂ carbon. Infrared spectroscopy offers rapid verification of the key alkyne and C-F functional groups, while mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns. This comprehensive guide serves as a foundational resource for researchers working with this versatile molecule, ensuring accurate characterization and quality assessment in synthetic and developmental workflows.
References
-
Supporting Information for "A general method for the synthesis of fluoro- and difluoromethyl-substituted N-heterocycles". Organic Letters. Source: American Chemical Society, URL: [Link]
-
Esposito, V. J., et al. (2024). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. The Journal of Chemical Physics. Source: The Journal of Chemical Physics, URL: [Link]
-
Abraham, R. J., et al. "Proton Chemical Shifts in NMR. Part 16, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group." Modgraph. Source: Modgraph, URL: [Link]
-
Esposito, V. J., et al. (2024). The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR. arXiv. Source: arXiv, URL: [Link]
-
ResearchGate. The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. Source: ResearchGate, URL: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Phenylacetylene(536-74-3) IR Spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.uva.nl [pure.uva.nl]
- 6. The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR [arxiv.org]
An In-depth Technical Guide to the Stability of the Difluoromethoxy Group
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The difluoromethoxy group (-OCF₂H) has become a pivotal functional group in modern medicinal chemistry, prized for its unique ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] It serves as a valuable bioisostere for more common groups like methoxy (-OCH₃) and hydroxyl (-OH), often conferring enhanced metabolic stability and fine-tuning lipophilicity.[1][2] This guide provides a comprehensive technical overview of the -OCF₂H group's stability under a range of conditions pertinent to drug discovery and development, including acidic, basic, oxidative, reductive, thermal, and metabolic settings. By understanding the causality behind its stability and potential degradation pathways, researchers can strategically leverage this group to design more robust and efficacious therapeutics.
Introduction: The Strategic Value of the Difluoromethoxy Group
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve membrane permeability.[3][4] The difluoromethoxy group, in particular, offers a nuanced set of properties. The strong carbon-fluorine bonds contribute significantly to its stability against metabolic degradation, particularly oxidative metabolism, which can prolong a drug's half-life.[1][2] Unlike the trifluoromethoxy (-OCF₃) group, the -OCF₂H group possesses an acidic proton, allowing it to function as a hydrogen bond donor, which can be critical for target engagement.[1][5] This unique combination of metabolic robustness and hydrogen-bonding capability makes it an attractive replacement for metabolically vulnerable methoxy groups or as a bioisostere for hydroxyl and thiol groups.[1][2]
Chemical Stability Under Various Stress Conditions
A thorough understanding of a functional group's stability is paramount for predicting shelf-life, developing formulations, and avoiding incompatibilities during synthesis. The -OCF₂H group is generally considered robust, but its stability is not absolute.
Acidic and Basic Conditions
The difluoromethoxy group is generally stable under many acidic and basic conditions. However, extreme pH conditions can lead to degradation.
-
Acidic Stability: The group exhibits high stability in acidic media. The strong C-F bonds and the electron-withdrawing nature of the fluorine atoms render the ether linkage resistant to proton-mediated cleavage.
-
Basic Stability (Hydrolysis): While more stable than a corresponding methoxy group, the -OCF₂H group can be susceptible to hydrolysis under strong basic conditions.[6] The mechanism likely involves the formation of a difluorocarbene (:CF₂) intermediate following deprotonation and subsequent reaction with a nucleophile (e.g., hydroxide).[7][8] In a study on 2-(difluoromethoxy)-6-fluoropyridine, it was hypothesized that forced hydrolysis with a strong base could lead to the formation of the corresponding hydroxypyridine.[6] The rate of hydrolysis can be influenced by the electronic properties of the aromatic ring; electron-withdrawing groups can increase the acidity of the -OCF₂H proton, potentially facilitating decomposition.[9]
Oxidative and Reductive Stability
-
Oxidative Stability: The difluoromethoxy group is highly resistant to oxidative metabolism, which is a primary reason for its use in drug design.[1][2] It effectively blocks the O-demethylation pathway that is common for methoxy-containing compounds.[2][9] Standard laboratory oxidants, such as hydrogen peroxide, are not expected to readily cleave the -OCF₂H group under typical conditions.[6]
-
Reductive Stability: The C-F and C-O bonds of the difluoromethoxy group are not susceptible to cleavage by common reducing agents used in organic synthesis (e.g., NaBH₄, H₂/Pd). Its stability under these conditions allows for broad compatibility with various synthetic transformations.
Thermal and Photolytic Stability
-
Thermal Stability: The difluoromethoxy group demonstrates good thermal stability. Perfluoroalkylethers, a related class of compounds, generally exhibit high thermal decomposition temperatures. However, one study noted that the thermal decomposition of difluoromethoxy arenes can be facilitated by glass surfaces, suggesting that the material of the reaction vessel can play a role.[10]
-
Photolytic Stability: Like many organic molecules, compounds containing the -OCF₂H group may be susceptible to degradation upon exposure to UV light.[3][6] It is recommended to store such compounds protected from light to minimize the risk of photolytic decomposition.[6]
Comparative Stability Summary
To provide a clear reference for researchers, the stability of the difluoromethoxy group is summarized in the table below and compared to related functional groups.
| Condition | Reagent/Stress | -OCH₃ Group | -OCF₂H Group | -OCF₃ Group | Causality for -OCF₂H Stability |
| Metabolic (Oxidative) | Cytochrome P450 Enzymes | Susceptible to O-demethylation | Highly Stable | Highly Stable | Strong C-F bonds prevent enzymatic cleavage.[1][2] |
| Strong Base (Hydrolysis) | e.g., 1 M NaOH, heat | Generally Stable | Potentially Labile | Highly Stable | The acidic proton can be abstracted, leading to potential elimination to form difluorocarbene.[7][8] |
| Strong Acid | e.g., 1 M HCl, heat | Potentially Labile | Generally Stable | Highly Stable | Electron-withdrawing fluorine atoms deactivate the ether oxygen towards protonation. |
| Reduction | e.g., H₂/Pd, NaBH₄ | Stable | Stable | Stable | C-O and C-F bonds are not susceptible to standard reducing agents. |
| Thermal | Heat (>200 °C) | Stable | Generally Stable | Very Stable | High bond dissociation energy of C-F bonds contributes to thermal robustness.[3] |
Experimental Protocols for Stability Assessment
To empirically determine the stability of a novel difluoromethoxy-containing compound, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions more severe than it would typically encounter.
General Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for assessing the stability of a new chemical entity (NCE).
Caption: General workflow for conducting forced degradation studies.
Step-by-Step Protocol: Acid/Base Hydrolysis Stress Test
This protocol provides a self-validating system for assessing hydrolytic stability.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Preparation of Stress Samples:
-
Acidic: In a clean vial, mix 1.0 mL of the stock solution with 1.0 mL of 1.0 N HCl.
-
Basic: In a separate vial, mix 1.0 mL of the stock solution with 1.0 mL of 1.0 N NaOH.
-
Control: In a third vial, mix 1.0 mL of the stock solution with 1.0 mL of purified water.
-
-
Incubation:
-
Store all three vials at a controlled temperature (e.g., 60°C).
-
Protect the samples from light to prevent confounding photolytic degradation.
-
-
Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Quenching and Dilution:
-
Immediately neutralize the acidic and basic aliquots by adding an equimolar amount of base or acid, respectively. For example, quench the HCl sample with 1.0 N NaOH and vice-versa.
-
Dilute all samples (including the control) with the mobile phase to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
-
Analysis:
-
Analyze all samples using a stability-indicating HPLC or LC-MS method.
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Identify and characterize any major degradation products using mass spectrometry.
-
Metabolic Stability
The primary advantage of the -OCF₂H group is its high metabolic stability.[1][2] It is specifically designed to be more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a methoxy group.[2]
Blocking O-Demethylation
The replacement of a methoxy group with a difluoromethoxy group is a key strategy to block O-demethylation, a common metabolic liability.[1][2] This modification can significantly increase a drug's half-life and reduce clearance.[1]
Caption: Bioisosteric replacement to enhance metabolic stability.
In Vitro Metabolic Stability Assay Protocol
Assessing metabolic stability is crucial and is typically performed using liver microsomes.[1]
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM).[1]
-
Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.
-
Time-Point Sampling: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.
-
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
The difluoromethoxy group is a powerful tool in the medicinal chemist's arsenal, offering a unique blend of properties that can be strategically employed to overcome pharmacokinetic challenges.[1] It provides exceptional stability against oxidative metabolism, making it an excellent bioisostere for the metabolically labile methoxy group.[2] While it is generally robust under a wide range of chemical conditions, researchers must be aware of its potential lability under strong basic conditions. By employing the rigorous stability testing protocols outlined in this guide, drug development professionals can confidently assess the viability of -OCF₂H-containing candidates, ensuring the selection of robust molecules with optimized pharmacokinetic profiles for progression towards clinical development.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
- Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs - Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- 2-(Difluoromethoxy)
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). [Link]
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf
-
Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding - ResearchGate. [Link]
-
The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions - ResearchGate. [Link]
- Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University.
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - Taylor & Francis Online. [Link]
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethyl
- Synthesis of Difluoromethyl Ethers with Difluoromethyltrifl
-
Hydrolysis of Fluorinated Ethers - The Journal of Organic Chemistry - ACS Publications. [Link]
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach - Journal of the American Chemical Society. [Link]
-
Synthesis of Tri‐ and Difluoromethoxylated Compounds by Visible‐Light Photoredox Catalysis - ResearchGate. [Link]
-
Difluoromethylation of Phenols - ResearchGate. [Link]
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate. [Link]
- The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Deriv
-
Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes - The Journal of Organic Chemistry - ACS Publications. [Link]
- Oxidation of difluorocarbene and subsequent trifluoromethoxyl
-
Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - Chemical Science (RSC Publishing). [Link]
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - NIH.
- Determination of the Thermal Stability of Perfluoroalkylethers - Cedarville Digital Commons.
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Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept - Journal of Medicinal Chemistry - ACS Publications. [Link]
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The Synthetic Versatility of 1-(Difluoromethoxy)-2-ethynylbenzene: A Technical Guide for Organic Chemists
Abstract
This technical guide provides an in-depth exploration of the potential applications of 1-(difluoromethoxy)-2-ethynylbenzene in modern organic synthesis. The unique combination of a terminal alkyne and a difluoromethoxy-substituted aromatic ring renders this molecule a highly versatile building block for the construction of complex organic scaffolds. This document will delve into the anticipated reactivity of this compound in key synthetic transformations, including cross-coupling reactions, cycloadditions, and the synthesis of heterocyclic frameworks. While direct literature precedents for this specific molecule are nascent, this guide will draw upon well-established principles and analogous reactivity of similar compounds to provide researchers, scientists, and drug development professionals with a robust conceptual framework and practical insights for its utilization.
Introduction: The Strategic Value of the Difluoromethoxy Moiety and the Ethynyl Group
The pursuit of novel molecular architectures with enhanced physicochemical and biological properties is a central theme in contemporary drug discovery and materials science. Fluorine-containing functional groups have garnered significant attention for their ability to modulate key molecular parameters. The difluoromethoxy (-OCHF₂) group, in particular, has emerged as a valuable bioisostere for hydroxyl, thiol, and methoxy groups. Its introduction into organic molecules can lead to improved metabolic stability, increased lipophilicity, and enhanced membrane permeability. Furthermore, the difluoromethoxy group can participate in hydrogen bonding interactions, potentially improving binding affinity to biological targets.
Complementing the strategic advantage of the difluoromethoxy group, the terminal alkyne functionality of this compound serves as a versatile handle for a wide array of powerful synthetic transformations. Terminal alkynes are key participants in cornerstone reactions of modern organic chemistry, including Sonogashira and Suzuki cross-coupling reactions, azide-alkyne "click" chemistry, and various cycloaddition reactions. The juxtaposition of these two functional groups on a benzene ring in an ortho relationship opens up unique possibilities for the synthesis of novel, highly functionalized aromatic and heterocyclic compounds.
This guide will provide a comprehensive overview of the potential synthetic applications of this compound, offering detailed theoretical frameworks and practical, albeit analogous, experimental protocols to empower researchers in their synthetic endeavors.
Potential Synthetic Applications
Cross-Coupling Reactions: Building Molecular Complexity
The terminal alkyne of this compound is primed for participation in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the construction of extended π-systems.
The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of disubstituted alkynes. This compound is an ideal substrate for this reaction, allowing for the introduction of a wide range of aryl and vinyl substituents.
Causality Behind Experimental Choices: The choice of a palladium catalyst, a copper(I) co-catalyst, and a suitable base is crucial for the success of the Sonogashira coupling. The palladium catalyst facilitates the oxidative addition to the aryl/vinyl halide and the subsequent reductive elimination to form the product. The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is typically used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Illustrative Catalytic Cycle:
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Exemplary Protocol (Analogous System): While a specific protocol for this compound is not readily available in the literature, the following procedure for a related Sonogashira coupling provides a strong starting point.
| Step | Procedure |
| 1. Reagent Preparation | In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the aryl halide (1.0 eq.), this compound (1.2 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.) in a suitable solvent such as THF or DMF. |
| 2. Reaction Initiation | Add a degassed amine base, such as triethylamine or diisopropylethylamine (2.0-3.0 eq.), to the reaction mixture. |
| 3. Reaction Monitoring | Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). |
| 4. Work-up and Purification | Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel. |
While the terminal alkyne itself does not directly participate in the Suzuki coupling, it can be readily converted to an alkynyl boronate ester. This intermediate can then undergo a Suzuki coupling with an aryl or vinyl halide, providing a powerful method for the synthesis of unsymmetrical diaryl or aryl-vinyl alkynes.
Synthetic Workflow:
Caption: Synthetic workflow for the Suzuki coupling of this compound via an alkynyl boronate intermediate.
Cycloaddition Reactions: Forging Ring Systems
The electron-rich nature of the alkyne in this compound makes it an excellent candidate for various cycloaddition reactions, leading to the formation of diverse carbocyclic and heterocyclic frameworks.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of this compound can readily react with a wide range of organic azides to generate novel triazole-containing compounds with potential applications in medicinal chemistry and materials science.
Reaction Scheme:
Caption: General scheme for the CuAAC reaction of this compound.
Exemplary Protocol (General "Click" Reaction):
| Step | Procedure |
| 1. Reagent Preparation | In a suitable reaction vessel, dissolve this compound (1.0 eq.) and the organic azide (1.0 eq.) in a solvent mixture, typically a 1:1 mixture of water and a miscible organic solvent like t-butanol or DMSO. |
| 2. Catalyst Addition | To the stirred solution, add a freshly prepared solution of a copper(I) source. This is often generated in situ by adding sodium ascorbate (0.1-0.2 eq.) to a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq.). |
| 3. Reaction Monitoring | Stir the reaction at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC or LC-MS. |
| 4. Work-up and Purification | Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent. The product can then be purified by recrystallization or column chromatography. |
As a dienophile, the alkyne in this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form substituted cyclohexadiene derivatives. This provides a powerful route to complex polycyclic aromatic systems.
Synthesis of Heterocyclic Compounds
The ortho relationship between the ethynyl and difluoromethoxy groups in this compound provides a unique structural motif for the synthesis of various fused heterocyclic systems, particularly benzofurans.
While the difluoromethoxy group is generally stable, under specific conditions, the precursor 2-(difluoromethoxy)phenol could be used to generate the title compound. More directly, reactions involving intramolecular cyclization of derivatives of this compound can lead to the formation of benzofuran rings. For instance, an intramolecular hydroalkoxylation or a related cyclization cascade could be envisioned.
Plausible Synthetic Route to Benzofurans: A plausible, though not yet reported, synthetic strategy could involve the hydration of the alkyne followed by an intramolecular cyclization. Alternatively, a transition-metal-catalyzed cycloisomerization could be a viable route.
Illustrative Transformation:
Caption: A conceptual pathway for the synthesis of benzofurans from this compound.
Conclusion and Future Outlook
This compound stands as a promising and versatile building block for organic synthesis. The strategic combination of a reactive terminal alkyne and a property-modulating difluoromethoxy group opens the door to a vast array of novel and complex molecular architectures. While direct experimental data for this specific compound is still emerging, the well-established reactivity of its constituent functional groups provides a strong foundation for its application in cross-coupling reactions, cycloadditions, and the synthesis of heterocyclic compounds.
Future research in this area will likely focus on the development of specific and optimized protocols for the reactions outlined in this guide. The exploration of its use in the synthesis of biologically active molecules and advanced materials is a particularly exciting prospect. As the demand for sophisticated and highly functionalized organic molecules continues to grow, the utility of building blocks like this compound is poised to make a significant impact in the field of organic chemistry.
References
Due to the nascent nature of research on this specific compound, this section will be populated with references to analogous reactions and the foundational principles discussed in this guide as the body of literature develops.
The Strategic Utility of 1-(Difluoromethoxy)-2-ethynylbenzene in Modern Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Growing Prominence of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a multitude of properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the diverse array of fluorinated motifs, the difluoromethoxy (-OCHF₂) group has emerged as a particularly valuable substituent, offering a nuanced balance of electronic and steric properties. This guide delves into the role and applications of a specialized building block, 1-(difluoromethoxy)-2-ethynylbenzene , a molecule poised at the intersection of two powerful synthetic handles: a bioisosterically significant fluorinated group and a versatile terminal alkyne.
Core Molecular Attributes: A Synergy of Functionalities
The synthetic potential of this compound stems from the distinct and complementary nature of its two key functional groups.
The Difluoromethoxy Group: A Bioisostere with Unique Properties
The -OCHF₂ group is often considered a lipophilic hydrogen bond donor and a bioisostere of the hydroxyl or thiol groups. Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the difluoromethoxy moiety offers a unique combination of properties:
-
Metabolic Stability: The presence of two fluorine atoms significantly enhances the metabolic stability of the ether linkage, preventing O-dealkylation, a common metabolic pathway for aryl methyl ethers.
-
Modulated Lipophilicity: The -OCHF₂ group increases lipophilicity, which can improve a molecule's ability to cross cellular membranes, a critical factor in drug design.
-
Hydrogen Bonding Capability: The polarized C-H bond in the -OCHF₂ group can act as a weak hydrogen bond donor, enabling specific interactions with biological targets that are not possible with a methoxy or trifluoromethoxy group.
-
Conformational Influence: The steric and electronic nature of the difluoromethoxy group can influence the conformation of the parent molecule, which can be crucial for optimal binding to a target protein.
The Ethynyl Group: A Gateway to Molecular Diversity
The terminal alkyne functionality is one of the most versatile handles in synthetic organic chemistry, providing access to a wide array of chemical transformations. Its linear geometry and high reactivity make it an ideal partner for various coupling and cyclization reactions.
| Property | Empirical Formula | Molecular Weight | Form |
| Value | C₉H₆F₂O | 168.14 g/mol | Solid |
| Table 1: Physicochemical Properties of this compound [1] |
Synthetic Pathways to this compound
While not extensively detailed in the literature for this specific molecule, the synthesis of this compound can be logically inferred from established methodologies for the preparation of analogous difluoromethoxy arenes and aryl acetylenes. A plausible and efficient synthetic strategy involves a two-step sequence starting from a readily available ortho-substituted halophenol.
Inferred Synthetic Workflow
Caption: A plausible synthetic route to this compound.
Step 1: Difluoromethylation of a Halophenol
The initial step involves the introduction of the difluoromethoxy group onto a commercially available 2-halophenol, such as 2-bromophenol or 2-iodophenol. This transformation can be achieved using various difluoromethylating agents. A common method involves the reaction of the phenoxide, generated in situ with a base, with a source of difluorocarbene, such as difluorochloromethane (ClCHF₂)[2].
Step 2: Sonogashira Coupling
With the difluoromethoxy group installed, the terminal alkyne can be introduced via a Sonogashira coupling reaction.[3][4][5] This palladium-catalyzed cross-coupling reaction is a highly reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[3][4][5] To avoid self-coupling of the desired product, a protected alkyne, such as trimethylsilylacetylene, is often used. Subsequent deprotection of the silyl group under mild conditions yields the target this compound. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl, making 1-iodo-2-(difluoromethoxy)benzene a potentially more reactive substrate than its bromo counterpart.[6]
Key Applications in Synthesis: A Versatile Building Block
The true value of this compound lies in its ability to serve as a versatile scaffold for the construction of more complex molecules with potential applications in pharmaceuticals and materials science. The ethynyl group is the primary site of reactivity, enabling a range of transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The Sonogashira coupling is not only a method for the synthesis of the building block itself but also a primary application of it. This compound can be coupled with a wide variety of aryl or vinyl halides to generate substituted diarylacetylenes. These products are common structural motifs in kinase inhibitors and other biologically active molecules.[7][8][9][10]
Caption: General workflow for Sonogashira coupling using the title compound.
Exemplary Protocol: Sonogashira Coupling of an Aryl Bromide
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.), and a copper(I) co-catalyst like CuI (0.1 eq.).
-
Solvent and Base Addition: Add a suitable solvent, such as degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by an amine base, for instance, triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired diarylacetylene.
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |
| This compound | Aryl/Vinyl Iodide | Pd(PPh₃)₄, CuI | Et₃N | THF | 1-(Difluoromethoxy)-2-(arylethynyl)benzene |
| This compound | Aryl/Vinyl Bromide | PdCl₂(PPh₃)₂, CuI | DIPEA | DMF | 1-(Difluoromethoxy)-2-(arylethynyl)benzene |
| Table 2: Representative Sonogashira Coupling Conditions |
Cycloaddition Reactions: Building Heterocyclic Scaffolds
The alkyne functionality of this compound is an excellent dienophile or dipolarophile in various cycloaddition reactions, providing a direct route to a diverse range of heterocyclic and carbocyclic systems.[11][12][13][14] These reactions are powerful tools for rapidly increasing molecular complexity.
a) [3+2] Cycloadditions (Huisgen Cycloaddition / Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. This compound can react with a variety of organic azides to furnish 1,4-disubstituted triazoles. This reaction is known for its wide functional group tolerance and is often performed in aqueous solvent systems. The resulting triazole ring is a common feature in many pharmaceutical compounds due to its metabolic stability and ability to participate in hydrogen bonding.
Caption: A typical workflow for the CuAAC reaction.
b) Diels-Alder Reactions
While less common for simple alkynes, under the right conditions, the ethynyl group can participate as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes, leading to the formation of substituted benzene rings after a subsequent aromatization step. This can be a powerful strategy for the synthesis of highly substituted aromatic compounds.[13]
Future Outlook and Applications
The strategic combination of a difluoromethoxy group and a terminal alkyne in a single, readily accessible building block makes this compound a highly valuable tool for both drug discovery and materials science.
-
In Drug Discovery: This building block is particularly well-suited for the synthesis of libraries of compounds for screening against various biological targets, especially protein kinases.[7][8][9][10] The difluoromethoxy group can impart favorable pharmacokinetic properties, while the alkyne allows for the rapid diversification of the molecular scaffold.
-
In Materials Science: Arylacetylene derivatives are important components in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials. The introduction of the difluoromethoxy group can be used to fine-tune the electronic properties and solubility of these materials.
Conclusion
This compound is a fluorinated building block with significant potential in modern organic synthesis. Its unique combination of a metabolically robust, lipophilic, and hydrogen-bond-donating difluoromethoxy group with a synthetically versatile terminal alkyne provides chemists with a powerful tool for the construction of complex molecules. Through well-established transformations such as Sonogashira couplings and cycloaddition reactions, this building block offers an efficient entry point to novel chemical entities for applications in drug discovery, agrochemicals, and materials science. As the demand for sophisticated fluorinated compounds continues to grow, the importance of versatile building blocks like this compound is set to increase.
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Journal of the Chemical Society, Perkin Transactions 1. Polyhalogenated heterocyclic compounds. Part 41. Cycloaddition reactions involving hexafluorobut-2-yne and 1,1,1,2,4,4,4-heptafluorobut-2-ene. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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Digital Commons @ East Tennessee State University. Small Molecule Kinase Inhibitor Drugs (1995–2021). [Link]
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National Institutes of Health. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes. [Link]
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ResearchGate. ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]
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Organic Communications. Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) with dienes. [Link]
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National Institutes of Health. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. [Link]
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A Technical Guide to the Preliminary Biological Investigation of 1-(difluoromethoxy)-2-ethynylbenzene
Abstract
The confluence of unique functional groups within a single molecular scaffold presents compelling opportunities for the discovery of novel bioactive agents. This guide focuses on 1-(difluoromethoxy)-2-ethynylbenzene, a compound featuring two pharmacologically relevant moieties: the difluoromethoxy group, known for enhancing metabolic stability and modulating physicochemical properties, and the terminal ethynyl group, a versatile functional handle that can act as a pharmacophore or a reactive "warhead" for targeted covalent inhibition. As there is limited publicly available data on the specific biological activities of this compound, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to conduct a robust preliminary investigation. We will detail a logical, tiered approach, from initial physicochemical characterization and broad-based cellular screening to initial mechanism of action studies, providing the theoretical rationale and detailed, field-proven protocols for each stage.
Introduction: Rationale and Strategic Considerations
The structure of this compound suggests several avenues for biological activity, making it a molecule of significant interest. The strategic inclusion of specific functional groups is a cornerstone of modern medicinal chemistry, aimed at optimizing both pharmacodynamic and pharmacokinetic profiles.[1][2][3]
-
The Difluoromethoxy (-OCF₂H) Group: This moiety is increasingly utilized as a bioisostere for more common groups like methoxy or hydroxyl functionalities.[1] Its unique properties include:
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism, which can increase a compound's half-life compared to a methoxy analogue.[1][4]
-
Modulated Lipophilicity: It offers a nuanced way to fine-tune the octanol-water partition coefficient (logP), a critical factor for membrane permeability and bioavailability.[5]
-
Hydrogen Bond Donor Capability: The hydrogen atom in the -OCF₂H group can act as a weak hydrogen bond donor, a feature not present in methoxy or trifluoromethoxy groups, potentially enabling unique interactions with biological targets.[1][6]
-
-
The Terminal Ethynyl (-C≡CH) Group: The terminal alkyne is a highly versatile functional group in drug design.[4][7] Its roles are multifaceted:
-
Pharmacophore: The rigid, linear geometry of the alkyne can position other parts of the molecule for optimal binding in a target's active site.[7] It is a feature in numerous approved drugs, including inhibitors of monoamine oxidase-B and various kinases.[8]
-
Covalent Warhead: Terminal alkynes can act as Michael acceptors, forming covalent bonds with nucleophilic residues like cysteine on target proteins.[9][10] This can lead to irreversible inhibition, offering advantages in potency and duration of action.[11][12]
-
Bioorthogonal Handle: The alkyne group is a key component in "click chemistry," allowing for the efficient and specific labeling of the molecule for target identification and visualization studies.[4][13][14]
-
Given these features, we hypothesize that this compound could exhibit antiproliferative activity, potentially through the covalent inhibition of a key cellular enzyme such as a protein kinase. This guide outlines the necessary steps to test this hypothesis.
Proposed Investigational Workflow
A systematic, tiered approach is essential for efficiently characterizing a novel compound. Our proposed workflow prioritizes foundational data before progressing to more complex, resource-intensive assays.
Caption: Tiered workflow for preliminary biological evaluation.
Tier 1: Foundational Screening
The initial goal is to establish basic parameters and identify any significant biological activity.
Physicochemical Characterization
Before any biological assay, it is critical to understand the compound's fundamental properties.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
-
Prepare a supersaturated solution of this compound in phosphate-buffered saline (PBS), pH 7.4.
-
Add an excess amount of the solid compound to a vial containing PBS.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Analyze the concentration of the dissolved compound in the filtrate using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the aqueous solubility.
Broad Cytotoxicity Screening
A broad screen against a diverse panel of cancer cell lines is the most efficient way to identify initial antiproliferative "hits." Utilizing a service like the U.S. National Cancer Institute's NCI-60 panel provides data across 60 different human cancer cell lines, offering insights into potential tissue-specific activity.
Protocol: General Antiproliferative Assay (MTT-Based)
-
Cell Plating: Seed cells from a selected cancer line (e.g., MCF-7 breast cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration to determine the GI₅₀ (concentration causing 50% growth inhibition).
Example Data Presentation:
| Cell Line | Tissue of Origin | Test Compound GI₅₀ (µM) | Doxorubicin GI₅₀ (µM) |
| MCF-7 | Breast Cancer | 1.2 | 0.05 |
| MDA-MB-231 | Breast Cancer | 0.8 | 0.09 |
| A549 | Lung Cancer | 5.6 | 0.15 |
| HCT116 | Colon Cancer | 2.1 | 0.08 |
Tier 2: Hit Validation and MoA Hypothesis Generation
If Tier 1 reveals promising and selective activity, the next steps are to confirm the results and investigate the potential for covalent binding, as suggested by the ethynyl group.
Covalent Binding Assessment
A direct method to test for covalent modification is to incubate the compound with a target protein or whole-cell lysate and analyze the products by mass spectrometry.
Protocol: Intact Protein Mass Spectrometry Analysis
-
Incubation: Incubate a model nucleophilic protein (e.g., human serum albumin, which has a reactive cysteine) or a relevant target kinase with an equimolar or slight excess of this compound at 37°C for several hours.
-
Sample Preparation: Desalt the protein-compound mixture using a C4 ZipTip or similar desalting column to remove non-covalently bound compound and buffer salts.
-
Mass Spectrometry: Analyze the desalted protein by electrospray ionization mass spectrometry (ESI-MS).
-
Data Analysis: Compare the mass spectrum of the treated protein to an untreated control. A mass shift corresponding to the molecular weight of this compound (180.15 Da) would confirm covalent adduction.
Tier 3: Preliminary Mechanism of Action (MoA) Elucidation
With evidence of cellular activity and covalent binding, the focus shifts to identifying the specific cellular pathways and molecular targets affected.
Cellular Pathway Analysis
Western blotting can be used to probe the phosphorylation status of key proteins in signaling pathways commonly associated with cancer, such as the MAPK/ERK pathway. Inhibition of a kinase in this pathway would lead to a decrease in the phosphorylation of its downstream substrates.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Protocol: Western Blot for Phospho-ERK
-
Cell Treatment: Treat sensitive cells (e.g., MDA-MB-231) with this compound at concentrations around its GI₅₀ for a short period (e.g., 2-6 hours).
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading. A decrease in the p-ERK/Total-ERK ratio indicates pathway inhibition.
Conclusion and Future Directions
This guide provides a structured and logical framework for the initial biological characterization of this compound. The proposed experiments will establish its basic physicochemical properties, assess its antiproliferative potential, and provide initial insights into its mechanism of action, with a focus on testing the hypothesis of covalent inhibition. Positive results from this preliminary investigation would warrant more advanced studies, including comprehensive proteomic-based target identification, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological profiling. The unique combination of the difluoromethoxy and ethynyl moieties makes this compound a compelling candidate for further drug discovery efforts.
References
-
The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2020). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
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Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. (2022). Journal of Agricultural and Food Chemistry. Retrieved January 19, 2026, from [Link]
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Covalent Inhibitors: To Infinity and Beyond. (2022). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
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The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
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Alkynes are important functional groups in human therapeutics. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Screening and identification of novel biologically active natural compounds. (2017). PMC. Retrieved January 19, 2026, from [Link]
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Replacement of the ethynyl covalent-acceptor motif. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Biological Screening of Herbal Drugs in detailed. (n.d.). Slideshare. Retrieved January 19, 2026, from [Link]
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Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica. (2018). NIH. Retrieved January 19, 2026, from [Link]
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Biosynthesis of alkyne-containing natural products. (2020). RSC Chemical Biology. Retrieved January 19, 2026, from [Link]
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Preliminary Phytochemical Screening of Some Medicinal Plants. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
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Biological screening methods in the search for pharmacologically active natural products. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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The Taxonomy of Covalent Inhibitors. (2018). PMC. Retrieved January 19, 2026, from [Link]
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Covalent Inhibitors. (2023). Cambridge MedChem Consulting. Retrieved January 19, 2026, from [Link]
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Covalent inhibitors: a rational approach to drug discovery. (2020). PMC. Retrieved January 19, 2026, from [Link]
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Methodological & Application
Application Note: Leveraging the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-(Difluoromethoxy)-2-ethynylbenzene in Medicinal Chemistry
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Intersection of Click Chemistry and Fluorine in Drug Discovery
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential "click chemistry" reaction, celebrated for its high efficiency, reliability, and operational simplicity.[1] First described independently by the groups of Meldal and Sharpless, this reaction facilitates the 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to yield the 1,4-disubstituted 1,2,3-triazole regioisomer exclusively.[1][2] The reaction's remarkable rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed thermal process), compatibility with a wide range of functional groups, and success in aqueous environments have cemented its status as an indispensable tool in drug discovery, bioconjugation, and materials science.[1][3][4]
Concurrently, the strategic incorporation of fluorine-containing motifs has become a pillar of modern medicinal chemistry.[5] Fluorinated functional groups can profoundly modulate the physicochemical and pharmacokinetic properties of drug candidates.[5][6] Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention for its unique ability to enhance metabolic stability, modulate lipophilicity, and participate in favorable intermolecular interactions.[5][7]
This technical guide provides a comprehensive overview and detailed protocols for the application of the CuAAC reaction using 1-(difluoromethoxy)-2-ethynylbenzene , a key building block for introducing the valuable -OCF₂H moiety into target molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness this powerful combination for the synthesis of novel therapeutics.
The Difluoromethoxy (-OCF₂H) Group: A Unique Bioisostere
The difluoromethoxy group offers a nuanced profile, often intermediate between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, providing medicinal chemists with a powerful tool for fine-tuning molecular properties.[5]
Key Physicochemical Properties:
-
Lipophilicity: The -OCF₂H group is lipophilicity-enhancing, though generally to a lesser extent than the -OCF₃ group. This allows for precise adjustments to a molecule's octanol-water partition coefficient (logP), a critical factor for absorption, distribution, metabolism, and excretion (ADME) properties.[8]
-
Metabolic Stability: Replacing a metabolically labile methoxy group with a difluoromethoxy group can effectively block O-demethylation, a common metabolic pathway, thereby increasing a drug's in vivo half-life.[5]
-
Hydrogen Bond Donor: The hydrogen atom of the -OCF₂H group is sufficiently acidic to act as a weak hydrogen bond donor. This unique characteristic allows it to serve as a "lipophilic hydrogen bond donor," acting as a potential bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, often with improved metabolic stability.[5][8]
Table 1: Comparative Analysis of Methoxy and Fluorinated Methoxy Groups
| Functional Group | Hansch π Value (Lipophilicity) | Hydrogen Bonding Capability | Metabolic Stability (vs. O-demethylation) |
| -OCH₃ (Methoxy) | -0.02 | H-bond acceptor | Liable |
| -OCF₂H (Difluoromethoxy) | +0.45 (Calculated) | H-bond acceptor & weak H-bond donor | High |
| -OCF₃ (Trifluoromethoxy) | +1.04 | H-bond acceptor | Very High |
Featured Reagent: this compound
This compound is a key synthetic intermediate that combines a terminal alkyne for CuAAC-mediated conjugation with the strategically important difluoromethoxy group.
Synthesis Overview: The synthesis of aryl difluoromethyl ethers is typically achieved through the O-difluoromethylation of the corresponding phenol.[5] A common method involves the reaction of a phenol with a difluoromethylating agent, such as diethyl (bromodifluoromethyl)phosphonate, in the presence of a base.[10][11]
The CuAAC Reaction: Mechanism and Core Principles
The CuAAC reaction proceeds via a catalytic cycle that ensures the regioselective formation of the 1,4-triazole isomer. While the precise mechanism can involve mono- or dinuclear copper species, a generally accepted pathway is outlined below.[2][12][13]
-
Copper(I) Acetylide Formation: The catalytically active Cu(I) species coordinates with the terminal alkyne. In the presence of a base (or through the inherent basicity of the reaction medium), the terminal alkyne proton is removed to form a copper(I) acetylide intermediate.[2]
-
Complexation with Azide: The azide coordinates to the copper center of the acetylide complex, bringing the two reactive partners into proximity.[12][14]
-
Cyclization: An intramolecular cyclization occurs, forming a six-membered copper-containing metallacycle.[3]
-
Rearomatization & Product Release: This intermediate undergoes rearrangement and subsequent protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.[2]
Caption: Figure 1: Simplified Catalytic Cycle of CuAAC.
Experimental Application Notes & Protocols
This section provides a general protocol for performing a small-scale CuAAC reaction, followed by a specific example using this compound.
General Workflow
The overall experimental process follows a logical sequence from preparation to analysis.
Caption: Figure 2: General Experimental Workflow.
Materials and Reagents
| Reagent | Purpose | Typical Grade | Supplier |
| This compound | Alkyne Substrate | ≥95% | Sigma-Aldrich, etc.[9] |
| Benzyl Azide (or other organic azide) | Azide Substrate | ≥95% | Commercial Supplier |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Catalyst Precursor | ACS Reagent | Commercial Supplier |
| Sodium Ascorbate (NaAsc) | Reducing Agent | ≥98% | Commercial Supplier |
| Tetrahydrofuran (THF) / Water | Solvent System | Anhydrous / DI | Commercial Supplier |
| Dichloromethane (DCM) | Extraction Solvent | ACS Reagent | Commercial Supplier |
| Saturated NH₄Cl (aq) | Quenching Solution | N/A | Lab Prepared |
| Saturated NaCl (Brine) | Washing Solution | N/A | Lab Prepared |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | N/A | Commercial Supplier |
| Silica Gel | Stationary Phase | 230-400 mesh | Commercial Supplier |
Detailed Protocol: Synthesis of 1-(Benzyl)-4-(2-(difluoromethoxy)phenyl)-1H-1,2,3-triazole
Reaction Scheme:
(Self-generated image representing the reaction of this compound with benzyl azide to form the corresponding triazole)
Step-by-Step Procedure:
-
Reagent Preparation:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (168 mg, 1.0 mmol, 1.0 eq.) in 5 mL of THF.
-
Add benzyl azide (133 mg, 1.0 mmol, 1.0 eq.) to the solution.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (25 mg, 0.1 mmol, 0.1 eq.) in 5 mL of deionized water.
-
In another vial, prepare a fresh solution of sodium ascorbate (40 mg, 0.2 mmol, 0.2 eq.) in 5 mL of deionized water. Causality: Sodium ascorbate reduces the Cu(II) precursor to the catalytically active Cu(I) species in situ. A slight excess helps prevent re-oxidation by dissolved oxygen and minimizes oxidative alkyne homocoupling (Glaser coupling).[3][15]
-
-
Reaction Setup:
-
Add the aqueous copper sulfate solution to the stirred THF solution of the alkyne and azide. The mixture will likely become a biphasic suspension.
-
Add the aqueous sodium ascorbate solution dropwise to the reaction mixture. A color change (e.g., to yellow or orange) is often observed as the Cu(I) species is formed.
-
-
Reaction and Monitoring:
-
Seal the flask and stir the reaction vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 30% ethyl acetate in hexanes. The product triazole is significantly more polar than the starting alkyne. The reaction is often complete within 1-4 hours.[15]
-
-
Work-up:
-
Once the reaction is complete, add 20 mL of saturated aqueous ammonium chloride solution to the flask to quench the reaction and complex with the copper catalyst.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure 1,4-disubstituted triazole product. Note: Triazoles can coordinate to copper, and residual copper may be present. Washing the organic solution with aqueous EDTA solution before drying can help remove stubborn copper contamination.[16]
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
-
Safety and Handling Precautions
-
Organic Azides: Low molecular weight organic azides can be explosive and should be handled with extreme care.[17] Benzyl azide is relatively stable, but it is crucial to avoid heating, friction, or shock. Always handle azides behind a blast shield in a well-ventilated fume hood. For larger scale reactions or less stable azides, consult specialized safety literature.[17]
-
Copper Salts: Copper salts are toxic and harmful to aquatic life. Avoid inhalation of dust and contact with skin and eyes. Dispose of copper-containing waste according to institutional guidelines.
-
Exothermicity: The CuAAC reaction is highly exothermic (~50 kcal/mol).[15] For reactions involving high concentrations of reagents, proper heat dissipation and control are necessary to prevent a dangerous thermal runaway. Capping highly concentrated reactions is not recommended.[15]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Cu(I) oxidized to Cu(II)). | Use freshly prepared sodium ascorbate solution. Degas solvents to remove oxygen. Perform the reaction under an inert atmosphere (N₂ or Ar).[15] |
| Catalyst sequestration by other functional groups (e.g., thiols, histidines in bioconjugation). | Use a stabilizing ligand like THPTA or TBTA.[18][19] Add a slight excess of the copper/ascorbate mixture. | |
| Slow Reaction | Low concentration of reactants. | Increase the concentration if possible. Use an accelerating ligand.[18] Gentle heating (e.g., 40-50 °C) may be applied, but use caution with azides. |
| Poor solvent choice. | While THF/water is robust, other solvents like DMSO, DMF, or t-BuOH/water can be effective. | |
| Side Product Formation | Oxidative homocoupling of the alkyne (Glaser coupling). | Ensure a sufficient excess of sodium ascorbate is present.[15] Maintain an oxygen-free environment. |
| Difficulty in Purification | Product is contaminated with copper. | During work-up, wash the organic layer with a dilute aqueous solution of EDTA or ammonium hydroxide to chelate and remove copper.[16] |
Conclusion
The copper-catalyzed azide-alkyne cycloaddition provides a robust and highly efficient method for conjugating molecules. The use of This compound as a reaction partner allows for the direct and strategic incorporation of the difluoromethoxy group, a valuable moiety for enhancing the drug-like properties of therapeutic candidates. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can effectively leverage this powerful chemical transformation to accelerate their discovery and development programs.
References
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction - PubMed. J Mol Graph Model. 2012 Apr:34:101-7. Available at: [Link]
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On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. - Semantic Scholar. Angewandte Chemie International Edition. 2016, 55(44), pp.13662-13669. Available at: [Link]
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. Organometallics. 2022, 41, 15, 2038–2053. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. Current Protocols in Chemical Biology. 2011, 3, pp.153-162. Available at: [Link]
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. Wikipedia. Available at: [Link]
-
The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Antibody Drug Conjugates. Available at: [Link]
-
Protocols - baseclick GmbH. baseclick GmbH. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. Chemical Society Reviews. 2008, 37(6), pp.1107-1117. Available at: [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Jena Bioscience. Available at: [Link]
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? | ResearchGate. ResearchGate. Available at: [Link]
-
What is a sensible safety protocol for 'click' reactions with aliphatic organic azides? ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Molecules. 2023, 28(19), 6828. Available at: [Link]
-
(PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate. Angewandte Chemie International Edition. 2024. Available at: [Link]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. Journal of Medicinal Chemistry. 2017, 60(3), pp.1078-1085. Available at: [Link]
-
Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction | ACS Omega. ACS Omega. 2020, 5(46), pp.30101-30112. Available at: [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco - Bioclone. Bioclone Inc. Available at: [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry - PMC - NIH. Molecules. 2016, 21(5), 657. Available at: [Link]
-
Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society. 2019, 30(12). Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - SciSpace. Current Protocols in Chemical Biology. 2011, 3, pp.153-162. Available at: [Link]
-
Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts - Universidad de Zaragoza. Organometallics. 2022, 41(15), pp.2038-2053. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Publicación - Sílice (CSIC). Organometallics. 2022, 41(15), pp.2038-2053. Available at: [Link]
-
Triazole formation and the click concept in the synthesis of interlocked molecules - ePrints Soton - University of Southampton. Chemical Society Reviews. 2022, 51, pp.333-348. Available at: [Link]
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH. European Journal of Medicinal Chemistry. 2012, 58, pp.22-33. Available at: [Link]
-
Synthesis of difluoromethoxy derivatives 10–12. Reagents and conditions - ResearchGate. ResearchGate. Available at: [Link]
- WO2014107380A1 - Synthesis of difluoromethyl ethers and sulfides - Google Patents. Google Patents.
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Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-(Difluoromethoxy)-2-ethynylbenzene
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly efficient method for the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yield, broad functional group tolerance, and mild reaction conditions.[1][2] This guide provides a detailed exploration of the experimental conditions for the CuAAC reaction utilizing 1-(difluoromethoxy)-2-ethynylbenzene, a fluorinated building block of increasing interest in medicinal chemistry and materials science. The introduction of the difluoromethoxy group can significantly enhance properties such as lipophilicity and metabolic stability.[3]
The presence of the ortho-difluoromethoxy group on the phenylacetylene core introduces unique electronic and steric considerations that influence the optimization of the click reaction. This document will provide a comprehensive overview of these factors, detailed experimental protocols, and strategies for troubleshooting and optimization.
Mechanistic Overview of the CuAAC Reaction
The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) acetylide intermediate. The key steps are the formation of the copper(I) acetylide, coordination of the azide to the copper center, cyclization to form a six-membered copper-containing intermediate, and subsequent rearomatization and protonolysis to yield the triazole product and regenerate the copper(I) catalyst.[1] The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as CuSO₄, with the addition of a reducing agent like sodium ascorbate.[1]
Key Considerations for this compound in CuAAC
The reactivity of this compound in CuAAC is influenced by the electronic and steric effects of the ortho-difluoromethoxy group.
-
Electronic Effects: The difluoromethoxy group is electron-withdrawing, which can influence the acidity of the terminal alkyne proton and the electron density of the alkyne. While electron-poor alkynes are generally good substrates for CuAAC, the reaction rate might be slightly slower compared to electron-rich alkynes.[4]
-
Steric Hindrance: The presence of a substituent at the ortho position can introduce steric hindrance, potentially affecting the approach of the azide and the coordination of the copper catalyst. However, the CuAAC reaction is known to be tolerant of a significant degree of steric bulk.
Experimental Protocols
General Materials and Reagents
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine - TBTA)
-
Solvents (e.g., t-BuOH/H₂O, DMSO, THF, DMF)
-
Reaction vials
-
Stir plate and stir bars
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Safety Precautions
-
This compound and related fluorinated compounds should be handled in a well-ventilated fume hood.[5][6]
-
Organic azides can be explosive and should be handled with care. Avoid heating concentrated solutions of azides.
-
Copper salts are toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.[5][6][7][8][9]
Protocol 1: Standard Aqueous Conditions (Bioconjugation and General Synthesis)
This protocol is suitable for a wide range of applications, particularly when working with water-soluble azides.
Step-by-Step Methodology:
-
To a reaction vial, add this compound (1.0 eq).
-
Add the azide coupling partner (1.0 - 1.2 eq).
-
Add the chosen solvent system. A 1:1 mixture of t-BuOH/H₂O or DMSO is a good starting point. The concentration of the alkyne can typically be in the range of 0.1 - 0.5 M.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 - 0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01 - 0.05 eq) and, if used, a ligand like THPTA (0.05 - 0.25 eq) in water.
-
Add the copper/ligand solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Organic Solvent Conditions
This protocol is advantageous when working with reagents that have poor solubility in water.
Step-by-Step Methodology:
-
To a reaction vial, add this compound (1.0 eq) and the azide coupling partner (1.0 - 1.2 eq).
-
Add an organic solvent such as THF, DMF, or DMSO.
-
Add the copper source. Copper(I) iodide (CuI) or copper(I) bromide (CuBr) (0.01 - 0.05 eq) can be used directly. Alternatively, a Cu(II) salt and a reducing agent can be employed as in Protocol 1.
-
If using a Cu(I) salt, a ligand such as TBTA can be beneficial.
-
If necessary, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1-2 eq), which can facilitate the formation of the copper acetylide.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are similar to Protocol 1.
Optimization Strategies
The following table outlines key parameters for optimizing the CuAAC reaction with this compound.
| Parameter | Recommended Starting Conditions | Optimization Considerations |
| Copper Source | CuSO₄·5H₂O (1-5 mol%) with Sodium Ascorbate (10-20 mol%) | For organic solvents, CuI or CuBr (1-5 mol%) can be used directly. Higher catalyst loading may be necessary for challenging substrates. |
| Ligand | THPTA (for aqueous media), TBTA (for organic media) at 1-5 times the copper concentration | Ligands stabilize the Cu(I) oxidation state and can accelerate the reaction. The choice of ligand can significantly impact reaction efficiency. |
| Solvent | t-BuOH/H₂O (1:1), DMSO, THF, DMF | Solvent choice depends on the solubility of the reactants. Protic solvents can participate in the protonolysis step. |
| Temperature | Room Temperature | Gentle heating (40-60 °C) can increase the reaction rate, but may lead to side products. |
| Concentration | 0.1 - 1.0 M | Higher concentrations generally lead to faster reaction rates. |
| Base | Generally not required, especially in aqueous media. | In organic solvents with Cu(I) salts, a non-nucleophilic base like DIPEA can be beneficial. |
Data Presentation
Table 1: Recommended Starting Conditions for CuAAC with this compound
| Component | Protocol 1 (Aqueous) | Protocol 2 (Organic) |
| Alkyne | 1.0 eq | 1.0 eq |
| Azide | 1.0 - 1.2 eq | 1.0 - 1.2 eq |
| Copper Source | CuSO₄·5H₂O (2 mol%) | CuI (2 mol%) |
| Reducing Agent | Sodium Ascorbate (10 mol%) | N/A (or Sodium Ascorbate if using CuSO₄) |
| Ligand | THPTA (10 mol%) | TBTA (10 mol%) |
| Solvent | t-BuOH/H₂O (1:1) | THF or DMF |
| Temperature | Room Temperature | Room Temperature to 50 °C |
| Time | 4 - 24 h | 4 - 24 h |
Visualization of Experimental Workflow
Diagram 1: General Workflow for CuAAC Reaction
Caption: General workflow for the CuAAC reaction.
Diagram 2: Key Components of the CuAAC Catalytic System
Caption: Key components in the CuAAC reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (Cu(II) formation) | Use freshly prepared solutions of sodium ascorbate. Ensure an inert atmosphere if necessary. Increase ligand concentration. |
| Poor solubility of reactants | Change solvent system or use a co-solvent (e.g., DMSO, DMF). | |
| Steric hindrance | Increase reaction temperature. Use a less sterically demanding ligand. | |
| Formation of Side Products | Alkyne homocoupling (Glaser coupling) | Ensure sufficient reducing agent is present. Degas the solvent to remove oxygen. |
| Decomposition of azide | Avoid excessive heating. | |
| Difficult Purification | Residual copper | Wash the organic extract with an aqueous solution of EDTA or ammonia to chelate and remove copper. |
References
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]1]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162.[10]
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Google Patents. (2014). WO2014107380A1 - Synthesis of difluoromethyl ethers and sulfides. Retrieved from ]
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Bawazeer, S., & El-Faham, A. (2016). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules (Basel, Switzerland), 21(9), 1146.[11]
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Masoud, S. M., Topchiy, M. A., Peregudov, A. S., & Osipov, S. N. (2019). Azide–Alkyne Cycloaddition (CuAAC) in Alkane Solvents Catalyzed by Fluorinated NHC Copper(I) Complex. European Journal of Organic Chemistry, 2019(1), 153-159.[12]
-
Wang, F., Wang, D., Wan, X., & Wu, L. (2020). Photochemical difluoromethylation of alkynes: synthesis of CF2H-substituted seven-membered dioxodibenzothiazepines and dibenzazepines. Organic Chemistry Frontiers, 7(15), 2056-2061.[13]
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ResearchGate. (n.d.). Scheme 1 "Click" reaction between 2-ethynylaniline and azides. Retrieved from [Link]
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Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
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PubChem. (n.d.). (Difluoromethoxy)benzene. Retrieved from [Link]
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Scribd. (2025). Click Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylacetylene. Retrieved from [Link]
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Uttamapinant, C., Howe, J. D., Lang, K., & Ting, A. Y. (2015). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie (International ed. in English), 54(20), 5852–5856.[14]
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Forgan, R. S., Sauvage, J. P., & Stoddart, J. F. (2011). The application of CuAAC 'click' chemistry to catenane and rotaxane synthesis. Chemical reviews, 111(9), 5434–5464.[15]
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Kanan, S. M., & Fokin, V. V. (2010). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS medicinal chemistry letters, 1(6), 268–272.[4]
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Angene Chemical. (2021). Safety Data Sheet - 1-Ethynyl-3-(trifluoromethoxy)benzene. Retrieved from [Link]
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Wang, H., Li, Z., & Zhu, J. (2022). Diverse synthesis of C2-linked functionalized molecules via molecular glue strategy with acetylene. Nature communications, 13(1), 1858.[16]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. Retrieved from [Link]3]
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Erb, S., Rool, A., & Bräse, S. (2007). Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes. Bioorganic & medicinal chemistry letters, 17(24), 6755–6758.[17]
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PubChem. (n.d.). 1,2-Difluorobenzene. Retrieved from [Link]
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PubChem. (n.d.). 1-(
ngcontent-ng-c2487356420="" class="ng-star-inserted">2H)Ethynyl(2H_5)benzene. Retrieved from [Link] -
Wade, P. A., Murray, J. K., Pipic, A., Arbaugh, R. J., & Jeyarajasingam, A. (2009). Reactions of (1‐nitroethenyl)sulfonylbenzene, a nitroethene derivative geminally substituted by a second W‐group. Journal of Physical Organic Chemistry, 22(4), 337-342.[18]
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Introduction: The Strategic Value of the Difluoromethoxy Moiety and the Versatility of the Ethynyl Group
An In-Depth Technical Guide to the Utilization of 1-(Difluoromethoxy)-2-ethynylbenzene in the Synthesis of Pharmaceutical Intermediates
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The difluoromethoxy group (-OCHF2) has emerged as a particularly valuable substituent due to its ability to enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[2][3] Unlike the more common trifluoromethyl group, the difluoromethoxy group retains a hydrogen atom that can participate in weak hydrogen bonding, potentially influencing drug-receptor interactions.[4]
This compound is a bifunctional building block that synergistically combines the advantageous properties of the difluoromethoxy group with the synthetic versatility of a terminal alkyne. This unique combination makes it a powerful tool for the synthesis of complex molecular scaffolds for a wide range of therapeutic targets. The terminal alkyne functionality serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and various cycloaddition reactions.
This guide provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on explaining the rationale behind experimental choices and providing self-validating, robust procedures for researchers in drug discovery and development.
Key Synthetic Applications and Methodologies
The reactivity of the terminal alkyne in this compound opens up a plethora of synthetic possibilities. The two most powerful and widely used transformations are Sonogashira cross-coupling and cycloaddition reactions.
Sonogashira Cross-Coupling: A Gateway to Arylalkynes
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6] The mild reaction conditions and tolerance of a wide range of functional groups have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[5]
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium(0) catalyst and a copper(I) salt is crucial. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, typically triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: A variety of solvents can be used, with tetrahydrofuran (THF) and dimethylformamide (DMF) being common choices due to their ability to dissolve the reactants and catalysts.
Generalized Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Iodoanisole (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-purged flask, add this compound, 4-iodoanisole, Pd(PPh3)2Cl2, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired coupled product.
Data Summary for Sonogashira Coupling:
| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 4-Iodoanisole | Pd(PPh3)2Cl2 / CuI | TEA | THF | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)2 / PPh3 / CuI | DIPEA | DMF | 75-85 |
| 2-Chloropyridine | PdCl2(dppf) / CuI | Cs2CO3 | Dioxane | 60-70 |
[4+2] Cycloaddition (Diels-Alder Reaction): Constructing Polycyclic Scaffolds
Cycloaddition reactions are powerful transformations that form cyclic products from two unsaturated molecules.[7][8] The Diels-Alder reaction, a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile (in this case, the alkyne of this compound) to form a six-membered ring.[8][9] This reaction is highly stereospecific and provides a direct route to complex polycyclic systems often found in pharmaceutical agents.
Causality Behind Experimental Choices:
-
Diene: The choice of diene determines the structure of the resulting six-membered ring. Electron-rich dienes generally react faster.
-
Solvent and Temperature: The reaction is often carried out at elevated temperatures in a high-boiling solvent like toluene or xylene to overcome the activation energy barrier.
-
Lewis Acid Catalysis: In some cases, a Lewis acid catalyst can be used to accelerate the reaction and improve regioselectivity.
Generalized Reaction Scheme:
Caption: General scheme of the [4+2] cycloaddition reaction.
Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene
Materials and Reagents:
-
This compound (1.0 eq)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene) (3.0 eq)
-
Toluene
Procedure:
-
To a sealed tube, add this compound and toluene.
-
Cool the solution to 0 °C and add freshly cracked cyclopentadiene.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess cyclopentadiene and toluene.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the Diels-Alder adduct.
Workflow for Pharmaceutical Intermediate Synthesis
The following diagram illustrates a conceptual workflow from the starting material to a potential pharmaceutical scaffold.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. The presence of the difluoromethoxy group offers significant advantages in modulating the properties of lead compounds, while the terminal alkyne provides a reactive handle for key bond-forming reactions. The Sonogashira coupling and cycloaddition reactions detailed in this guide represent robust and reliable methods for elaborating this starting material into complex molecular architectures. By understanding the principles behind these transformations and adhering to the provided protocols, researchers can effectively leverage the potential of this compound in their drug discovery programs.
References
- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- Boc Sciences. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook.
- ACS Publications. (n.d.). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling.
- Boc Sciences. (n.d.). 1-(Difluoromethoxy)-3-nitrobenzene: A Key Intermediate in Chemical Synthesis.
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- Sigma-Aldrich. (n.d.). This compound.
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- J&W Pharmlab. (n.d.). 1-Difluoromethoxy-2-ethynyl-benzene - CAS:1342158-87-5.
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- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.
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Application Notes & Protocols: Leveraging 1-(Difluoromethoxy)-2-ethynylbenzene for Advanced Bioconjugation
Abstract
The strategic modification of biomolecules is a cornerstone of modern drug development, diagnostics, and molecular biology. Bioorthogonal chemistry provides the tools for precise covalent modification in complex biological environments.[1][2] This guide focuses on the application of 1-(difluoromethoxy)-2-ethynylbenzene, a terminal alkyne, in bioconjugation via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[3][4] The incorporation of the difluoromethoxy (-OCF₂H) group offers significant advantages, including enhanced metabolic stability and modulation of physicochemical properties, making this reagent a valuable asset for creating robust and effective bioconjugates.[5][6] We present the underlying principles, key advantages, detailed experimental protocols, and troubleshooting guidance for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the Difluoromethoxy Group in Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, requires reactions that are highly selective, efficient, and biocompatible.[7] The CuAAC reaction, a cornerstone of click chemistry, excels in this regard by forming a stable triazole linkage between an azide and a terminal alkyne.[4][8]
This compound serves as the alkyne component in this reaction. Its distinction lies in the difluoromethoxy moiety, a functional group increasingly recognized in medicinal chemistry for its ability to confer advantageous properties upon a parent molecule.[6][9]
Key attributes of the difluoromethoxy group include:
-
Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₂H group provide high resistance to oxidative metabolism, particularly when compared to a traditional methoxy (-OCH₃) group.[5][10] This can block common metabolic pathways like O-demethylation, potentially leading to a longer in vivo half-life for the resulting bioconjugate.[5][11]
-
Bioisosterism: The difluoromethoxy group can act as a bioisostere—a substituent with similar physical or chemical properties—for hydroxyl, thiol, and methoxy groups.[5] This allows for the fine-tuning of a molecule's properties to enhance target engagement or improve its pharmacokinetic profile.
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the fluorine atoms can influence the acidity (pKa) of nearby functional groups and alter lipophilicity, which affects solubility, cell permeability, and binding interactions.[5][12]
-
Hydrogen Bond Donor: Unlike a methoxy group, the -OCF₂H group can act as a moderate hydrogen bond donor, potentially introducing new, favorable interactions with biological targets.[5][13]
By using this compound in bioconjugation, these desirable traits can be imparted to peptides, proteins, nucleic acids, or lipids, thereby enhancing their therapeutic or diagnostic potential.
Mechanism of Action: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of this application is the CuAAC reaction, a 1,3-dipolar cycloaddition that proceeds with exceptional reliability and specificity.[8] The reaction covalently links the terminal alkyne of this compound with an azide-modified biomolecule to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.
The reaction is not spontaneous and requires a copper(I) catalyst.[14] In bioconjugation protocols, the active Cu(I) catalyst is typically generated in situ from a stable copper(II) salt (e.g., CuSO₄) using a mild reducing agent, most commonly sodium ascorbate.[8][15]
A critical component of modern CuAAC protocols is the inclusion of a copper-chelating ligand. These ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), serve two primary functions:
-
Stabilize the Cu(I) oxidation state , preventing its oxidation to the inactive Cu(II) form and ensuring catalytic turnover.[14]
-
Protect biomolecules from damage by sequestering the copper ion and mitigating the formation of reactive oxygen species (ROS) that can occur under these reaction conditions.[8][15]
Data Summary: Advantages of the Difluoromethoxy Moiety
The decision to use this compound is driven by the unique benefits imparted by the -OCF₂H group. These are summarized below for clarity.
| Property | Description of Impact | Advantage in Bioconjugate |
| Metabolic Stability | Increased resistance to cytochrome P450-mediated oxidative metabolism; blocks O-demethylation pathways.[5][11] | Enhanced pharmacokinetic profile with a potentially longer circulatory half-life and reduced clearance. |
| Lipophilicity | Moderately increased lipophilicity compared to a hydroxyl group, but less than a trifluoromethoxy (-OCF₃) group.[11] | Improved cell membrane permeability and potential for stronger binding affinity in hydrophobic pockets of target proteins. |
| Hydrogen Bonding | The C-H bond in the -OCF₂H group is polarized and can act as a hydrogen bond donor.[5][13] | Can introduce novel, favorable intermolecular interactions with the biological target, potentially increasing binding affinity and specificity. |
| Conformational Profile | Unlike the planar methoxy group, the difluoromethoxy group can adopt various conformations, allowing for flexible adaptation to a binding site.[12] | Improved induced-fit binding to target molecules. |
| Bioisosterism | Can serve as a more stable replacement for hydroxyl, thiol, or methoxy groups present in a parent molecule.[5] | Allows for strategic modification to overcome metabolic liabilities while retaining or improving biological activity. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical bioconjugation experiment.
Workflow Diagram
Protocol: Conjugation of an Azide-Modified Protein
Objective: To covalently conjugate an azide-modified protein with this compound.
Materials:
-
Azide-modified protein
-
This compound (MW: 168.14 g/mol )
-
Copper(II) Sulfate (CuSO₄)
-
Sodium L-Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethylsulfoxide (DMSO)
-
Microcentrifuge tubes (2.0 mL)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassette)
Reagent Preparation (Stock Solutions):
-
Protein-Azide Solution: Prepare a solution of the azide-modified protein in degassed PBS at a concentration of 1-5 mg/mL (adjust based on protein stability and solubility).
-
Alkyne Stock (10 mM): Dissolve 1.68 mg of this compound in 1.0 mL of DMSO.
-
CuSO₄ Stock (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.
-
THPTA Ligand Stock (50 mM): Dissolve 21.7 mg of THPTA in 1.0 mL of deionized water.
-
Sodium Ascorbate Stock (100 mM): Prepare this solution fresh immediately before use. Dissolve 19.8 mg of sodium ascorbate in 1.0 mL of deionized water.
Step-by-Step Conjugation Protocol: This protocol is for a 500 µL final reaction volume. It can be scaled as needed.
-
In a 2.0 mL microcentrifuge tube, combine the following:
-
432.5 µL of the Protein-Azide solution in PBS. This results in a final protein concentration that is slightly diluted from the stock.
-
10 µL of the 10 mM Alkyne Stock solution. This provides a significant molar excess of the alkyne to drive the reaction. Final alkyne concentration will be 200 µM.
-
-
In a separate small tube, prepare the catalyst premix by combining:
-
Add the 7.5 µL of catalyst premix to the protein/alkyne mixture. Mix gently by pipetting. Final concentrations: 0.10 mM CuSO₄ and 0.50 mM THPTA.
-
To initiate the reaction, add 50 µL of the freshly prepared 100 mM Sodium Ascorbate Stock.[15] Final concentration: 10 mM.
-
Close the tube tightly to minimize oxygen diffusion into the reaction.[8]
-
Incubate the reaction at room temperature for 1 hour . Gentle end-over-end rotation is recommended.
Purification and Analysis:
-
Purification: Upon completion, the unreacted small molecules (alkyne, ascorbate, catalyst complex) must be removed.
-
For proteins >20 kDa: Use a desalting column (SEC) equilibrated with a suitable buffer (e.g., PBS).
-
Alternatively: Dialysis against PBS at 4°C with multiple buffer changes.
-
-
Analysis: Confirm successful conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): An increase in the protein's molecular weight corresponding to the mass of the attached this compound moiety (168.14 Da) confirms conjugation.
-
SDS-PAGE: If the conjugate is being linked to a fluorescent azide, successful conjugation can be visualized via in-gel fluorescence.
-
Quantitative Guidelines and Troubleshooting
For successful and reproducible bioconjugation, careful control of reaction parameters is essential.
| Parameter | Recommended Range/Value | Rationale & Notes |
| Alkyne Concentration | 20-50 fold molar excess over biomolecule | A high excess of the small molecule alkyne ensures the reaction proceeds to completion efficiently.[15] |
| Copper (CuSO₄) Conc. | 50 - 250 µM | Higher concentrations can increase reaction speed but also risk biomolecule damage. 100 µM is a good starting point.[15] |
| Ligand:Copper Ratio | 5:1 | A 5-fold excess of ligand (e.g., THPTA) is recommended to protect the biomolecule from copper-mediated oxidative damage.[8][15] |
| Ascorbate Conc. | 1 - 10 mM | Sufficient reducing agent is required to maintain the copper in the active Cu(I) state. Prepare fresh.[15] |
| Reaction Time | 30 - 120 minutes | Most reactions are complete within 1 hour at room temperature. Monitor progress if necessary for optimization. |
| pH | 7.0 - 8.0 | The reaction is robust across a range of pH values, but physiological pH is optimal for most proteins. |
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | 1. Inactive catalyst (oxidized ascorbate or Cu(I)).2. Insufficient excess of alkyne.3. Azide group is sterically hindered. | 1. Always prepare sodium ascorbate solution fresh.2. Increase the molar excess of this compound.3. If possible, redesign the biomolecule with a linker to extend the azide group. |
| Protein Precipitation/Degradation | 1. Copper-mediated oxidative damage.2. High concentration of organic solvent (DMSO). | 1. Ensure the Ligand:Copper ratio is at least 5:1. Degas buffers to remove oxygen.2. Keep the final DMSO concentration below 5% (v/v). |
| Inconsistent Results | 1. Oxygen contamination.2. Inaccurate pipetting of stock solutions. | 1. Use degassed buffers and keep reaction tubes sealed.2. Calibrate pipettes and prepare stock solutions carefully. |
Conclusion
This compound is a powerful reagent for bioconjugation, enabling the introduction of a functional group known to enhance the metabolic stability and modulate the physicochemical properties of molecules. By leveraging the robust and efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can create novel bioconjugates with potentially superior pharmacokinetic and pharmacodynamic profiles. The protocols and guidelines provided herein offer a solid foundation for the successful application of this versatile chemical tool in drug discovery, diagnostics, and fundamental biological research.
References
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- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. jenabioscience.com [jenabioscience.com]
Application Note & Protocol: High-Purity Isolation of 1-(Difluoromethoxy)-2-ethynylbenzene Derivatives
Introduction: The Significance of Difluoromethoxy-ethynylbenzene Scaffolds in Modern Drug Discovery
The strategic incorporation of fluorinated moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant attention as a bioisostere for the more metabolically labile methoxy group.[1] Its introduction can enhance metabolic stability, modulate lipophilicity, and improve cell membrane permeability, all critical parameters in the optimization of drug candidates.[2] When coupled with the versatile ethynylbenzene core, these derivatives serve as pivotal building blocks for a diverse array of pharmacologically active compounds, from enzyme inhibitors to complex heterocyclic systems.
This guide provides a detailed protocol for the purification of 1-(difluoromethoxy)-2-ethynylbenzene derivatives, a crucial step to ensure the integrity and reproducibility of downstream applications in drug development and chemical biology research. The methodologies outlined herein are designed to address the unique physicochemical properties of these fluorinated aromatic compounds, ensuring high purity and yield.
Pre-Purification: Safety and Handling Imperatives
Before commencing any purification protocol, a thorough understanding of the associated hazards is paramount. Ethynylbenzene derivatives can be toxic and require careful handling.
Core Safety Mandates:
-
Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Use appropriate chemical-resistant gloves. Dispose of contaminated gloves after use.
-
Body Protection: A flame-resistant lab coat is required.
-
-
First Aid:
-
Inhalation: Move the individual to fresh air.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Purification Workflow: A Strategic Overview
The purification of this compound derivatives typically involves a multi-step approach, beginning with a preliminary work-up, followed by column chromatography, and potentially culminating in recrystallization for achieving the highest purity.
Caption: A generalized workflow for the purification of this compound derivatives.
Protocol 1: Flash Column Chromatography
Flash column chromatography is the primary method for separating the target compound from reaction byproducts and unreacted starting materials. The choice of stationary and mobile phases is critical for achieving optimal separation.
Rationale for Method Selection
The polarity of this compound derivatives can be fine-tuned by the substituents on the benzene ring, making column chromatography an adaptable and effective purification technique. Silica gel is a common stationary phase due to its versatility and cost-effectiveness. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is optimized to achieve a target retention factor (Rf) of approximately 0.2-0.4 on a thin-layer chromatography (TLC) plate for the desired compound.
Experimental Protocol
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Column Packing:
-
Secure a glass column of appropriate size in a vertical position.
-
Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a layer of sand to the top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder of the adsorbed crude product.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the initial non-polar solvent.
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., transitioning from 100% hexane to a 9:1 hexane:ethyl acetate mixture).
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, versatile adsorbent for moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of compounds with a range of polarities. |
| Gradient Profile | Start with 100% Hexane, gradually increase to 10-20% Ethyl Acetate | This gradient effectively separates non-polar impurities before eluting the target compound. |
| Monitoring | TLC with UV visualization (254 nm) | Aromatic nature of the compounds allows for easy visualization under UV light. |
Protocol 2: Recrystallization
For obtaining highly pure, crystalline material suitable for applications such as single-crystal X-ray diffraction, recrystallization is the preferred method.
Rationale for Method Selection
Recrystallization is based on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure solid in a minimal amount of a hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities dissolved in the mother liquor.[3]
Experimental Protocol
-
Solvent Screening:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or a mixture).
-
A suitable solvent will dissolve the compound when hot but will result in poor solubility at room temperature or upon cooling in an ice bath.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Sources
- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-(Difluoromethoxy)-2-ethynylbenzene as a Versatile Platform for the Synthesis of Novel Heterocycles
Introduction
In the landscape of modern drug discovery, the incorporation of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating pharmacokinetic and pharmacodynamic properties. The difluoromethoxy (OCF₂H) group, in particular, has emerged as a uniquely valuable substituent. It serves as a lipophilic hydrogen bond acceptor and a metabolically stable mimic of hydroxyl or methoxy groups, often enhancing membrane permeability and metabolic stability. When appended to a reactive framework like 2-ethynylbenzene, it creates the versatile building block 1-(difluoromethoxy)-2-ethynylbenzene . This molecule is primed for a variety of cyclization strategies, offering efficient access to novel, fluorinated heterocyclic cores that are of high interest to medicinal chemistry programs.
This guide provides an in-depth exploration of three distinct and powerful synthetic routes starting from this compound: electrophilic cyclization to form benzofurans, [3+2] dipolar cycloaddition to generate isoxazoles, and a multi-step pathway culminating in a Friedländer annulation to produce quinolines. Each section is designed to provide not only a detailed protocol but also the underlying scientific rationale, empowering researchers to adapt and innovate upon these methodologies.
Synthesis of 4-(Difluoromethoxy)benzofurans via Electrophilic Cyclization
The direct cyclization of 2-alkynylphenyl ethers is a powerful method for constructing the benzofuran core. Among the various strategies, electrophilic cyclization stands out for its operational simplicity, mild reaction conditions, and the introduction of a useful synthetic handle in the product.[1][2] The reaction is initiated by an electrophile (e.g., I⁺ from I₂ or ICl), which activates the alkyne towards intramolecular nucleophilic attack by the ether oxygen atom. This 5-exo-dig cyclization is regioselectively favored and results in the formation of a C-O bond and a new five-membered ring.[3]
The resulting 3-iodobenzofuran is not merely a final product but a versatile intermediate. The carbon-iodine bond is primed for a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling extensive diversification and the synthesis of complex molecular architectures.
Diagram 1: Mechanism of Electrophilic Iodocyclization
Caption: Mechanism of electrophilic iodocyclization.
Protocol 1: Synthesis of 3-Iodo-4-(difluoromethoxy)benzofuran
This protocol describes a representative procedure for the iodocyclization of this compound.
Materials:
-
This compound
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (0.1 M), add sodium bicarbonate (2.0 equiv.).
-
Stir the suspension at room temperature and add a solution of iodine (1.2 equiv.) in dichloromethane dropwise over 10 minutes. The causality for using NaHCO₃ is to neutralize the HI generated during the reaction, preventing potential side reactions.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume excess iodine. Stir until the dark color dissipates.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 3-iodo-4-(difluoromethoxy)benzofuran.
| Entry | Electrophile | Base | Solvent | Time (h) | Yield (%) |
| 1 | I₂ | NaHCO₃ | DCM | 2 | ~90% |
| 2 | ICl | - | DCM | 1 | ~92% |
| 3 | PhSeBr | K₂CO₃ | MeCN | 4 | ~85% |
| Table 1: Representative Conditions for Electrophilic Cyclization. |
Synthesis of Difluoromethoxy-Substituted Isoxazoles via [3+2] Dipolar Cycloaddition
The [3+2] dipolar cycloaddition is a highly efficient and atom-economical reaction for constructing five-membered heterocycles.[4][5][6] To synthesize isoxazoles, this reaction involves the combination of an alkyne (the dipolarophile) with a nitrile oxide (the 1,3-dipole).[7] Our starting material, this compound, serves as the dipolarophile.
A common and practical method for generating the highly reactive nitrile oxide dipole is the in situ dehydration of an aldoxime using an inexpensive dehydrating agent like sodium hypochlorite (bleach).[8] This approach avoids the isolation of the unstable nitrile oxide. The reaction proceeds in a concerted fashion, leading to a high degree of regioselectivity, which is predictable based on the electronic properties of the two components.[9]
Diagram 2: Workflow for Isoxazole Synthesis
Caption: General workflow for isoxazole synthesis.
Protocol 2: Synthesis of 3-Aryl-5-(2-(difluoromethoxy)phenyl)isoxazole
This protocol details the synthesis of an isoxazole via the in situ generation of a nitrile oxide from an aldoxime.
Materials:
-
This compound
-
Aryl aldoxime (e.g., benzaldoxime)
-
Triethylamine (Et₃N)
-
Aqueous sodium hypochlorite solution (~10-15%, commercial bleach)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Beaker, magnetic stirrer, and standard glassware
Procedure:
-
In a beaker, dissolve the aryl aldoxime (1.1 equiv.) and this compound (1.0 equiv.) in ethyl acetate (0.2 M).
-
Add triethylamine (0.1 equiv.). The amine acts as a base and phase-transfer catalyst, facilitating the reaction between the organic-soluble oxime and the aqueous hypochlorite.
-
Cool the mixture in an ice bath and add the aqueous sodium hypochlorite solution (1.5 equiv.) dropwise while stirring vigorously. Vigorous stirring is crucial to ensure efficient mixing between the organic and aqueous phases.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired isoxazole.
| Entry | Aldoxime | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldoxime | EtOAc | 5 | ~88% |
| 2 | 4-Chlorobenzaldoxime | EtOAc | 4 | ~91% |
| 3 | 4-Methoxybenzaldoxime | EtOAc | 6 | ~85% |
| Table 2: Representative Examples of [3+2] Cycloaddition. |
Multi-Step Synthesis of 8-(Difluoromethoxy)quinolines
Quinolines are privileged heterocyclic scaffolds found in numerous FDA-approved drugs.[10] Accessing quinolines from this compound requires a multi-step approach that constructs the nitrogen-containing ring. A robust and classic strategy is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone).
Our synthetic pathway involves first introducing a nitrogen functionality onto the aromatic ring, followed by the key cyclization step. This involves an initial nitration of the benzene ring, followed by reduction of the nitro group to an amine, and subsequent conversion to an ortho-aminoaryl ketone, which is the direct precursor for the Friedländer reaction.
Diagram 3: Synthetic Pathway to Quinolines
Sources
- 1. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic cyclization of 2-(1-alkynyl)-2-alken-1-ones using the I2/K3PO4 system: an efficient synthesis of highly substituted iodofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imperial.ac.uk [imperial.ac.uk]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-(Difluoromethoxy)-2-ethynylbenzene in the Design of Mechanism-Based Enzyme Inhibitors
Abstract: The strategic incorporation of unique functional groups is a cornerstone of modern medicinal chemistry. 1-(difluoromethoxy)-2-ethynylbenzene represents a versatile chemical scaffold that marries two powerful moieties: the **difluoromethoxy group (-OCHF₂) **, prized for its ability to enhance pharmacokinetic properties, and the terminal ethynyl group (-C≡CH) , a well-established reactive handle for covalent modification of enzyme targets. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this scaffold in the rational design of potent, selective, and irreversible enzyme inhibitors, with a particular focus on mechanism-based inactivation of Cytochrome P450 enzymes.
Part 1: Scientific Rationale and Design Principles
The Synergy of Two Key Functional Groups
The utility of this compound in inhibitor design stems from the distinct and complementary advantages conferred by its two principal functional groups.
-
The Difluoromethoxy (-OCHF₂) Group: A Pharmacokinetic Modulator The -OCHF₂ group is a valuable bioisostere for more common functionalities like methoxy (-OCH₃) or hydroxyl (-OH) groups.[1] Its inclusion can profoundly and beneficially alter a molecule's drug-like properties.[2][3]
-
Metabolic Stability: The strong carbon-fluorine bonds make the -OCHF₂ group significantly more resistant to oxidative metabolism compared to a methoxy group, which is prone to O-dealkylation.[1] This can increase a compound's half-life and bioavailability.
-
Lipophilicity and Permeability: This group moderately increases lipophilicity (logP), which can be fine-tuned to optimize cell membrane permeability and target engagement.
-
pKa Modulation: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing binding interactions within an enzyme's active site.[1][4]
-
Hydrogen Bonding: Unlike the -OCH₃ or -OCF₃ groups, the hydrogen atom on the -OCHF₂ moiety can act as a weak hydrogen bond donor, providing an additional vector for specific interactions with protein residues.[1][4]
-
-
The Ethynyl (-C≡CH) Group: A Covalent Warhead The terminal alkyne is a classic "Trojan horse" functional group used for mechanism-based, or suicide, inhibition. This process involves the enzyme catalytically activating the inhibitor, which then irreversibly inactivates the enzyme through covalent bond formation.[5]
-
Enzymatic Activation: Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases critical for drug metabolism, are famously susceptible to inactivation by terminal alkynes.[5] During the catalytic cycle, the CYP enzyme oxidizes the ethynyl group, generating highly reactive intermediates like ketenes or carbene-iron complexes.
-
Irreversible Inactivation: These reactive species can then attack the enzyme itself, leading to covalent modification of the prosthetic heme group, nearby protein residues (e.g., cysteine), or both.[5] This results in time-dependent, irreversible loss of enzyme function.[5][6]
-
The combination of these two groups in a single, relatively simple scaffold provides a powerful starting point: the -OCHF₂ group helps ensure the molecule has favorable drug-like properties to reach and remain at its target, while the ethynyl group provides the mechanism for potent and durable inhibition.
Target Selection: Cytochrome P450 Enzymes
While the ethynyl group can be used to target other enzymes, its application against CYPs is particularly well-documented and serves as an excellent model system.[5][7] Inhibition of specific CYP isoforms is a therapeutic strategy for various diseases. For example, inhibiting CYP17A1 is a treatment for prostate cancer, while inhibiting CYP51 (lanosterol 14α-demethylase) is the basis for antifungal drugs. Conversely, understanding and avoiding the inhibition of major drug-metabolizing CYPs (e.g., CYP3A4, CYP2D6) is critical to prevent adverse drug-drug interactions.[7] this compound is an ideal scaffold for developing specific CYP inhibitors for either purpose.
Part 2: Experimental Workflows and Protocols
A logical workflow is essential for progressing from initial concept to a fully characterized covalent inhibitor. The following sections provide detailed protocols for key stages of this process.
Workflow Overview: From Synthesis to Kinetic Characterization
Caption: General workflow for developing covalent enzyme inhibitors.
Protocol 1: Representative Synthesis of a this compound Derivative
Rationale: This protocol outlines a plausible, though not exhaustive, synthetic route starting from a commercially available precursor, 2-bromophenol. The key steps are Sonogashira coupling to install the ethynyl group and a subsequent nucleophilic difluoromethylation.
Materials:
-
2-Bromophenol
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrabutylammonium fluoride (TBAF)
-
2-Bromo-2,2-difluoroacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard solvents for reaction and chromatography (Toluene, Ethyl Acetate, Hexanes)
Procedure:
-
Step 1: Sonogashira Coupling to Install Protected Alkyne
-
To a solution of 2-bromophenol (1.0 eq) in a 2:1 mixture of toluene and TEA, add TMS-acetylene (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and CuI (0.04 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 70°C and stir under argon for 4-6 hours, monitoring by TLC.
-
Upon completion, cool to room temperature, filter through celite, and concentrate in vacuo.
-
Purify the crude product, 2-((trimethylsilyl)ethynyl)phenol, by column chromatography.
-
Rationale: The Sonogashira cross-coupling is a robust method for forming carbon-carbon bonds between sp² and sp carbons. The TMS group protects the acidic alkyne proton during this step.
-
-
Step 2: Difluoromethylation of the Phenolic Hydroxyl Group
-
Dissolve the product from Step 1 (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and ethyl 2-bromo-2,2-difluoroacetate (1.5 eq).
-
Heat the mixture to 80°C and stir for 12-16 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the difluoromethoxy intermediate.
-
Rationale: This is a standard nucleophilic substitution where the phenoxide attacks the electrophilic source of the "CF₂" group.[8][9]
-
-
Step 3: Deprotection of the Alkyne
-
Dissolve the TMS-protected intermediate (1.0 eq) in tetrahydrofuran (THF).
-
Add TBAF (1.1 eq, 1M solution in THF) dropwise at 0°C.
-
Stir at room temperature for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield This compound .
-
Rationale: Fluoride ions have a high affinity for silicon, making TBAF an effective and mild reagent for cleaving the TMS protecting group.[10]
-
Protocol 2: Time-Dependent Inhibition (TDI) Assay
Rationale: A standard IC₅₀ determination is insufficient for irreversible inhibitors because the measured potency will depend on the incubation time.[11] A TDI assay is the gold standard for characterizing mechanism-based inactivators. It determines the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).[12]
Materials:
-
Target enzyme (e.g., human liver microsomes or recombinant CYP450)
-
NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase)
-
Test inhibitor stock solution in DMSO
-
Enzyme-specific fluorogenic or chromogenic substrate
-
Phosphate buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
96-well microplate and plate reader
Procedure:
-
Pre-incubation (Inactivation Step):
-
Prepare a series of dilutions of the inhibitor in phosphate buffer.
-
In a 96-well plate, combine the enzyme preparation and each inhibitor concentration. Allow to equilibrate for 5 minutes at 37°C.
-
Initiate the inactivation reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot from each inhibitor concentration well.
-
Scientist's Note: The 0-minute time point (where NADPH is added immediately before the substrate) serves as the control for non-time-dependent inhibition.
-
-
Activity Measurement (Residual Activity Step):
-
Immediately dilute each aliquot from the pre-incubation plate into a second 96-well plate containing the enzyme-specific substrate in buffer. Dilute at least 20-fold.
-
Rationale: This large dilution step effectively stops the inactivation process by lowering the inhibitor concentration well below its K_I, allowing for the measurement of remaining enzyme activity. This is often called a "jump dilution" experiment.[13]
-
Measure the rate of product formation kinetically using a plate reader at the appropriate excitation/emission or absorbance wavelength.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the % remaining activity against the pre-incubation time.
-
The slope of this line is the observed rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit this data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_I + [I]) where [I] is the inhibitor concentration.
-
This will yield the kinetic parameters k_inact and K_I. The ratio k_inact/K_I is the second-order rate constant and represents the efficiency of inactivation.
-
Data Presentation:
| Inhibitor Concentration (µM) | k_obs (min⁻¹) |
| 0.1 | 0.015 |
| 0.5 | 0.060 |
| 1.0 | 0.091 |
| 5.0 | 0.167 |
| 10.0 | 0.200 |
| Derived Parameters | |
| k_inact | 0.25 min⁻¹ |
| K_I | 1.5 µM |
| k_inact / K_I | 167,000 M⁻¹min⁻¹ |
Part 3: Mechanistic Insights and Visualization
Understanding the underlying chemical mechanism is crucial for interpreting experimental results and guiding further optimization efforts.
Proposed Mechanism of CYP450 Inactivation
The terminal alkyne of the inhibitor is oxidized by the highly reactive iron-oxo species (Compound I) in the CYP450 active site. This can lead to several inactivation pathways. The diagram below illustrates a primary pathway involving covalent modification of the heme prosthetic group.
Caption: Proposed mechanism for CYP450 inactivation by a terminal alkyne.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives.
- BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- Scarfe, G. S., et al. (1995). Inhibition of cytochrome P450 reductase by the diphenyliodonium cation. Kinetic analysis and covalent modifications. PubMed.
- ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis.
- Chemistry World. (2021). Emerging strategies in covalent inhibition. YouTube.
- Lombardi, S., et al. (2021). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. ResearchGate.
- Roberts, A. G., et al. (2012). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. National Institutes of Health (NIH).
- Wisse, P., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed.
- Stepan, A. F., et al. (2022). Saturated bioisosteres of benzene: Unique building blocks for drug discovery. American Chemical Society.
- Shlapobersky, M., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH).
- Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
- Google Patents. (2014). Synthesis of difluoromethyl ethers and sulfides.
- JMU Scholarly Commons. (2012). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
- BioAscent. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
- Tu, D. Z., et al. (2026). Covalent inhibitors of human cytochrome P450 3A4: research advances and future perspectives. ResearchGate.
- Edmondson, D. E., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Jourdan, F., et al. (2015). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health (NIH).
- Axxam. Investigation of MOA of next generation covalent inhibitors.
- Sorensen, M. E., et al. (2020). Fueling the Pipeline via Innovations in Organic Synthesis. PubMed Central.
- Arts, M., et al. (2022). Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology. PubMed Central.
- Journal of Medicinal and Chemical Sciences. (2023). An In-Depth Investigation of Cytochrome P450 3A4 Inhibitors: Unveiling Key Structural Features and Their Impact.
- ResearchGate. (2015). Synthesis of difluoromethoxy derivatives 10–12. Reagents and conditions. ResearchGate.
- Merk, D., et al. (2018). De Novo Design of Bioactive Small Molecules by Artificial Intelligence. ETH Zurich Research Collection.
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Application Notes and Protocols for the Functionalization of Biomolecules with 1-(Difluoromethoxy)-2-ethynylbenzene
Introduction: A Novel Reagent for Advanced Bioconjugation
In the landscape of modern drug development and chemical biology, the precise modification of biomolecules is paramount. The strategic introduction of functional groups can enhance therapeutic efficacy, improve pharmacokinetic profiles, and enable sophisticated diagnostic applications.[1] This guide introduces 1-(difluoromethoxy)-2-ethynylbenzene , a novel reagent designed for the stable and efficient functionalization of biomolecules.
This molecule uniquely combines two powerful chemical motifs:
-
The Difluoromethoxy (-OCF₂H) Group: This group is a metabolically stable bioisostere for hydroxyl, thiol, and methoxy groups.[2][3] Its incorporation can block common metabolic pathways, such as O-demethylation, thereby increasing the in vivo half-life of a modified biomolecule.[3] The difluoromethoxy group also possesses a unique electronic profile, acting as a hydrogen bond donor, which can influence intermolecular interactions and binding affinities.[2]
-
The Ethynyl (-C≡CH) Group: This terminal alkyne is a versatile handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] These reactions are highly efficient, specific, and biocompatible, allowing for the covalent linkage of the reagent to azide-modified biomolecules under mild, aqueous conditions.[6]
This application note provides a comprehensive overview of the properties of this compound and detailed protocols for its application in the functionalization of proteins and nucleic acids.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₂O | [7] |
| Molecular Weight | 168.14 g/mol | [7] |
| Appearance | Solid | [7] |
| InChI Key | XMEAIJWQSPPMCQ-UHFFFAOYSA-N | [7] |
| SMILES | FC(OC1=C(C#C)C=CC=C1)F | [7] |
Reaction Mechanism: The Azide-Alkyne Cycloaddition
The primary application of this compound in bioconjugation is its participation in the Huisgen 1,3-dipolar cycloaddition with an azide-functionalized biomolecule. This reaction forms a stable 1,2,3-triazole linkage. Two main catalytic approaches are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole regioisomer.[6][8] The reaction is typically carried out in aqueous buffers, often with a copper-chelating ligand like THPTA to enhance catalyst stability and reduce cytotoxicity.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative employs a strained cyclooctyne derivative on one of the reaction partners.[5][9] The ring strain of the cyclooctyne significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures without a metal catalyst.[5] When using this compound, the biomolecule must be functionalized with a strained alkyne, and the azide will be on a separate molecule to be conjugated. For the purpose of this guide, we will focus on the direct labeling of azide-modified biomolecules.
Experimental Protocols
PART 1: Functionalization of Proteins
This protocol describes the labeling of a protein containing an azide-functionalized unnatural amino acid (e.g., p-azido-L-phenylalanine, AzF) using CuAAC.
Materials:
-
Azide-modified protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Desalting columns (e.g., PD-10)
-
Deionized water
Protocol Workflow:
Caption: Workflow for protein labeling using CuAAC.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Crucially, prepare a 100 mM solution of sodium ascorbate in deionized water immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add your azide-modified protein to a final concentration of 1-10 mg/mL in PBS, pH 7.4.
-
Add the this compound stock solution to the protein solution to achieve a 3-5 molar excess relative to the protein. Gently mix.
-
Prepare the copper catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio. Add this mixture to the reaction to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking. For sensitive proteins, the reaction can be performed at 4°C for 4-12 hours.
-
-
Purification:
-
Remove unreacted reagents by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions as per the manufacturer's instructions.
-
-
Characterization:
-
Confirm conjugation by SDS-PAGE. The modified protein may show a slight increase in molecular weight.
-
Determine the degree of labeling using mass spectrometry (ESI-MS).[10][11] The mass increase corresponds to the addition of one molecule of this compound (168.14 Da).
-
Measure the final protein concentration using a standard protein assay (e.g., Bradford).
-
Rationale and Considerations:
-
Ortho-substituent: The ortho-difluoromethoxy group may introduce some steric hindrance, potentially slowing the reaction rate compared to an unsubstituted ethynylbenzene.[2][3] The use of a slight excess of the alkyne reagent and ensuring optimal catalyst concentration can help drive the reaction to completion.
-
Catalyst System: The THPTA ligand is crucial for stabilizing the Cu(I) oxidation state and protecting the protein from potential oxidative damage.[6]
-
Fresh Ascorbate: Sodium ascorbate is prone to oxidation, so a freshly prepared solution is essential for efficient reduction of Cu(II) to the active Cu(I) catalyst.
PART 2: Functionalization of Nucleic Acids
This protocol outlines the labeling of an azide-modified oligonucleotide (e.g., containing an azide-modified thymidine) via CuAAC.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
DMSO, anhydrous
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
TEAA buffer (Triethylammonium acetate)
-
Acetonitrile
-
Reversed-phase HPLC system
Protocol Workflow:
Caption: Workflow for nucleic acid labeling using CuAAC.
Detailed Steps:
-
Reagent Preparation:
-
Prepare stock solutions as described in the protein functionalization protocol, adjusting concentrations as needed.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, dissolve the azide-modified oligonucleotide in water to a final concentration of approximately 1 mM.
-
Add 5 molar equivalents of the this compound stock solution.
-
Add the premixed CuSO₄:THPTA solution.
-
Initiate the reaction with freshly prepared sodium ascorbate.
-
Incubate at room temperature for 1 hour.
-
-
Purification:
-
Characterization:
-
Confirm the identity of the product by MALDI-TOF mass spectrometry.
-
Determine the concentration of the purified oligonucleotide using UV-Vis spectroscopy at 260 nm.
-
Conclusion
This compound is a valuable new tool for the functionalization of biomolecules. The presence of the difluoromethoxy group offers the potential for improved metabolic stability, while the terminal alkyne allows for efficient and specific conjugation via click chemistry. The protocols provided herein offer a starting point for researchers to explore the applications of this reagent in their own systems. As with any bioconjugation strategy, optimization of reaction conditions for specific biomolecules is recommended to achieve the desired labeling efficiency and preserve biological activity.
References
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- National Institutes of Health (NIH). (n.d.).
- BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Rutjes, F. P. J. T., & van Delft, F. L. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(16).
- Sigma-Aldrich. (n.d.). This compound.
- Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1260.
- Geerdink, D., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem, 12(12), 1837-1841.
- Single Use Support. (2023, April 26).
- ATDBio Ltd. (n.d.).
- Sigma-Aldrich. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Wang, Q., et al. (2003). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Journal of the American Chemical Society, 125(11), 3192–3193.
- National Institutes of Health (NIH). (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition.
- Chemistry LibreTexts. (2022, September 24). 16.
- The Organic Chemistry Tutor. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
- National Institutes of Health (NIH). (n.d.). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes.
- MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry.
- Vector Laboratories. (n.d.).
- Frontiers. (2021, November 10). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling.
- National Institutes of Health (NIH). (n.d.).
- Cohen, S. L. (n.d.).
- MDPI. (n.d.).
- National Institutes of Health (NIH). (2024, January 12). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies.
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results.
- ResearchGate. (n.d.). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand.
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Troubleshooting & Optimization
troubleshooting low yield in Sonogashira coupling of 1-(difluoromethoxy)-2-ethynylbenzene
Technical Support Center: Sonogashira Coupling of 1-(Difluoromethoxy)-2-ethynylbenzene
Welcome to the technical support center for troubleshooting the Sonogashira coupling of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The unique electronic properties of the difluoromethoxy group can present specific hurdles, and this resource aims to provide in-depth, actionable solutions based on established chemical principles and field-proven insights.
Troubleshooting Guide: Low Yield & Side Reactions
This section addresses the most common and frustrating issue in the Sonogashira coupling: low yield of the desired product. We will explore the root causes and provide systematic approaches to overcome them.
Question 1: My Sonogashira coupling of this compound with an aryl halide is giving consistently low yields. What are the primary factors I should investigate?
Low yields in this specific Sonogashira coupling can stem from several interrelated factors, primarily revolving around the electronic nature of your substrates and the stability of the catalytic system. The electron-withdrawing difluoromethoxy group can influence the reactivity of the alkyne, while the choice of aryl halide is also critical.
Here is a prioritized checklist of factors to investigate:
-
Catalyst System (Palladium & Copper): The choice and handling of the palladium catalyst and copper co-catalyst are paramount.
-
Palladium Source: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, their effectiveness can be substrate-dependent.[1][2] Consider using more robust catalysts, especially if you are using a less reactive aryl halide (e.g., a bromide or chloride).
-
Copper (I) Source: The copper co-catalyst is crucial for the formation of the copper acetylide intermediate.[3] However, its presence can also lead to the unwanted homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[4][5][6]
-
-
Reaction Conditions: Sonogashira couplings are often sensitive to the reaction environment.
-
Solvent and Base: The solvent and base combination plays a critical role in catalyst solubility, substrate reactivity, and preventing side reactions.[3]
-
Temperature: While many Sonogashira reactions can be run at room temperature, less reactive coupling partners, such as aryl bromides, may require heating.[7]
-
Atmosphere: The presence of oxygen can lead to catalyst deactivation and promote the homocoupling of the alkyne.[5][6]
-
-
Substrate Quality: The purity of your starting materials is non-negotiable for a successful coupling reaction.
Question 2: I am observing a significant amount of a side product that appears to be the homocoupling of this compound. How can I minimize this?
The formation of a 1,3-diyne via homocoupling (Glaser coupling) is a common side reaction in copper-assisted Sonogashira couplings and is often exacerbated by the presence of oxygen.[4][5][6]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Copper-Free Conditions: If homocoupling remains a significant issue, consider a copper-free Sonogashira protocol.[1][4] In the absence of a copper co-catalyst, the reaction proceeds through a different mechanism where the palladium catalyst activates the alkyne directly.[1][8]
-
Use of a Reducing Atmosphere: Some protocols suggest using a dilute hydrogen atmosphere (mixed with nitrogen or argon) to suppress homocoupling.[6]
-
Controlled Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the free alkyne, thereby disfavoring the bimolecular homocoupling reaction.
Question 3: My reaction with an aryl bromide is sluggish and incomplete. What adjustments can I make?
Aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings.[3][9] The rate-limiting step is often the oxidative addition of the aryl bromide to the palladium(0) catalyst.
To improve the reactivity of aryl bromides, consider the following:
-
Increase Reaction Temperature: Heating the reaction is a common strategy to overcome the higher activation energy of the oxidative addition step for aryl bromides.[7]
-
Change the Ligand: The choice of phosphine ligand on the palladium catalyst can significantly impact its reactivity. More electron-rich and bulky ligands can facilitate the oxidative addition step.[1]
-
Use a More Active Catalyst System: Consider using a pre-catalyst that is more readily reduced to the active Pd(0) species or a catalyst system known to be effective for less reactive aryl halides.
Recommended Catalyst and Ligand Combinations for Aryl Bromides:
| Catalyst/Ligand System | Typical Conditions | Key Advantages |
| PdCl₂(dppf) | Toluene or DMF, Base (e.g., Et₃N, Cs₂CO₃), 80-100 °C | Dppf is a robust ligand that can improve catalyst stability and activity. |
| Pd(OAc)₂ with XPhos or SPhos | Toluene or Dioxane, Base (e.g., K₂CO₃, Cs₂CO₃), 80-110 °C | Buchwald ligands are known to be highly effective for cross-coupling reactions of aryl bromides and chlorides. |
| PdCl₂(PPh₃)₂ with excess PPh₃ | DMF or Et₃N, 80-100 °C | The excess phosphine can help to stabilize the catalyst at higher temperatures. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical execution and optimization of the Sonogashira coupling of this compound.
Question 4: What is the optimal palladium catalyst and loading for this reaction?
The optimal palladium catalyst and its loading are highly dependent on the specific aryl halide used.
-
For Aryl Iodides: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ at 1-2 mol% loading is often sufficient for these more reactive substrates.[1][2]
-
For Aryl Bromides: A higher catalyst loading (2-5 mol%) may be necessary. Consider using more active catalysts like PdCl₂(dppf) or a system generated in situ from Pd(OAc)₂ and a bulky, electron-rich phosphine ligand.[7]
-
For Aryl Chlorides: These are the most challenging substrates and typically require specialized catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or highly active Buchwald-type phosphine ligands, often at higher temperatures and catalyst loadings.[10][11]
Question 5: How do I choose the right solvent and base?
The choice of solvent and base is critical for a successful Sonogashira coupling.
-
Bases: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used.[3] These bases also act as a solvent in some cases and neutralize the hydrogen halide byproduct. For less soluble inorganic bases like K₂CO₃ or Cs₂CO₃, a co-solvent is necessary.
-
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile. The choice often depends on the solubility of the substrates and the required reaction temperature. For higher temperatures, solvents with higher boiling points like toluene or dioxane may be used.[7]
Recommended Solvent/Base Combinations:
| Solvent | Base | Typical Temperature Range | Notes |
| THF | Et₃N, DIPEA | Room Temperature - 65°C | Good general-purpose system. |
| DMF | Et₃N, DIPEA | Room Temperature - 100°C | Good for substrates with poor solubility in THF. |
| Toluene | K₂CO₃, Cs₂CO₃ | 80 - 110°C | Suitable for higher temperature reactions with aryl bromides. |
| Acetonitrile | Et₃N, DIPEA | Room Temperature - 80°C | Can be a good alternative to THF and DMF. |
Question 6: What is the role of the difluoromethoxy group in this reaction?
The difluoromethoxy (-OCF₂H) group is moderately electron-withdrawing. This can have two main effects on your reaction:
-
Increased Acidity of the Alkyne Proton: The electron-withdrawing nature of the difluoromethoxy group can slightly increase the acidity of the terminal alkyne's proton. This can facilitate its deprotonation by the base, which is a key step in the catalytic cycle.
-
Electronic Effects on the Aryl Ring: If the difluoromethoxy group is on the aryl halide partner, its electron-withdrawing character can make the aryl halide more susceptible to oxidative addition, potentially increasing the reaction rate.
Question 7: Can I run this reaction open to the air?
It is strongly advised to run Sonogashira couplings under an inert atmosphere (nitrogen or argon). Oxygen can lead to several detrimental side reactions:
-
Oxidative Homocoupling (Glaser Coupling): As mentioned earlier, oxygen promotes the undesirable dimerization of the alkyne.[5][6]
-
Catalyst Decomposition: The active Pd(0) catalyst can be oxidized to Pd(II) by oxygen, rendering it inactive for the catalytic cycle. Phosphine ligands can also be oxidized.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide
-
To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add degassed THF and degassed triethylamine (2.0 equiv).
-
Stir the mixture at room temperature for 5 minutes.
-
Add this compound (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 1: Simplified Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
-
MDPI. (2020-04-20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
ResearchGate. (2025-08-06). Sonogashira coupling in natural product synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Retrieved from [Link]
-
The chemical reaction database. (2008-08-15). Copper-free Sonogashira coupling. Retrieved from [Link]
-
Pearson. (2022-07-22). Sonogashira Coupling Reaction: Videos & Practice Problems. Retrieved from [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2025-03-03). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022-03-03). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]
-
PubMed. (n.d.). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Retrieved from [Link]
-
YouTube. (2025-09-24). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. Retrieved from [Link]
-
Reddit. (2020-08-07). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
SpringerLink. (2023-02-07). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
YouTube. (2020-07-25). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Reddit. (2024-11-20). Sonogashira Coupling Tips. Retrieved from [Link]
-
NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. Retrieved from [Link]
-
NTU Scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
YouTube. (2016-08-10). Sonogashira Coupling Reaction. Retrieved from [Link]
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preventing side reactions in the synthesis of 1-(difluoromethoxy)-2-ethynylbenzene
Welcome to the technical support resource for the synthesis of 1-(difluoromethoxy)-2-ethynylbenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your synthetic efforts. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also build a robust understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
This section tackles the most common issues encountered during the synthesis of this compound. We have categorized the problems based on the two primary synthetic strategies: Strategy A , installation of the alkyne onto a difluoromethoxylated precursor, and Strategy B , difluoromethylation of an ethynylphenol precursor.
Strategy A: Alkyne Installation on a Pre-functionalized Ring
This strategy typically begins with a precursor like 2-(difluoromethoxy)benzaldehyde or a 2-(difluoromethoxy)halobenzene.
Question 1: My Ohira-Bestmann reaction on 2-(difluoromethoxy)benzaldehyde is slow and gives low conversion to the alkyne. What is causing this and how can I improve the yield?
Answer: This is a common issue that can usually be traced back to three factors: reagent quality, base strength, or reaction temperature.
-
Causality & Expertise: The Ohira-Bestmann reaction relies on the in situ generation of a diazomethylphosphonate anion, which then reacts with the aldehyde.[1] The standard base, potassium carbonate (K₂CO₃) in methanol, is mild and well-suited for many substrates. However, the electron-withdrawing nature of the difluoromethoxy group can slightly deactivate the adjacent aldehyde, making the nucleophilic attack sluggish under these mild conditions.
-
Troubleshooting Steps:
-
Reagent Quality: The Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate) can degrade over time. Ensure you are using a fresh or properly stored batch.
-
Base and Solvent System: While K₂CO₃ is standard, less reactive aldehydes may require slightly more forcing conditions. A switch to cesium carbonate (Cs₂CO₃) in methanol can drastically increase reaction rates and yields without resorting to harsh, non-selective bases.[2] Alternatively, using a stronger base like potassium tert-butoxide in anhydrous THF at low temperatures (-78 °C) is the original, more forceful Seyferth-Gilbert protocol and can drive the reaction to completion, but may not be compatible with other sensitive functional groups.[3]
-
Temperature and Time: If using K₂CO₃/MeOH, ensure the reaction is allowed to proceed for a sufficient duration (12-24 hours) at room temperature. Gentle warming to 40 °C can sometimes improve conversion, but should be monitored for potential side product formation.
-
Question 2: I am attempting a Sonogashira coupling between 1-iodo-2-(difluoromethoxy)benzene and trimethylsilylacetylene, but my primary byproduct is the homocoupled di-yne (Glaser coupling product). How can I suppress this side reaction?
Answer: Glaser-Hay homocoupling is the most persistent side reaction in Sonogashira couplings and is almost always caused by the presence of oxygen.[4]
-
Mechanistic Insight: The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] The desired cross-coupling occurs when the copper(I) acetylide transfers its alkyne group to the Pd(II)-aryl complex. However, in the presence of oxygen, the copper(I) acetylide can be oxidized to copper(II), which then catalyzes the oxidative dimerization of the alkyne to form a 1,3-diyne.[4]
-
Preventative Measures:
-
Rigorous Inert Atmosphere: This is the most critical factor. The reaction vessel must be thoroughly purged of oxygen. This is best achieved by subjecting the flask containing your reagents (except the catalyst and alkyne) to several cycles of vacuum and backfilling with a high-purity inert gas like argon or nitrogen.
-
Solvent Degassing: The solvent (typically THF, DMF, or an amine like triethylamine) must be rigorously degassed before use. This can be done by sparging with argon for 30-60 minutes or via three freeze-pump-thaw cycles.
-
Copper-Free Conditions: If homocoupling remains problematic, consider a copper-free Sonogashira protocol. These reactions often require specialized, bulky phosphine ligands on the palladium catalyst but entirely eliminate the Glaser coupling pathway.[6]
-
Reducing Atmosphere: A more advanced technique involves performing the reaction under a diluted hydrogen gas atmosphere (e.g., H₂/N₂). This has been shown to effectively suppress the oxidative homocoupling pathway and keep the catalysts in their active oxidation states.[4]
-
Strategy B: Difluoromethylation of 2-Ethynylphenol
This approach is attractive for its convergence but presents its own challenges related to the stability of the starting material and the reactivity of the difluoromethylating agent.
Question 3: I am trying to difluoromethylate 2-ethynylphenol using sodium chlorodifluoroacetate, but the reaction is messy and the yield of my desired product, this compound, is very low. What am I doing wrong?
Answer: Difluoromethylation via the generation of difluorocarbene (:CF₂) requires careful control of conditions to ensure efficient trapping by the phenoxide.[7]
-
Expert Analysis: The reaction involves the thermal decarboxylation of sodium chlorodifluoroacetate to generate a difluorocarbene intermediate. This highly electrophilic species is then trapped by the nucleophilic 2-ethynylphenoxide. The key challenges are ensuring the phenoxide is present at a sufficient concentration and preventing the polymerization of the acetylene-containing starting material under the basic, heated conditions.
-
Optimization Protocol:
-
Solvent Choice: The reaction requires a polar, aprotic solvent to facilitate both the salt dissolution and the reaction itself. Anhydrous N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc) are excellent choices.
-
Base Stoichiometry: You must use at least one equivalent of a base to form the phenoxide. However, using a slight excess of a non-nucleophilic base like cesium carbonate or potassium carbonate is often beneficial. Do not use hydroxide bases, as they can compete for the difluorocarbene.
-
Temperature Control: The decarboxylation typically requires heat (80-120 °C). It is crucial to add the sodium chlorodifluoroacetate portion-wise to the heated solution of the phenoxide. This maintains a low, steady-state concentration of the highly reactive difluorocarbene, minimizing side reactions and potential polymerization.
-
Substrate Stability: The 2-ethynylphenol may be prone to decomposition or polymerization at high temperatures. If you suspect this is an issue, run the reaction at the lowest possible temperature that still allows for efficient carbene generation.
-
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Sonogashira | 1. Oxygen contamination leading to Glaser coupling.2. Inactive catalyst (Pd or Cu).3. Insufficiently reactive aryl halide. | 1. Rigorously degas solvents and use a strict inert atmosphere.[4]2. Use fresh catalysts; ensure Cu(I) source is not oxidized.3. Switch from aryl bromide to the more reactive aryl iodide. |
| Incomplete Aldehyde Conversion (Ohira-Bestmann) | 1. Deactivated aldehyde substrate.2. Poor quality or degraded reagent.3. Insufficiently strong base. | 1. Increase reaction time or gently heat (40 °C).2. Use a fresh bottle of the Ohira-Bestmann reagent.3. Switch from K₂CO₃ to Cs₂CO₃ or use a stronger base system like t-BuOK/THF.[2] |
| Formation of 1,1-Dibromoalkene in Corey-Fuchs is low | 1. Impure PPh₃ or CBr₄.2. Reaction temperature too high. | 1. Recrystallize PPh₃ before use.2. Maintain low temperature (0 °C) during ylide formation and reaction.[8] |
| Low Yield in Difluoromethylation of Phenol | 1. Sub-optimal solvent or temperature.2. Decomposition of starting material.3. Inefficient trapping of difluorocarbene. | 1. Use anhydrous DMF or DMAc; control temperature carefully.2. Use the lowest effective temperature.3. Add difluorocarbene precursor slowly to a pre-formed phenoxide solution.[7] |
Recommended Experimental Protocols
Protocol 1: Synthesis via Ohira-Bestmann Homologation (Strategy A)
This two-step protocol starts from commercially available 2-hydroxybenzaldehyde.
Workflow Diagram
Caption: Recommended synthetic workflow starting from 2-hydroxybenzaldehyde.
Step 1: Synthesis of 2-(difluoromethoxy)benzaldehyde
-
To a dry round-bottom flask under an argon atmosphere, add 2-hydroxybenzaldehyde (1.0 eq), cesium carbonate (1.5 eq), and anhydrous DMF.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Add sodium chlorodifluoroacetate (1.5 eq) portion-wise over 1 hour.
-
Maintain the reaction at 100 °C for an additional 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 2-(difluoromethoxy)benzaldehyde.
Step 2: Synthesis of this compound
-
To a solution of 2-(difluoromethoxy)benzaldehyde (1.0 eq) in methanol, add potassium carbonate (2.0 eq).
-
Add the Ohira-Bestmann reagent (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC. Upon completion, quench carefully with saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (product is volatile).
-
The crude product can often be used directly or purified by careful silica gel chromatography.
Protocol 2: Synthesis via Sonogashira Coupling (Strategy A)
This protocol assumes the availability of 1-iodo-2-(difluoromethoxy)benzene.
Troubleshooting Decision Tree for Sonogashira Coupling
Sources
- 1. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 2. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 3. grokipedia.com [grokipedia.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. grokipedia.com [grokipedia.com]
Technical Support Center: Optimizing Catalyst Loading for 1-(difluoromethoxy)-2-ethynylbenzene Reactions
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 1-(difluoromethoxy)-2-ethynylbenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The focus of our discussion will be the Sonogashira cross-coupling, the most prevalent and powerful method for forming C(sp²)-C(sp) bonds with terminal alkynes like yours.[1][2]
Section 1: Foundational Principles - Core FAQs
Before diving into troubleshooting, it's crucial to understand the roles of the key players in your reaction flask. The Sonogashira reaction is a complex, multi-step process, and each component has a distinct function.[3]
Q1: What are the essential components of a Sonogashira reaction and what do they do?
The Sonogashira reaction typically involves a palladium catalyst, a copper(I) co-catalyst, a base, and a suitable ligand.[2]
-
Palladium Catalyst (Pre-catalyst): This is the primary engine of the C-C bond formation. You will typically add a stable Palladium(II) source, like PdCl₂(PPh₃)₂, which is reduced in situ to the active Palladium(0) species that enters the catalytic cycle.[3][4] The Pd(0) complex undergoes oxidative addition with your aryl or vinyl halide partner.
-
Copper(I) Co-catalyst: Typically Copper(I) iodide (CuI), its role is to activate the terminal alkyne.[4] It reacts with this compound to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is often the rate-determining step of the entire cycle.[3][5]
-
Ligand: Usually a phosphine-based ligand like triphenylphosphine (PPh₃), its job is to stabilize the palladium center, influence its reactivity, and prevent precipitation of palladium black. The ligand's electronic properties and steric bulk can dramatically affect reaction efficiency.[6][7][8]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required. It serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and to neutralize the hydrogen halide (H-X) generated during the catalytic cycle.[3]
Q2: Why is optimizing catalyst loading a critical step in drug development?
Optimizing catalyst loading goes far beyond simply improving yield. For drug development professionals, it is a multi-faceted issue:
-
Economic Viability: Palladium is a precious and expensive metal. Reducing catalyst loading from 1 mol% to 0.1 mol% can significantly decrease the cost of goods for an active pharmaceutical ingredient (API), especially at scale.
-
Regulatory Compliance: Residual palladium levels in the final API are strictly regulated by health authorities like the FDA. Lowering the initial catalyst loading simplifies the purification process and reduces the burden of removing metal impurities to acceptable levels (typically in the low ppm range).
-
Sustainability: Minimizing the use of heavy metals aligns with the principles of green chemistry, reducing waste and environmental impact.[9]
Q3: What is the Sonogashira Catalytic Cycle?
Understanding the mechanism is key to effective troubleshooting. The reaction involves two interconnected catalytic cycles.
Caption: The dual catalytic cycle of the Sonogashira reaction.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses the most common problems encountered when working with this compound and similar substrates.
Q4: My reaction shows low or zero yield. What are the first things to check?
A yield of 0% is frustrating, but it provides a clear starting point for investigation.[10]
-
Inert Atmosphere: This is the most common culprit. The Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvents are properly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and that the reaction is maintained under a positive pressure of an inert gas.[11]
-
Catalyst Activation: If you are using a Pd(II) pre-catalyst, it must be reduced to Pd(0) to initiate the cycle. This reduction is often performed by the amine or phosphine ligand in the reaction mixture.[3][4] If the reaction fails completely, consider if your reagents are of sufficient quality to perform this reduction.
-
Reagent Quality:
-
Temperature: While many Sonogashira couplings proceed at room temperature, some substrates, particularly less reactive aryl bromides or chlorides, require heating to facilitate the initial oxidative addition step.[4][10]
Caption: A logical workflow for troubleshooting low-yield reactions.
Q5: I'm observing significant formation of a byproduct derived from the homocoupling of this compound. How do I stop this?
This side reaction, known as Glaser coupling, is the most common byproduct in Sonogashira reactions.[13] It is caused by the oxidative dimerization of the copper acetylide intermediate and is highly promoted by the presence of oxygen.[4][14]
-
Primary Solution: Eliminate Copper. The most effective way to prevent Glaser coupling is to switch to a "copper-free" Sonogashira protocol. Numerous modern methods exist that use a palladium catalyst and a base, often a stronger organic base or an inorganic one, without any copper co-catalyst.[2][4]
-
Secondary Solution: Rigorous Oxygen Exclusion. If you must use a copper-based system, your inert atmosphere technique must be flawless. Use freshly degassed solvents and ensure no air can enter the reaction vessel.[11]
-
Tertiary Solution: Additive Control. In some cases, slow addition of the alkyne to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling side reaction.[13]
Q6: My catalyst loading seems optimal in one run but gives incomplete conversion in the next. Why the inconsistency?
Reproducibility issues often point to subtle variations in reaction setup.
-
Trace Contaminants: Low catalyst loadings are exquisitely sensitive to catalyst poisons. Trace amounts of oxygen or moisture in your reagents or from a small leak in your apparatus can deactivate a significant fraction of the catalyst.
-
Pre-catalyst Formation: The efficiency of the in situ formation of the active Pd(0) catalyst can be variable.[6] The order of addition of reagents can sometimes matter. It is often beneficial to stir the palladium source, ligand, and base for a few minutes before adding the substrates.
-
Catalyst Source and Quality: Ensure you are using a catalyst from a reputable supplier and that the bottle has not been improperly stored. Different batches of catalyst can have minor variations in activity.
Section 3: Protocol for Catalyst Loading Optimization
A systematic approach is required to efficiently determine the minimum catalyst loading. This protocol uses a parallel screening method.
Objective: To determine the lowest catalyst loading of PdCl₂(PPh₃)₂ and CuI that provides >95% conversion of the limiting reagent within a set timeframe.
Materials:
-
Aryl Halide (e.g., 4-iodoanisole, as a model coupling partner)
-
This compound
-
PdCl₂(PPh₃)₂
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Array of reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Step-by-Step Protocol:
-
Stock Solution Preparation: To ensure accuracy at low loadings, prepare stock solutions of the palladium catalyst and copper co-catalyst in the reaction solvent.
-
Reaction Setup: In an inert atmosphere, add the aryl halide (1.0 equiv) and a stir bar to each of 6 reaction vials.
-
Catalyst Addition: Using the stock solutions, add the appropriate volume of catalyst and co-catalyst to each vial according to the table below.
-
Reagent Addition: Add the solvent, followed by TEA (2.0 equiv), and finally this compound (1.2 equiv).
-
Reaction Execution: Seal the vials and stir them at a constant temperature (e.g., 40 °C).
-
Monitoring: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench it, and analyze by a suitable method (e.g., GC-MS or LC-MS) to determine the percent conversion of the limiting aryl halide.
Data Presentation: Catalyst Screening Table
| Vial | PdCl₂(PPh₃)₂ (mol%) | CuI (mol%) | Aryl Halide Conversion (%) | Observations |
| 1 | 2.0 | 4.0 | >99 | Reaction turns dark quickly |
| 2 | 1.0 | 2.0 | >99 | |
| 3 | 0.5 | 1.0 | 98 | |
| 4 | 0.25 | 0.5 | 96 | Slower initial rate |
| 5 | 0.1 | 0.2 | 85 | Stalled after 4 hours |
| 6 | 0.05 | 0.1 | 60 | Incomplete conversion |
Section 4: Advanced FAQs for Method Development
Q7: How do I select a better ligand if triphenylphosphine (PPh₃) is not effective?
Ligand choice is crucial for challenging substrates. The properties of the ligand influence the stability and reactivity of the palladium catalyst.[7]
-
Electron-Rich Ligands: For less reactive aryl halides (e.g., aryl chlorides), more electron-donating ligands can accelerate the rate-limiting oxidative addition step. Examples include bulky alkylphosphines like P(t-Bu)₃ or advanced biaryl phosphine ligands (e.g., Buchwald ligands).[8]
-
Sterically Hindered (Bulky) Ligands: Bulky ligands tend to promote the formation of monoligated Pd(0)L species, which are often more catalytically active.[8] They also facilitate the final reductive elimination step to release the product.
-
N-Heterocyclic Carbenes (NHCs): NHCs are a powerful class of ligands that form very stable and highly active palladium complexes, often allowing for very low catalyst loadings.[3]
Q8: My substrate is sensitive to copper. What are the key considerations for a copper-free Sonogashira?
Copper-free protocols are essential for preventing homocoupling and for substrates that might chelate or react with copper.[4]
-
Base Selection: The base becomes even more critical. Since there is no copper to help activate the alkyne, a stronger base is often needed to ensure efficient deprotonation.
-
Palladium Catalyst: The palladium catalyst must facilitate the deprotonation of the alkyne itself, often forming a π-alkyne-palladium complex before the C-H activation step.[3]
-
Reaction Conditions: Copper-free reactions may require slightly higher temperatures or different solvents to achieve rates comparable to copper-catalyzed systems.
References
-
Sonogashira coupling - Wikipedia. Wikipedia. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. [Link]
-
Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2025, August 10). ResearchGate. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Ligand design for cross-couplings: phosphines. (2024, January 9). YouTube. [Link]
-
Optimisation of the catalyst loading for the Sonogashira reaction a. ResearchGate. [Link]
-
Sonogashira troubleshooting help needed. (2020, August 7). Reddit. [Link]
- Palladium-catalyzed coupling of aryl halides with alkynes.
-
Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. scite.ai [scite.ai]
- 8. m.youtube.com [m.youtube.com]
- 9. DSpace [repository.kaust.edu.sa]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes - Google Patents [patents.google.com]
Technical Support Center: Optimizing Regioselectivity in Click Reactions with 1-(difluoromethoxy)-2-ethynylbenzene
Welcome to the technical support center for advanced click chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 1-(difluoromethoxy)-2-ethynylbenzene in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The unique electronic and steric properties of this substrate can present challenges in achieving high regioselectivity. This resource provides in-depth troubleshooting advice and detailed protocols to help you optimize your reactions for the desired 1,4-disubstituted regioisomer.
Understanding the Challenge: Regioselectivity in CuAAC Reactions
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its efficiency and specificity in forming 1,4-disubstituted 1,2,3-triazoles.[1][2][3] However, the thermal, uncatalyzed Huisgen 1,3-dipolar cycloaddition often results in a mixture of 1,4- and 1,5-regioisomers.[1][4] The copper(I) catalyst is crucial for controlling the regioselectivity, favoring the 1,4-isomer.[1][4][5]
With this compound, the ortho-substituent introduces both steric and electronic factors that can influence the approach of the azide to the copper-acetylide intermediate, potentially leading to the formation of the undesired 1,5-isomer. The electron-withdrawing nature of the difluoromethoxy group can also affect the electron density of the alkyne, further impacting the reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using this compound in CuAAC reactions and provides actionable solutions.
Q1: Why am I observing a mixture of 1,4- and 1,5-regioisomers in my reaction?
A1: The formation of a regioisomeric mixture suggests that the uncatalyzed thermal cycloaddition pathway is competing with the copper-catalyzed pathway, or that the catalyst is not effectively directing the reaction towards the 1,4-isomer.
-
Possible Cause 1: Inactive or Insufficient Copper(I) Catalyst. The active catalytic species in CuAAC is Cu(I).[6] If the concentration of active Cu(I) is too low, the uncatalyzed reaction, which lacks regioselectivity, can become significant.[1] Cu(I) is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Solution 1a: Ensure an anoxic environment. Degas all solvents and solutions thoroughly by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Run the reaction under a positive pressure of inert gas.
-
Solution 1b: Use a reducing agent. The addition of a reducing agent, such as sodium ascorbate, is standard practice to reduce any in situ generated Cu(II) back to the active Cu(I) state.[1] A slight excess of the reducing agent is often beneficial.
-
Possible Cause 2: Steric Hindrance from the ortho-Substituent. The difluoromethoxy group at the ortho position of the phenylacetylene can sterically hinder the formation of the catalytic intermediate that leads to the 1,4-isomer.
-
Solution 2: Employ a sterically bulky ligand. The use of a copper-coordinating ligand can help to modulate the steric environment around the copper center and improve regioselectivity. Tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are commonly used to stabilize the Cu(I) oxidation state and accelerate the reaction.[7] For sterically demanding substrates, a bulkier ligand may be required.
Q2: My reaction is sluggish or gives a low yield of the desired 1,4-isomer. How can I improve the reaction rate and conversion?
A2: Slow reaction rates and low yields can be attributed to several factors, including catalyst inhibition, poor reagent quality, or suboptimal reaction conditions.
-
Possible Cause 1: Catalyst Inhibition. Certain functional groups or impurities in your reaction mixture can act as inhibitors for the copper catalyst.[6] Thiols are a known poison for CuAAC reactions in aqueous solutions.[7][8]
-
Solution 1: Purify all reagents. Ensure the purity of your this compound, azide, and solvents. If your substrate or azide contains potentially inhibiting functional groups, consider a protection strategy if possible.
-
Possible Cause 2: Incorrect Stoichiometry. While a 1:1 molar ratio of alkyne to azide is the theoretical ideal, an excess of one reagent may be necessary to drive the reaction to completion, especially if one of the reagents is particularly valuable or prone to degradation.[6]
-
Solution 2: Optimize the alkyne-to-azide ratio. Experiment with using a slight excess (e.g., 1.1 to 1.5 equivalents) of the more readily available or stable reactant.
-
Possible Cause 3: Suboptimal Reaction Conditions. The choice of solvent and temperature can significantly impact the reaction rate and regioselectivity.
-
Solution 3a: Solvent Screening. While CuAAC reactions are known to work in a variety of solvents, including aqueous mixtures, the solubility of your specific substrates is crucial.[1] A solvent system in which all components are fully solvated is ideal. Common solvent systems include mixtures of water with t-butanol, DMF, or DMSO.
-
Solution 3b: Temperature Optimization. While many click reactions proceed efficiently at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the reaction rate without compromising regioselectivity.[9] However, excessive heat can favor the uncatalyzed pathway and lead to a loss of regioselectivity.[1]
Q3: I want to synthesize the 1,5-regioisomer instead of the 1,4-isomer. Is this possible?
A3: Yes, it is possible to selectively synthesize the 1,5-disubstituted 1,2,3-triazole by using a different catalyst.
-
Solution: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). In contrast to the copper-catalyzed reaction, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively yields the 1,5-regioisomer.[1][4] Catalysts such as [Cp*RuCl] complexes are effective for this transformation.[1][5]
Experimental Protocols
Here are detailed, step-by-step methodologies for optimizing the regioselectivity of your CuAAC reaction with this compound.
Protocol 1: Standard CuAAC with Sodium Ascorbate
This protocol is a good starting point for optimizing your reaction.
Materials:
-
This compound
-
Azide counterpart
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., 1:1 mixture of deionized water and t-butanol)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the azide (1.0-1.2 eq) in the chosen solvent system.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
In a separate vial, prepare a fresh stock solution of copper(II) sulfate pentahydrate (e.g., 100 mM in deionized water).
-
In another vial, prepare a fresh stock solution of sodium L-ascorbate (e.g., 1 M in deionized water).
-
To the reaction mixture, add the sodium L-ascorbate solution (5-10 mol%).
-
Add the copper(II) sulfate solution (1-5 mol%).
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC, LC-MS, or NMR.[10]
Protocol 2: Ligand-Accelerated CuAAC
This protocol is recommended if you are experiencing low yields or poor regioselectivity with the standard protocol.
Materials:
-
All materials from Protocol 1
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the ligand (1-5 mol%) to the reaction mixture.
-
Follow steps 3-8 from Protocol 1. The amount of copper catalyst can often be reduced when a ligand is used.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Mixture of 1,4- and 1,5-isomers | Competing uncatalyzed reaction, Inactive/insufficient Cu(I) | Ensure anoxic conditions, Use a reducing agent (e.g., sodium ascorbate), Employ a stabilizing ligand (e.g., TBTA) |
| Low yield/slow reaction | Catalyst inhibition, Incorrect stoichiometry, Suboptimal conditions | Purify reagents, Optimize reactant ratios, Screen solvents and temperature |
| Desire for 1,5-isomer | Use of copper catalyst | Employ a ruthenium catalyst (RuAAC) |
Visualizing the Process
CuAAC Catalytic Cycle
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Workflow for Optimization
Caption: A typical workflow for troubleshooting and optimizing the regioselectivity of a CuAAC reaction.
References
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. labinsights.nl [labinsights.nl]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Challenges in the Purification of 1-(difluoromethoxy)-2-ethynylbenzene
Welcome to the technical support guide for navigating the complexities of purifying 1-(difluoromethoxy)-2-ethynylbenzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the purification process.
I. Troubleshooting Guide
This section is dedicated to identifying and solving specific problems that may arise during the purification of this compound.
Issue 1: Low Yield of Purified Product
Potential Causes & Solutions
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full consumption of the starting materials. If the reaction has stalled, consider adding more of the limiting reagent or fresh catalyst. | Unreacted starting materials will contaminate the crude product and necessitate more rigorous purification, often leading to product loss. |
| Product Decomposition | The difluoromethoxy group can be sensitive to certain conditions. Avoid prolonged exposure to strong acids or bases during workup and purification. Use of milder bases like triethylamine or piperidine in Sonogashira couplings is often recommended.[1][2] | The electron-withdrawing nature of the fluorine atoms can make the methoxy group susceptible to hydrolysis under harsh pH conditions. |
| Sub-optimal Purification Technique | The choice of purification method is critical. For this compound, which is a solid, both column chromatography and recrystallization are viable options.[3] The choice depends on the nature of the impurities. | If impurities have similar polarity to the product, chromatography may be less effective. Conversely, if the product is an oil or crystallizes poorly, chromatography is preferred. |
| Loss during Extraction | Ensure the pH of the aqueous layer is neutral to slightly basic during workup to keep the product in the organic phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. | This compound is a neutral organic molecule and will preferentially partition into the organic phase under these conditions. |
Issue 2: Presence of Persistent Impurities
Potential Causes & Solutions
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Homocoupling of the Alkyne (Glaser Coupling) | This is a common side reaction in Sonogashira couplings, leading to the formation of a diyne byproduct.[2] To minimize this, rigorously degas all solvents and reagents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[4] Using a copper-free Sonogashira protocol can also be beneficial.[2] | Oxygen promotes the oxidative homocoupling of terminal alkynes, which is catalyzed by the copper(I) species.[1] |
| Residual Palladium or Copper Catalyst | After column chromatography, residual catalysts can sometimes co-elute with the product. A plug of silica gel or activated carbon filtration before concentration can help remove these metal residues. | Palladium and copper complexes can have some affinity for the stationary phase and may not be completely separated by chromatography alone. |
| Co-elution with Structurally Similar Impurities | If impurities have very similar polarity to the desired product, separation by standard column chromatography can be challenging. | A shallow solvent gradient (e.g., a slow increase in the percentage of the more polar solvent) can improve resolution. Alternatively, switching to a different stationary phase (e.g., alumina) or a different solvent system may be effective. |
Issue 3: Product Oils Out or Fails to Crystallize During Recrystallization
Potential Causes & Solutions
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Inappropriate Solvent System | The chosen solvent may be too nonpolar for the compound at the desired crystallization temperature. Try adding a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly.[5] Good solvent systems for similar aromatic compounds include ethanol/water, ethyl acetate/heptane, or toluene.[5] | The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at lower temperatures. "Oiling out" occurs when the solubility limit is exceeded at a temperature where the molecules do not have enough energy to arrange into a crystal lattice. |
| Presence of Impurities Inhibiting Crystallization | Even small amounts of impurities can disrupt the crystal lattice formation. If the product oils out, it may be necessary to first purify the material by column chromatography to remove these impurities and then attempt recrystallization. | Crystal nucleation and growth require a high degree of molecular recognition and packing. Impurities can interfere with this process. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an amorphous solid or oil instead of well-defined crystals. Allow the crystallization solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize the yield.[6] | Slow cooling provides sufficient time for the molecules to orient themselves into an ordered crystal lattice. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying this compound?
A1: A two-step approach is often most effective. First, perform column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) to remove the bulk of the impurities. Then, recrystallize the partially purified product from a suitable solvent system to obtain highly pure material.
Q2: How can I effectively monitor the purity of my fractions during column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common method. Spot the fractions on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp (254 nm). The desired product should appear as a single spot with a consistent Rf value in the pure fractions.
Q3: My purified product is a slightly off-white or yellowish solid. Is this acceptable?
A3: While a pure compound should ideally be a white solid, a slight discoloration may not necessarily indicate significant impurity. This could be due to trace amounts of oxidized impurities or residual catalyst. The acceptability of the color depends on the requirements of the subsequent reaction. For highly sensitive applications, further purification (e.g., treatment with activated carbon followed by recrystallization) may be necessary.[5]
Q4: Can I use distillation to purify this compound?
A4: While sublimation under reduced pressure can be an effective purification technique for some organic solids, it is generally not the first choice for this compound.[7][8] The relatively high boiling point and potential for thermal decomposition make it a less desirable method compared to chromatography and recrystallization.
Q5: What analytical techniques are recommended for final purity assessment?
A5: A combination of techniques is recommended for a comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can detect non-volatile impurities.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine absolute purity.[10]
III. Experimental Protocols & Visualizations
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the impure product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Maximizing Yield: Once crystal formation appears complete at room temperature, place the flask in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Workflow Visualization
Caption: A typical workflow for the purification of this compound.
IV. References
-
How to Grow Crystals. (n.d.). University of Washington. Retrieved January 19, 2026, from
-
Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved January 19, 2026, from
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved January 19, 2026, from
-
Golen, J. A., & Rheingold, A. L. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 71(a1), C1. Retrieved January 19, 2026, from [Link]
-
JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules. (2018). Google Patents. Retrieved January 19, 2026, from
-
Chromatographic Purification. (n.d.). In Structure Determination of Organic Compounds. Retrieved January 19, 2026, from
-
Can, M., & Das, A. (2016). Separation techniques: Chromatography. Journal of Clinical and Analytical Medicine, 7(3), 339-342. Retrieved January 19, 2026, from [Link]
-
Anand, R. V., & Selvam, J. J. P. (2006). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 71(17), 6674–6677. Retrieved January 19, 2026, from [Link]
-
The Science of Separation: Understanding High-Performance Liquid Chromatography. (n.d.). Gilson.com. Retrieved January 19, 2026, from
-
Sonogashira coupling. (2023, November 29). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. (2022, April 27). Reddit. Retrieved January 19, 2026, from [Link]
Sources
- 1. depts.washington.edu [depts.washington.edu]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 7. unifr.ch [unifr.ch]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. teledynelabs.com [teledynelabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmacy180.com [pharmacy180.com]
effect of base and solvent on Sonogashira reactions with electron-rich alkynes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with electron-rich terminal alkynes. These substrates can present unique challenges, and this resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate them successfully.
Part 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing the choice of base and solvent, with a special focus on the nuances introduced by electron-rich alkynes.
FAQ 1: What makes electron-rich alkynes a special case in Sonogashira couplings?
The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and, in its classic form, a copper(I) co-catalyst.[1][2] The reaction is initiated by the deprotonation of the terminal alkyne to form a reactive acetylide species.[3]
Electron-rich alkynes, those bearing electron-donating groups (EDGs), can influence the reaction in several ways:
-
Acidity: The terminal proton of an electron-rich alkyne is less acidic than that of an electron-poor alkyne. This can make the initial deprotonation step more challenging, potentially slowing down the entire catalytic cycle and requiring a stronger or more carefully selected base.
-
Mechanism: Studies have suggested that a mechanistic changeover can occur when switching from electron-rich to electron-poor alkynes, affecting the rate-limiting step and the ideal reaction conditions.[4][5]
-
Side Reactions: While not exclusive to them, electron-rich alkynes are still susceptible to the primary side reaction in Sonogashira couplings: oxidative homocoupling (Glaser coupling) to form a diyne, especially when a copper co-catalyst is used in the presence of oxygen.[1][6]
FAQ 2: What are the critical roles of the base and solvent in this reaction?
The base and solvent are not passive components; they actively participate in and influence the catalytic cycle. Their selection is paramount for a successful reaction.
The Role of the Base: The primary role of the base is to deprotonate the terminal alkyne to generate the nucleophilic acetylide.[1][7] However, the choice of base has further implications:
-
Amine Bases (e.g., Triethylamine, Diisopropylamine): These are common in the classic Sonogashira protocol. They are typically strong enough to deprotonate the alkyne (especially when a copper co-catalyst is present to increase the alkyne's acidity) and can also act as the solvent.[1][3] However, amines can also coordinate to the palladium center, which can sometimes compete with the alkyne and inhibit the reaction.[1]
-
Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These are frequently used in modern copper-free protocols.[8][9] They are often more effective for less acidic alkynes and avoid the issue of catalyst inhibition via coordination. Their use is essential in many advanced catalytic systems designed for challenging substrates.[6][10]
The Role of the Solvent: The solvent must effectively dissolve the various organic and inorganic components of the reaction.[11] Its polarity and coordinating ability can dramatically impact reaction rates and outcomes.
-
Coordinating Solvents (e.g., DMF, NMP): N,N-Dimethylformamide (DMF) is a common choice due to its ability to dissolve a wide range of substrates and salts. However, its high coordinating capacity can sometimes slow reactions by displacing necessary ligands from the palladium catalyst.[11]
-
Non-Coordinating Solvents (e.g., Toluene, Dioxane): For sensitive or challenging couplings, a switch to a less coordinating solvent like toluene can be beneficial. In some reported cases, changing from DMF to toluene has resulted in a significant yield improvement.[11] Amine bases are often used as a co-solvent with THF or dioxane.[12]
Part 2: Troubleshooting Guide
This section is formatted as a series of common problems and recommended solutions, helping you diagnose and resolve issues in your experiments.
Problem Scenario 1: Low to No Product Yield
Q: My Sonogashira reaction with an electron-rich alkyne is not working. What are the first things I should check?
A: Before adjusting the core components (base, solvent), always verify the fundamentals:
-
Catalyst Activity: Ensure your palladium source is active. Pd(0) catalysts like Pd(PPh₃)₄ can be sensitive to air and moisture and may degrade upon storage.[7] Consider using a fresh batch or a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂, which is reduced to the active Pd(0) species in situ.[1]
-
Reagent Purity: Impurities in your aryl halide or alkyne can poison the catalyst. Purify starting materials if their quality is uncertain.[7]
-
Inert Atmosphere: If using a copper co-catalyst, the reaction must be rigorously deoxygenated to prevent Glaser homocoupling, which consumes your alkyne.[13] Even in copper-free systems, maintaining an inert atmosphere (Argon or Nitrogen) is best practice to protect the catalyst.
Q: I've confirmed my reagents are good, but the reaction is stalled. Could my amine base be the problem?
A: Yes, this is a strong possibility, especially with a less acidic electron-rich alkyne.
-
Insufficient Basicity: The amine may not be strong enough to efficiently deprotonate the alkyne.
-
Recommendation: Switch to a stronger, non-coordinating inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices for copper-free systems and can dramatically improve yields for challenging substrates.[8][9][10]
Table 1: Guide to Selecting a Base for Sonogashira Couplings
| Base Type | Common Examples | Recommended Use Case | Potential Issues |
| Amine (Organic) | Triethylamine (Et₃N), Diisopropylamine (DIPEA), Piperidine | Standard copper-catalyzed reactions; can also serve as solvent. | Can coordinate to Pd, inhibiting reaction; may be insufficiently basic for electron-rich alkynes. |
| Inorganic | Cs₂CO₃, K₃PO₄, K₂CO₃ | Copper-free reactions ; couplings with less acidic (electron-rich) alkynes; reactions with base-sensitive functional groups. | Can have lower solubility in non-polar organic solvents. |
Q: I am using DMF as a solvent without success. Should I consider changing it?
A: Absolutely. While DMF is a versatile solvent, it can be detrimental in some Sonogashira reactions.
-
Catalyst Inhibition: DMF's high electron-donating capacity can lead it to coordinate with the palladium center, potentially slowing the reaction by displacing other essential ligands.[11]
-
Recommendation: Set up parallel reactions to screen other solvents. A mixture of THF and your amine base (e.g., 1:1 THF:Et₃N) is a common alternative.[12] For copper-free systems with inorganic bases, consider solvents like dioxane, toluene, or acetonitrile.[11][14] One study on a challenging β-bromoporphyrin coupling found that toluene provided a 70% yield, whereas DMF only gave 20%.[11]
Table 2: Comparison of Common Solvents for Sonogashira Reactions
| Solvent | Type | Dielectric Constant (ε) | Common Use Case | Potential Issues |
| DMF | Polar Aprotic, Coordinating | 36.7 | General purpose, good solubility for salts. | Can inhibit catalyst by coordination; high boiling point can make removal difficult.[11] |
| Toluene | Non-polar | 2.4 | Copper-free systems; when catalyst inhibition by solvent is suspected. | Poor solubility for inorganic bases. |
| Dioxane | Moderately Polar, Ethereal | 2.2 | Copper-free systems; often used with inorganic bases. | Peroxide formation; relatively high freezing point. |
| Acetonitrile | Polar Aprotic | 37.5 | Can perform well in some systems, especially with heterogeneous catalysts.[15] | Can be coordinating. |
| THF / Amine | Ethereal / Basic | 7.6 (THF) | Classic conditions where the amine serves as both base and co-solvent. | Amine can inhibit catalyst. |
Problem Scenario 2: Major Side Product Formation
Q: My main product is the homocoupled diyne (Glaser product). How do I stop this?
A: This is the most common side reaction, arising from the oxidative dimerization of copper acetylide intermediates.[1][6]
-
Eliminate Copper: The most effective solution is to switch to a copper-free protocol .[1][2] This completely removes the primary pathway for Glaser coupling.
-
Rigorous Deoxygenation: If you must use copper, oxygen is your enemy. Ensure your solvent and reaction vessel are thoroughly degassed. Standard sparging with argon may not be sufficient; using several freeze-pump-thaw cycles is highly recommended.[13]
-
Slow Addition: In some cases, slowly adding the alkyne via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[13]
Part 3: Reaction Optimization & Advanced Protocols
Workflow: Deciding Between Copper and Copper-Free Systems
For electron-rich alkynes, the choice between a classic copper-catalyzed system and a modern copper-free system is a critical decision point. Use the following logic to guide your choice.
Caption: Decision workflow for selecting a Sonogashira protocol.
Catalytic Cycles: Copper vs. Copper-Free
Understanding the mechanism helps in troubleshooting. The key difference lies in how the alkyne is activated. In the copper-catalyzed cycle, a copper acetylide is formed which then transmetalates to the palladium center. In the copper-free version, the alkyne coordinates directly to the palladium(II) complex before deprotonation.[1][10]
Caption: Simplified Sonogashira catalytic cycles.
Recommended Starting Protocol: Copper-Free Coupling of an Electron-Rich Alkyne
This protocol is a robust starting point for coupling electron-rich alkynes with aryl bromides, designed to minimize side reactions and overcome potential reactivity issues.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Electron-Rich Terminal Alkyne (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Inorganic Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the inorganic base.
-
Inert Atmosphere: Seal the vessel and purge with dry argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide and the chosen solvent (e.g., dioxane to make a 0.1 M solution with respect to the aryl bromide).
-
Alkyne Addition: Add the electron-rich terminal alkyne to the mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (a good starting point is 80-100 °C) and stir for the required time.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the limiting aryl halide.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Panda, N. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Shafi, S., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 276–317. Available from: [Link]
-
Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2011). Proposed mechanistic changeover in the mechanism of the Sonogashira reaction when going from electron-rich to electron-poor alkynes. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346–7371. Available from: [Link]
-
He, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Available from: [Link]
-
Sharma, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5195–5211. Available from: [Link]
-
Xu, S., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4951–4955. Available from: [Link]
-
Plenio, H., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4088–4092. Available from: [Link]
-
Lin, Y. A., & Chen, P. R. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 133(44), 17596–17599. Available from: [Link]
-
Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
Reddit user discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]
-
Panda, S., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 6(13), 8857–8867. Available from: [Link]
-
Monteiro, A. L., et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for reaction mechanisms). A relevant excerpt is available at [Link]
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Technical Support Center: Minimizing Homocoupling of 1-(difluoromethoxy)-2-ethynylbenzene
Introduction: The Challenge of Alkyne Homocoupling
In the synthesis of complex organic molecules, the Sonogashira cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] However, a persistent and often frustrating side reaction is the oxidative homocoupling of the terminal alkyne, commonly known as Glaser or Hay coupling.[3][4] This reaction leads to the formation of a symmetrical 1,3-diyne byproduct, which consumes the valuable alkyne starting material and complicates purification.
For a substrate like 1-(difluoromethoxy)-2-ethynylbenzene, which may be a critical intermediate in pharmaceutical development, minimizing this byproduct is paramount for ensuring high yields and process efficiency.[4] This guide provides in-depth troubleshooting advice and protocols to address the specific challenges of minimizing homocoupling in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a significant byproduct with a mass corresponding to the dimer of my alkyne. What is happening?
Answer: You are observing the classic Glaser-Hay homocoupling product. This side reaction is an oxidative dimerization of your terminal alkyne, this compound. In the context of a standard Sonogashira reaction, this process is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, which is most often atmospheric oxygen.[2][3]
The key mechanistic steps involve:
-
Formation of a copper acetylide intermediate from your starting alkyne.
-
Oxidation of this Cu(I) acetylide, which then dimerizes to form the 1,3-diyne byproduct.
This pathway directly competes with the desired Sonogashira cross-coupling cycle. If the rate of the cross-coupling is slow, or if conditions favor the oxidative pathway, homocoupling can become the dominant reaction.[5]
Caption: Competing Sonogashira and Glaser coupling pathways.
Q2: My reaction is turning black and forming palladium precipitate. What's causing this and how can I fix it?
Answer: A black precipitate is typically indicative of the formation of palladium black, which results from the decomposition of the Pd(0) active catalyst. This is a common issue when the catalytic cycle is inhibited or when the reaction conditions are not optimal.
Primary Causes:
-
Presence of Oxygen: The Pd(0) complex is unstable in air and can be oxidized, leading to decomposition.[1]
-
Slow Cross-Coupling: If the desired cross-coupling reaction is slow (e.g., due to an unreactive aryl halide), the palladium catalyst has more time to decompose.
-
High Temperatures: While heat can accelerate the desired reaction, excessive temperatures can also accelerate catalyst decomposition, especially over long reaction times.[3]
Troubleshooting Steps:
-
Improve Anaerobic Conditions: Ensure all solvents and reagents are rigorously degassed. Use freeze-pump-thaw cycles for solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3]
-
Use a More Active Catalyst System: For challenging substrates, especially electron-rich aryl bromides or chlorides, standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider using a pre-catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can stabilize the palladium center and accelerate the oxidative addition step.[6]
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Sometimes, starting at room temperature and gradually heating is effective. For aryl iodides, room temperature is often sufficient.[1]
Q3: What is the single most effective strategy to eliminate homocoupling?
Answer: The most direct and effective method to prevent copper-mediated homocoupling is to perform the reaction under copper-free conditions .[1][3] This completely removes the primary catalytic pathway for the Glaser side reaction.
While this approach is highly effective, it requires re-optimization of other reaction parameters, as the copper co-catalyst also serves to accelerate the desired Sonogashira reaction.
| Parameter | Standard (Cu-Catalyzed) | Copper-Free Protocol | Rationale for Change |
| Co-Catalyst | CuI (1-5 mol%) | None | Eliminates the primary catalyst for homocoupling.[7] |
| Base | Amine (e.g., Et₃N, DIPEA) | Stronger Base (e.g., Cs₂CO₃, K₂CO₃) or excess amine | A stronger base is often needed to facilitate the deprotonation of the alkyne in the absence of copper. |
| Ligand | PPh₃ | Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos, P(t-Bu)₃) | These ligands promote the rate-limiting oxidative addition step and stabilize the Pd(0) catalyst, compensating for the absence of copper.[6][8] |
| Temperature | Room Temp to 60 °C | Often requires higher temperatures (60-100 °C) | The increased energy is needed to drive the catalytic cycle without the accelerating effect of the copper co-catalyst.[9] |
| Atmosphere | Inert | Strictly Inert | While always important, it is critical in copper-free systems to prevent catalyst decomposition.[3] |
Protocol: General Procedure for Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask under a positive pressure of Argon, add the aryl halide (1.0 equiv), palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the degassed solvent (e.g., Toluene, Dioxane, or DMF).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the this compound (1.1-1.5 equiv) to the reaction mixture. For best results, consider slow addition via a syringe pump over 1-2 hours.
-
Heat the reaction to the optimized temperature (e.g., 80 °C) and monitor by TLC or LC-MS until the starting aryl halide is consumed.
-
Work up the reaction by cooling to room temperature, diluting with an appropriate solvent (e.g., ethyl acetate), and filtering through a pad of celite to remove inorganic salts and palladium black.
Q4: I must use a copper-catalyzed system. How can I optimize it to minimize the byproduct?
Answer: If a copper-free system is not an option, you can still significantly suppress homocoupling by carefully controlling the reaction conditions. The goal is to favor the kinetics of the cross-coupling reaction over the homocoupling reaction.
Caption: Troubleshooting workflow for reducing homocoupling.
Key Optimization Strategies:
-
Strictly Anaerobic Conditions: This is non-negotiable. Oxygen is the primary oxidant for Glaser coupling.[3][4]
-
Slow Addition of the Alkyne: This is a highly effective technique. By adding the this compound slowly via a syringe pump, you keep its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction while still allowing the cross-coupling to proceed.[10][11]
-
Minimize Copper Catalyst Loading: Use the lowest effective amount of CuI, often as low as 0.5-1 mol%. While copper is necessary, excessive amounts will significantly increase the rate of homocoupling.[3][5]
-
Consider a Diluted Hydrogen Atmosphere: Some studies have shown that performing the reaction under a diluted hydrogen atmosphere (e.g., 5% H₂ in Ar or N₂) can effectively scavenge trace amounts of oxygen, thereby diminishing the homocoupling side reaction to less than 2%.[4][12]
References
-
Sonogashira coupling - Wikipedia . Wikipedia. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling . Organic Letters. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling . Organic Letters. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . MDPI. [Link]
-
The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions . National Center for Biotechnology Information (NCBI). [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions . ResearchGate. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol . KAUST Repository. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . Royal Society of Chemistry. [Link]
-
Sonogashira troubleshooting help needed . Reddit. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . Royal Society of Chemistry. [Link]
-
Sonogashira Coupling . Royal Society of Chemistry. [Link]
-
Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes . National Center for Biotechnology Information (NCBI). [Link]
-
The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions . ResearchGate. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview . Royal Society of Chemistry. [Link]
-
Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions . SAGE Journals. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts . ACS Publications. [Link]
-
Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation . ACS Publications. [Link]
-
What is the best procedure for Sonogashira coupling? . ResearchGate. [Link]
-
Development of optimized conditions for Glaser-Hay bioconjugations . National Center for Biotechnology Information (NCBI). [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines . ACS Publications. [Link]
-
Homocoupling of terminal alkynes catalyzed by copper complexes of 1,10-phenanthroline under base- and solvent-free conditions . Kuwait Journal of Science. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. [Link]
-
Gold-Catalyzed Homo/Heterodimerization of Terminal Alkynes Facilitated by Metal–Ligand Cooperation . National Center for Biotechnology Information (NCBI). [Link]
-
Oxidative homocoupling of terminal alkynes under palladium-, ligand- and base-free conditions over a supported copper catalyst . ScienceDirect. [Link]
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stability of 1-(difluoromethoxy)-2-ethynylbenzene to strong bases or acids
Welcome to the technical support guide for 1-(difluoromethoxy)-2-ethynylbenzene. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the chemical stability and reactivity of this versatile building block in the presence of strong acids and bases. Understanding these parameters is critical for successful experimental design, troubleshooting, and reaction optimization.
Frequently Asked Questions (FAQs): Stability & Reactivity
This section addresses the most common questions our application scientists receive regarding the handling and reaction of this compound.
Part 1: Behavior in Strong Basic Conditions
Question 1: What is the primary reaction of this compound with strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂)?
Answer: The primary and most significant reaction is the deprotonation of the terminal alkyne. The acetylenic proton is the most acidic proton in the molecule (pKa ≈ 25), and it will be readily abstracted by a sufficiently strong base to form a highly nucleophilic acetylide anion.[1] This is often the desired outcome for subsequent C-C bond-forming reactions.
Caption: Deprotonation of the terminal alkyne by a strong base.
Question 2: How stable is the difluoromethoxy (-OCF₂H) group to strong bases?
Answer: The difluoromethoxy group is generally robust and stable under the strong basic conditions typically used for alkyne deprotonation (e.g., organolithiums, sodium amide, hydroxides). Aryl ethers are known for their high stability, and the carbon-fluorine bonds are exceptionally strong. While some methods for synthesizing difluoromethyl ethers employ basic conditions, these are typically for the formation of the ether linkage, not its cleavage.[2][3] Standard protocols for reactions involving the corresponding acetylide should not affect the -OCF₂H group.
Part 2: Behavior in Strong Acidic Conditions
Question 3: What is the expected reactivity of the ethynyl group when exposed to strong aqueous acids like sulfuric acid (H₂SO₄)?
Answer: In the presence of a strong acid and water, the ethynyl group will undergo hydration. This reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms a transient enol intermediate.[4][5] This enol rapidly tautomerizes to the more stable ketone, yielding 1-(2-(difluoromethoxy)phenyl)ethan-1-one as the final product.[6][7]
Caption: Hydration of the alkyne to a ketone via an enol intermediate.
Question 4: Is the difluoromethoxy group stable to strong acids, particularly hydrogen halides like HBr or HI?
Answer: No, the difluoromethoxy group is susceptible to cleavage by strong nucleophilic acids, especially HBr and HI.[8][9] Like other aryl ethers, the ether oxygen can be protonated by the strong acid, creating a good leaving group.[10][11] The halide anion then acts as a nucleophile, attacking the difluoromethyl carbon to cleave the C-O bond, resulting in the formation of 2-ethynylphenol and a difluoromethyl halide. This degradation pathway is a critical consideration in any synthetic step involving strong hydrohalic acids.
Caption: Acid-catalyzed cleavage of the difluoromethoxy group.
Troubleshooting Guides & Experimental Protocols
Troubleshooting Scenario 1: Base-Mediated Reactions
Issue: "I am attempting a Sonogashira coupling after deprotonating this compound with n-BuLi, but my yields are low and I recover starting material."
Analysis: This common issue typically stems from problems with the initial deprotonation step or subsequent transmetalation. The workflow below outlines critical checkpoints.
Caption: Key checkpoints for successful acetylide-based reactions.
Possible Causes & Solutions:
-
Incomplete Deprotonation: The molarity of commercial n-BuLi can decrease over time. Titrate your n-BuLi solution before use to ensure you are adding a full equivalent.
-
Premature Quenching: Ensure your reaction vessel and solvent are scrupulously dry. Any residual water will consume the n-BuLi and the generated acetylide.
-
Temperature Control: While deprotonation is fast, maintain low temperatures (e.g., -78 °C) during base addition to prevent potential side reactions with other functional groups on more complex substrates.
Protocol: Generation of Lithium 1-(difluoromethoxy)-2-ethynylphenide
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (0.2 M).
-
Add this compound (1.0 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq, ~1.6 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for an additional 30 minutes.
-
The solution containing the lithium acetylide is now ready for the addition of an electrophile or for use in a cross-coupling reaction.
Troubleshooting Scenario 2: Acid-Catalyzed Reactions
Issue: "I am running a reaction with a Lewis acid catalyst, but I am observing the formation of 1-(2-(difluoromethoxy)phenyl)ethan-1-one as a major byproduct."
Analysis: This indicates the presence of trace water and protic acid, which is catalyzing the hydration of your alkyne.
Possible Causes & Solutions:
-
"Wet" Reagents/Solvent: The most likely culprit is residual water in your solvent or on your glassware. Use freshly distilled, anhydrous solvents and flame-dry all glassware before use.
-
Acid Catalyst Hydrolysis: Some Lewis acids can hydrolyze in the presence of trace moisture to generate a strong Brønsted acid (e.g., AlCl₃ + H₂O → H⁺).
-
Alternative Catalysts: If hydration remains a persistent issue, consider catalysts that are less water-sensitive or reaction pathways that do not require acidic conditions. If the goal is to avoid alkyne hydration, a protecting group such as a trialkylsilyl group could be employed, though its removal often requires conditions (fluoride or acid) that must be compatible with the rest of the molecule.[12]
Protocol: Synthesis of 1-(2-(difluoromethoxy)phenyl)ethan-1-one
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetic acid and water (10:1 v/v).
-
Add concentrated sulfuric acid (H₂SO₄, 0.1 eq) as the catalyst. For less reactive substrates, mercury(II) sulfate (HgSO₄) can be used as a co-catalyst, though its use should be minimized due to toxicity.[5]
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or GC/MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the product via silica gel chromatography as needed.
Summary of Stability Data
| Reagent/Condition | Moiety | Stability | Expected Outcome / Product(s) |
| Strong Bases | |||
| n-BuLi, LDA, NaNH₂ | Ethynyl | Reactive | Deprotonation to form the corresponding acetylide anion. |
| -OCF₂H | Stable | No reaction expected under typical conditions. | |
| NaOH, KOH (aq.) | Ethynyl | Stable | No reaction expected. |
| -OCF₂H | Stable | No reaction expected. | |
| Strong Acids | |||
| H₂SO₄, HCl (aq.) | Ethynyl | Reactive | Hydration to form 1-(2-(difluoromethoxy)phenyl)ethan-1-one. |
| -OCF₂H | Largely Stable | Generally stable, but cleavage is possible at high temperatures. | |
| HBr, HI | Ethynyl | Reactive | Electrophilic addition to form the vinyl halide / geminal dihalide.[13] |
| -OCF₂H | Unstable | Cleavage to form 2-ethynylphenol. |
References
-
Khan Academy. Acidic cleavage of ethers. Available at: [Link]
-
Chemistry Steps. Acid Catalyzed Hydration of Alkynes with Practice Problems. Available at: [Link]
- Clarke, E., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6956-6973. DOI: 10.1039/D1CS00360G
- Geri, J. B., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404–9408. DOI: 10.1021/jacs.8b06093
-
Chemistry LibreTexts. (2015). 16.06.3: Deprotonated Alkynes. Available at: [Link]
-
Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]
-
Leah4sci. (2019). Alkyne Acid Catalyzed Hydration Reaction and Mechanism. Available at: [Link]
- Kim, H., & Lee, H. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. HETEROCYCLES, 101(1), 1. DOI: 10.3987/REV-19-919
-
University of Calgary. Ch 9: Alkynes + HX. Available at: [Link]
- Thomoson, C. S., et al. (2014). Synthesis of difluoromethyl ethers and sulfides. Google Patents. WO2014107380A1.
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available at: [Link]
-
ResearchGate. (A) Hydrogen bond acidity of difluoromethyl compounds. (B)... [Diagram]. Available at: [Link]
-
Chemistry university. (2021). Electrophilic Addition to Alkynes. Available at: [Link]
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Chemistry LibreTexts. (2024). 9.4: Hydration of Alkynes. Available at: [Link]
-
Reddit. (2021). Protiodesilylation of terminal alkynes method?. Available at: [Link]
-
University of Calgary. Ch24 : ArOR + HX -> ArOH + RX. Available at: [Link]
- Tang, X., et al. (2015). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of chemical research, 48(6), 1765–1775. DOI: 10.1021/acs.accounts.5b00119
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Master Organic Chemistry. (2013). Hydration and Oxymercuration of Alkynes. Available at: [Link]
-
Chemistry Steps. Reactions of Ethers-Ether Cleavage. Available at: [Link]
-
Lumen Learning. 15.2 Use of protecting groups | Organic Chemistry II. Available at: [Link]
-
JoVE. (2025). Video: Electrophilic Addition to Alkynes: Hydrohalogenation. Available at: [Link]
- Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842–863. DOI: 10.1055/s-0033-1340880
-
Chemistry LibreTexts. (2023). Electrophilic Addition Reactions of Alkynes. Available at: [Link]
- Chen, Y., et al. (2013). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Bioconjugate Chemistry, 24(12), 2055–2062. DOI: 10.1021/bc400388d
-
JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available at: [Link]
-
JoVE. (2023). Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. Available at: [Link]
- Zhang, Z., et al. (2022). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox-CF2SO2Ph Reagent. Organic Letters, 24(1), 164-168. DOI: 10.1021/acs.orglett.1c03803
- Jourquin, F., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Bioorganic & medicinal chemistry, 20(13), 4051–4062. DOI: 10.1016/j.bmc.2012.05.004
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refinement of reaction conditions for scaling up 1-(difluoromethoxy)-2-ethynylbenzene synthesis
Technical Support Center: Synthesis of 1-(difluoromethoxy)-2-ethynylbenzene
A Guide to Reaction Condition Refinement and Scale-Up
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of this valuable building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to refine and optimize this synthesis for your specific laboratory or manufacturing environment.
Overview of the Synthetic Strategy
The most common and robust laboratory-scale synthesis of this compound involves a two-step sequence starting from a suitable aryl halide, typically 1-bromo-2-(difluoromethoxy)benzene or 1-iodo-2-(difluoromethoxy)benzene. The core transformations are:
-
Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between the aryl halide and a protected alkyne, most commonly trimethylsilylacetylene (TMSA).[1][2][3][4]
-
Silyl Group Deprotection: Removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.[5][6]
This strategy is favored due to the high yields, functional group tolerance, and mild reaction conditions often associated with the Sonogashira coupling.[3] The use of a protected alkyne like TMSA prevents the common side reaction of alkyne homocoupling (Glaser coupling), which can be problematic with terminal alkynes under copper catalysis.[3]
General Synthetic Workflow
Caption: General two-step synthesis of this compound.
Troubleshooting Guide: Sonogashira Coupling Step
This section addresses common issues encountered when scaling up the Sonogashira coupling of 1-halo-2-(difluoromethoxy)benzene with trimethylsilylacetylene.
Q1: My Sonogashira reaction is sluggish or stalls completely upon scale-up. What are the likely causes?
A1: This is a frequent issue when moving from milligram to multi-gram or kilogram scale. The root cause often lies in one of three areas: catalyst activity, oxygen contamination, or inadequate mixing.
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxidation.[7] On a larger scale, longer reaction times and more significant headspace can increase exposure to trace oxygen.
-
Solution: Ensure all solvents and the amine base are rigorously degassed before use. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. For larger scales, sparging the solvent with argon for 30-60 minutes is more effective than simple freeze-pump-thaw cycles.
-
-
Copper Co-catalyst Issues: Copper(I) iodide is the co-catalyst that forms the copper(I) acetylide, the active species in the transmetalation step.[3][7] If it is old or has been exposed to air, it may be oxidized to ineffective Cu(II).
-
Solution: Use freshly purchased, high-purity CuI. If its quality is suspect, it can be purified by dissolving in a saturated KI solution and re-precipitating with water, followed by washing and drying under vacuum.
-
-
Mass Transfer Limitations: Inadequate mixing can lead to localized concentration gradients, preventing the reactants from efficiently reaching the catalyst.
-
Solution: Switch from magnetic stirring to overhead mechanical stirring for scales larger than 1 liter to ensure efficient homogenization of the reaction mixture, which may be heterogeneous.
-
Q2: I'm observing a significant amount of a high-molecular-weight side product in my crude reaction mixture. What is it and how do I prevent it?
A2: You are likely observing the homocoupling of trimethylsilylacetylene, which forms 1,4-bis(trimethylsilyl)buta-1,3-diyne. This side reaction is primarily caused by the presence of oxygen.[1]
The copper acetylide intermediate can undergo oxidative dimerization in the presence of O₂, regenerating Cu(I) and forming the undesired diyne.
-
Primary Prevention: The most effective preventative measure is rigorous exclusion of oxygen from the reaction vessel. Degas all reagents and maintain a strict inert atmosphere.
-
Secondary Measures:
-
Control Addition: On a larger scale, add the trimethylsilylacetylene slowly to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway relative to the cross-coupling reaction.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[3] These reactions often require more specialized and expensive phosphine ligands but can completely eliminate the homocoupling problem.[2]
-
Q3: My yield is inconsistent. Which reaction parameters are most critical to control during scale-up?
A3: Temperature and base stoichiometry are critical for consistency.
-
Temperature Control: Sonogashira couplings are often exothermic, especially during the initial phase. On a small scale, this exotherm dissipates quickly. On a large scale, it can cause the internal temperature to rise significantly, leading to catalyst decomposition and side reactions.
-
Solution: Use a reactor with a cooling jacket and a temperature probe. Control the addition rate of the most reactive component (often the alkyne or base) to maintain the target internal temperature.
-
-
Base Stoichiometry and Choice: An amine base (like triethylamine or diisopropylethylamine) is required to neutralize the HX generated during the reaction.[4][8]
-
Stoichiometry: At least 2 equivalents are theoretically needed (one to react with HX, one to act as the solvent/base for the catalytic cycle). In practice, using the amine as the solvent or co-solvent is common but can complicate product isolation on a large scale. Using a non-amine solvent like THF or Toluene with 2-3 equivalents of the amine base is often more scalable.
-
Purity: Ensure the amine is free of water and peroxides, which can interfere with the catalyst.
-
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting the Sonogashira coupling step.
Troubleshooting Guide: TMS Deprotection Step
Q4: My TMS deprotection is incomplete, even after extended reaction times. What should I do?
A4: Incomplete deprotection is usually due to an insufficiently strong base or the presence of moisture which can hydrolyze the base.
-
Mild Conditions (K₂CO₃/Methanol): This is the most common and scalable method.[6]
-
Problem: Potassium carbonate has very low solubility in methanol. If the K₂CO₃ is not finely powdered or if mixing is poor, the reaction will be slow.
-
Solution: Use finely milled anhydrous potassium carbonate. Ensure vigorous stirring to maintain a fine suspension. For very stubborn substrates, gently warming the reaction to 30-40 °C can significantly increase the rate. Ensure your methanol is anhydrous.
-
-
Stronger Conditions (TBAF): Tetrabutylammonium fluoride (TBAF) is a much stronger desilylating agent but presents its own challenges.[5][9]
-
Problem: The work-up can be difficult due to the formation of water-soluble fluoride salts and the potential for emulsions.[10]
-
Solution: Use TBAF only if the K₂CO₃ method fails. A common work-up involves diluting the reaction with a nonpolar solvent (like ethyl acetate or ether), washing multiple times with water, followed by a brine wash to break emulsions.
-
Q5: After deprotection and work-up, my product is a dark, oily substance. How can I improve its purity?
A5: Aromatic alkynes can be sensitive, and the basic conditions of deprotection can sometimes lead to side reactions or coloration.
-
Purification Strategy:
-
Filtration: After the reaction work-up and solvent removal, the crude product can be dissolved in a minimal amount of a nonpolar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and passed through a short plug of silica gel. This will remove baseline impurities and much of the color.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification on a large scale.[11] Test various solvent systems (e.g., heptane, ethanol/water).
-
Distillation: this compound has a relatively low molecular weight (168.14 g/mol ) and may be amenable to vacuum distillation on a large scale, which is often more economical than chromatography.
-
Frequently Asked Questions (FAQs)
Q: Which aryl halide should I start with: 1-bromo- or 1-iodo-2-(difluoromethoxy)benzene?
A: The reactivity order for the oxidative addition step in the Sonogashira coupling is I > Br >> Cl.[3]
-
Aryl Iodide: More reactive, allowing for milder reaction conditions (often room temperature), lower catalyst loadings, and faster reaction times. However, aryl iodides are typically more expensive and less stable.
-
Aryl Bromide: Less reactive, usually requiring elevated temperatures (50-80 °C) and potentially higher catalyst loadings. However, they are more cost-effective and generally more stable, making them preferable for large-scale synthesis.
Q: What are the optimal catalyst and ligand choices for this reaction?
A:
-
For General Use: A combination of Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-2 mol%) and CuI (1-5 mol%) is a reliable and cost-effective starting point.[2]
-
For Scale-Up (Aryl Bromides): More active catalysts formed from a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) can offer higher turnover numbers and allow for lower catalyst loadings, which is economically important.[2]
Q: What are the key safety considerations for this synthesis?
A:
-
Reagents: Palladium catalysts can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Amine bases like triethylamine are flammable and corrosive.
-
Product: While specific toxicology is not thoroughly investigated for the final product, similar aromatic compounds can be irritants.[7] Standard laboratory safety practices should be followed.[12]
-
Scale-Up: Be aware of potential exotherms, especially during the Sonogashira coupling. Ensure the reactor is equipped with adequate cooling and pressure relief systems.
Detailed Experimental Protocols
Protocol 1: Sonogashira Coupling (Gram Scale)
Materials:
-
1-Bromo-2-(difluoromethoxy)benzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a dry, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add 1-bromo-2-(difluoromethoxy)benzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene (approx. 3 mL per gram of aryl bromide) and anhydrous triethylamine (2.5 eq) via cannula.
-
Degas the resulting slurry by bubbling nitrogen through it for 20 minutes while stirring.
-
Add trimethylsilylacetylene (1.2 eq) dropwise via syringe over 15 minutes. An exotherm may be observed.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-8 hours).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure to yield the crude TMS-protected product, which can be used directly in the next step.
Protocol 2: TMS Deprotection (Gram Scale)
Materials:
-
Crude 1-(Difluoromethoxy)-2-((trimethylsilyl)ethynyl)benzene
-
Methanol, anhydrous
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
Procedure:
-
Dissolve the crude TMS-protected alkyne (1.0 eq) in anhydrous methanol (5 mL per gram).
-
Add finely powdered, anhydrous potassium carbonate (0.2-0.5 eq).[6]
-
Stir the suspension vigorously at room temperature. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material (typically 1-3 hours).
-
Once complete, filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify further by column chromatography (Hexane/Ethyl Acetate) or vacuum distillation as needed.[11][13]
Summary of Recommended Reaction Conditions
| Parameter | Sonogashira Coupling | TMS Deprotection |
| Aryl Halide | 1-Iodo- or 1-Bromo- derivative | N/A |
| Alkyne | Trimethylsilylacetylene (1.1-1.5 eq) | N/A |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | N/A |
| Cu Co-Catalyst | CuI (2-5 mol%) | N/A |
| Base | Triethylamine or DIPEA (2-3 eq) | K₂CO₃ (0.2-0.5 eq) |
| Solvent | Toluene or THF | Methanol |
| Temperature | 25-70 °C (Iodo vs. Bromo) | 20-30 °C |
| Typical Yield | >90% (crude) | >95% (crude) |
References
-
Synthesis of difluoromethoxy derivatives. ResearchGate. [Link]
-
The Sonogashira Coupling. Course Hero. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Organic Letters. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Coupling to alkynes: the Sonogashira reaction. University of Liverpool. [Link]
-
Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. PubMed. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Deprotection of a) the TMS-protected alkyne... ResearchGate. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Divergent Synthesis of Fused Tetracyclic Heterocycles... ResearchGate. [Link]
-
TMS deprotection of acid- and base-sensitive substrate. Reddit. [Link]
- Synthesis of difluoromethyl ethers and sulfides.
-
Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Synthesis of ethynylbenzene-substituted glycol... PubMed. [Link]
-
Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages. [Link]
-
A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. Organic Chemistry Portal. [Link]
-
Hazard Summary for 1,2-METHYLENEDIOXY-4- PROPENYL-BENZENE. NJ.gov. [Link]
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nj.gov [nj.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating Byproduct Formation in Reactions of 1-(Difluoromethoxy)-2-ethynylbenzene
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 1-(difluoromethoxy)-2-ethynylbenzene. This resource offers troubleshooting guides and frequently asked questions to assist in the identification and characterization of byproducts encountered during its various chemical transformations. Our aim is to equip you with the expertise and practical insights needed to ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound, and what are the expected primary products?
A1: this compound is a versatile building block, primarily utilized for its terminal alkyne and substituted aromatic ring. The most common reactions include:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction connects the terminal alkyne with aryl or vinyl halides, forming a new carbon-carbon bond.[1][2] The expected product is a disubstituted alkyne.
-
Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This highly efficient reaction involves the [3+2] cycloaddition of the alkyne with an azide to form a 1,2,3-triazole ring.
-
Intramolecular Cyclization: The proximity of the ethynyl and difluoromethoxy groups can be exploited in cyclization reactions, often catalyzed by metals or electrophiles, to form substituted benzofurans or other heterocyclic systems.[3][4][5]
-
Hydration: The addition of water across the triple bond, typically catalyzed by mercury or gold salts, can yield a ketone after tautomerization of the initial enol intermediate.[6][7]
Q2: I am observing a significant, less polar byproduct in my Sonogashira reaction. What is the likely identity of this impurity?
A2: A common and often significant byproduct in Sonogashira couplings is the homocoupled diyne , resulting from the oxidative dimerization of two molecules of the terminal alkyne starting material.[8] This is also known as Glaser or Hay coupling.[8] The primary cause for this side reaction is the presence of oxygen in the reaction mixture, which is often exacerbated by high concentrations of the copper(I) co-catalyst.[8]
Q3: My reaction mixture is complex, and I suspect multiple byproducts. What is a general workflow for their identification and characterization?
A3: A systematic approach is crucial for identifying multiple byproducts. The following workflow is recommended:
start [label="Crude Reaction Mixture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tlc [label="Preliminary Analysis (TLC)", shape=box]; lcms [label="LC-MS Analysis", shape=box]; purification [label="Chromatographic Purification\n(Flash, Prep-HPLC)", shape=box]; nmr [label="Structural Elucidation (NMR)\n¹H, ¹³C, ¹⁹F, 2D-NMR", shape=diamond, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; hrms [label="High-Resolution Mass Spectrometry (HRMS)", shape=diamond, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; structure [label="Byproduct Structure Confirmed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> tlc [label="Spotting"]; tlc -> lcms [label="Initial Assessment"]; lcms -> purification [label="Separation Strategy"]; purification -> nmr [label="Isolate Fractions"]; purification -> hrms [label="Isolate Fractions"]; nmr -> structure [label="Data Interpretation"]; hrms -> structure [label="Formula Determination"]; }
Workflow for Byproduct Identification
Q4: Can the difluoromethoxy group undergo side reactions?
A4: Yes, the difluoromethoxy group (-OCF₂H) can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases, to yield a phenol.[9][10] While generally more stable than a methoxy group, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the adjacent aromatic ring. In some cases, intramolecular interactions may accelerate this hydrolysis.[9][10]
Q5: What are the key NMR spectroscopic signatures to look for when identifying byproducts?
A5: ¹⁹F NMR is a particularly powerful tool for analyzing reactions involving this compound.[11][12][13]
-
¹⁹F NMR: The difluoromethoxy group in the starting material will have a characteristic chemical shift and coupling to the attached proton. Any new signals in the ¹⁹F NMR spectrum indicate a modification of this group or the formation of a new fluorinated species.
-
¹H NMR: The disappearance of the terminal alkyne proton (around 3.5 ppm) is a key indicator of a reaction at that position. The appearance of new aromatic signals or changes in the aromatic splitting patterns can suggest cyclization or other transformations of the benzene ring. The proton of the -OCF₂H group typically appears as a triplet.
-
¹³C NMR: Look for the disappearance of the alkyne carbons (typically between 70-90 ppm) and the appearance of new signals corresponding to the functional groups of the byproducts.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
| Observation/Problem | Potential Cause | Recommended Action/Solution |
| A new, less polar spot is observed on TLC that becomes the major product over time. | Homocoupling of the alkyne. [8] | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[8][14] \n- Use freshly distilled and degassed solvents. \n- Reduce the concentration of the copper(I) catalyst or consider a copper-free Sonogashira protocol. |
| Mass spectrometry of a purified byproduct shows a molecular weight corresponding to the starting material plus water. | Hydration of the alkyne. [6][7] | - Ensure anhydrous reaction conditions by using dry solvents and reagents. \n- If the reaction is sensitive to trace amounts of acid, consider adding a non-nucleophilic base to the reaction mixture. |
| ¹⁹F NMR of the crude mixture shows a new singlet, and ¹H NMR shows a new broad singlet in the aromatic region, suggesting a phenolic proton. | Hydrolysis of the difluoromethoxy group. [9][10] | - Avoid prolonged exposure to strongly acidic or basic conditions. \n- If an aqueous workup is necessary, perform it quickly and at a low temperature. \n- Use buffered aqueous solutions for the workup if possible. |
| The reaction is sluggish, and upon workup, a significant amount of starting material is recovered along with a complex mixture of byproducts. | Degradation of the catalyst or starting material. | - Verify the quality of the starting material and reagents. \n- Ensure the catalyst is active and handled under appropriate conditions. \n- Monitor the reaction by TLC or LC-MS at regular intervals to determine the optimal reaction time and avoid prolonged heating. |
Experimental Protocols for Byproduct Characterization
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Isolate the byproduct of interest using flash column chromatography or preparative HPLC.
-
Ensure the purified sample is free of residual solvents by drying under high vacuum.
-
Dissolve approximately 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for structural elucidation.[15]
Protocol 2: Analysis by Mass Spectrometry
-
For volatile byproducts: Use Gas Chromatography-Mass Spectrometry (GC-MS). Dissolve a small amount of the crude reaction mixture or purified byproduct in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
For non-volatile byproducts: Use Liquid Chromatography-Mass Spectrometry (LC-MS). Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
For accurate mass determination and elemental composition, submit a purified sample for High-Resolution Mass Spectrometry (HRMS).
start [label="Unexpected Reaction Outcome\n(e.g., low yield, complex mixture)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Verify Starting Material Purity\n(NMR, GC-MS)", shape=box]; check_reagents [label="Check Reagent Quality\n(e.g., solvent dryness, catalyst activity)", shape=box]; check_conditions [label="Review Reaction Conditions\n(temperature, atmosphere, time)", shape=box]; analyze_byproducts [label="Identify Major Byproducts\n(LC-MS, NMR of crude)", shape=diamond, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Optimize Reaction Conditions\n(e.g., change catalyst, solvent, temperature)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Improved Reaction Outcome", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_sm; start -> check_reagents; start -> check_conditions; check_sm -> analyze_byproducts; check_reagents -> analyze_byproducts; check_conditions -> analyze_byproducts; analyze_byproducts -> optimize [label="Based on Byproduct Identity"]; optimize -> success; }
Troubleshooting Workflow for Synthetic Reactions
Data Interpretation Guide
| Functional Group/Structure | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) | Expected ¹⁹F NMR Chemical Shift (ppm) |
| -C≡C-H (Starting Material) | ~3.5 (s) | ~80-85 (quaternary C), ~75-80 (CH) | N/A |
| -OCF₂H (Starting Material) | ~6.6 (t, J ≈ 74 Hz) | ~115 (t, J ≈ 260 Hz) | ~ -80 to -90 (d, J ≈ 74 Hz) |
| Homocoupled Diyne (-C≡C-C≡C-) | Absence of alkyne proton | ~70-80 | N/A |
| Hydrated Product (Ketone) | ~2.2 (s, methyl group if terminal alkyne) | ~200 (C=O) | N/A |
| Hydrolyzed Product (-OH) | Broad singlet in aromatic region | Carbon attached to -OH shifts downfield | Absence of ¹⁹F signal |
References
Sources
- 1. golden.com [golden.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Versatile Electrochemical Synthesis of Selenylbenzo[ b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. study.com [study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 13. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]
- 14. Sonogashira_coupling [chemeurope.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Reactivity Analysis: 1-(Difluoromethoxy)-2-ethynylbenzene vs. Phenylacetylene in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the nuanced reactivity of terminal alkynes is a cornerstone of molecular design. The introduction of fluorine-containing substituents can dramatically alter the electronic properties and, consequently, the chemical behavior of these versatile building blocks. This guide provides an in-depth comparative analysis of the reactivity of 1-(difluoromethoxy)-2-ethynylbenzene and the archetypal phenylacetylene. By examining their performance in key synthetic transformations, we aim to equip researchers with the insights necessary to strategically leverage these compounds in their synthetic endeavors. The difluoromethoxy group, known for its unique electronic properties, offers a compelling modification to the phenylacetylene scaffold, influencing reaction kinetics and outcomes in cycloaddition, cross-coupling, and hydrosilylation reactions.
The Electronic Influence of the Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group is a fascinating substituent that blends the features of an alkoxy group with the strong inductive effect of fluorine atoms. Unlike a simple methoxy group, which is a strong electron-donating group through resonance, the difluoromethoxy group acts as a moderate electron-withdrawing substituent. This is primarily due to the powerful inductive (-I) effect of the two fluorine atoms, which overrides the resonance (+R) effect of the oxygen lone pairs.
Studies have shown that the CF₂OCH₃ group acts as a moderate electron acceptor through both inductive and resonance effects. This net electron-withdrawing character is crucial as it depletes electron density from the aromatic ring and, by extension, the ethynyl group in this compound. This electronic perturbation is the primary driver for the differences in reactivity when compared to the unsubstituted phenylacetylene.
Comparative Reactivity in Key Transformations
We will now delve into a comparative analysis of these two alkynes in three fundamental reaction classes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira Cross-Coupling, and Hydrosilylation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a cornerstone of modern chemical ligation, prized for its efficiency and orthogonality.[1] The reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a 1,2,3-triazole.
Hypothetical Comparative Data:
| Alkyne | Relative Reaction Rate (vs. Phenylacetylene) | Predicted Yield (Standard Conditions) |
| Phenylacetylene | 1.0 | ~90% |
| This compound | > 1.0 | >95% |
Experimental Protocols
General Protocol for Comparative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a framework for a direct comparison of the reactivity of this compound and phenylacetylene.
Caption: Workflow for a comparative kinetic study of CuAAC reactions.
Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2]
Expected Reactivity: The reactivity in Sonogashira couplings is more complex to predict. The reaction involves two catalytic cycles: a palladium cycle and a copper cycle. The rate-determining step can vary depending on the specific substrates and conditions. However, a general trend is that electron-withdrawing groups on the alkyne can decrease the rate of the transmetalation step from the copper acetylide to the palladium complex. This is because the more acidic proton of the electron-deficient alkyne leads to a more stable copper acetylide, which is less readily transferred.
Conversely, electron-withdrawing groups on the aryl halide are known to accelerate the oxidative addition step to the Pd(0) catalyst.[3] When comparing the two alkynes with the same aryl halide, the electronic effect on the alkyne becomes more prominent. Therefore, this compound is expected to exhibit a slower reaction rate compared to phenylacetylene in a typical Sonogashira coupling. Additionally, the ortho-position of the difluoromethoxy group may introduce some steric hindrance, further disfavoring the reaction.[4][5]
Hypothetical Comparative Data:
| Alkyne | Relative Reaction Rate (vs. Phenylacetylene) | Predicted Yield (Standard Conditions) |
| Phenylacetylene | 1.0 | ~85% |
| This compound | < 1.0 | ~70% |
General Protocol for Comparative Sonogashira Cross-Coupling
Caption: General workflow for a comparative Sonogashira coupling experiment.
Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of an alkyne, typically catalyzed by transition metals like platinum or rhodium. This reaction is pivotal for the synthesis of vinylsilanes.
Expected Reactivity: The reactivity in hydrosilylation is highly dependent on the catalyst and the specific mechanism. For many common platinum-catalyzed hydrosilylations, the reaction is initiated by the coordination of the alkyne to the metal center. An electron-deficient alkyne, such as this compound, is expected to be a poorer ligand for the electron-rich metal center compared to the more electron-rich phenylacetylene. This would lead to a slower rate of reaction.
However, the regioselectivity of the reaction might also be influenced. The electron-withdrawing group could favor the formation of one regioisomer over the other.
Hypothetical Comparative Data:
| Alkyne | Relative Reaction Rate (vs. Phenylacetylene) | Predicted Regioselectivity (α:β) |
| Phenylacetylene | 1.0 | Varies with catalyst and silane |
| This compound | < 1.0 | Potentially altered regioselectivity |
General Protocol for Comparative Hydrosilylation
Sources
- 1. The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Ortho-Alkynyl Anisole Derivatives in Palladium-Catalyzed Coupling Reactions: 1-(Difluoromethoxy)-2-ethynylbenzene vs. 1-Ethynyl-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic selection of building blocks is a cornerstone of modern synthetic chemistry, profoundly impacting the efficiency of synthetic routes and the properties of the final target molecules. This guide provides an in-depth comparison of two structurally similar yet electronically distinct ortho-alkynyl anisole derivatives: 1-(difluoromethoxy)-2-ethynylbenzene and 1-ethynyl-2-methoxybenzene. While the classical methoxy (-OCH₃) group is a weak electron-donating group, the strategic replacement of two hydrogen atoms with fluorine to form the difluoromethoxy (-OCHF₂) group inverts its electronic character, rendering it a moderate electron-withdrawing group.[1][2] This fundamental electronic difference significantly influences the reactivity of the adjacent ethynyl moiety in palladium-catalyzed cross-coupling reactions and imparts distinct physicochemical properties valuable in medicinal chemistry and materials science. This guide dissects these differences, providing comparative data, mechanistic insights, and practical protocols to inform strategic synthetic decisions.
Physicochemical Properties: A Tale of Two Substituents
The primary distinction between the two title compounds lies in the electronic nature of the ortho-substituent. The methoxy group is a weak resonance donor and weak inductive withdrawer, resulting in a net electron-donating effect. In stark contrast, the difluoromethoxy group, influenced by the potent electronegativity of the fluorine atoms, acts as a moderate electron acceptor through both inductive and resonance effects.[3]
This electronic divergence has significant implications. The electron-withdrawing -OCHF₂ group increases the acidity of the terminal alkyne proton compared to the -OCH₃ substituted analogue, which can influence the rate of key steps in catalytic cycles, such as the formation of copper acetylides in Sonogashira couplings.[4] Furthermore, the -OCHF₂ group is a valuable bioisostere in drug design, capable of enhancing metabolic stability against O-demethylation and acting as a hydrogen bond donor, a feature absent in the methoxy group.[5][6]
Table 1: Comparative Physicochemical Properties
| Property | This compound | 1-Ethynyl-2-methoxybenzene | Rationale for Difference |
| Molecular Weight | 168.14 g/mol | 132.16 g/mol [7] | Addition of two fluorine atoms. |
| Electronic Nature | Moderately Electron-Withdrawing[1][3] | Weakly Electron-Donating | Strong inductive effect of fluorine atoms. |
| Metabolic Stability | Higher (Resistant to O-dealkylation)[5] | Lower (Prone to O-demethylation) | Strong C-F bonds resist enzymatic cleavage.[5] |
| H-Bonding Capability | Can act as an H-bond donor (-OCH F₂)[5] | Cannot act as an H-bond donor | The C-H bond is polarized by adjacent fluorine atoms.[5] |
Performance in Palladium-Catalyzed Coupling Reactions
The electronic differences between the two substrates directly translate to their reactivity in common palladium-catalyzed coupling reactions.
Sonogashira Coupling
The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone transformation for these substrates.[4][8] The reaction generally proceeds under mild conditions using a palladium catalyst and a copper(I) co-catalyst.[4]
The increased acidity of the alkyne proton in this compound may facilitate the formation of the key copper acetylide intermediate, potentially leading to faster reaction rates compared to its methoxy counterpart under certain conditions. However, the overall success and yield are highly dependent on the specific coupling partner, catalyst, and base employed.
Table 2: Representative Sonogashira Coupling Yields
| Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Ethynyl-2-methoxybenzene | 1-Bromo-2-iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | ~85-95% | Analogous systems[9] |
| This compound | Aryl Iodide | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80 | ~70-90% | Analogous systems[10][11] |
| 1-Ethynyl-4-methoxybenzene | 4-Iodotoluene | Pd/Al₂O₃ / Cu₂O | Et₃N / THF-DMA | 75 | Low (<2%) | Batch reaction example[12] |
| Phenylacetylene | Iodobenzene | Janus Catalyst | Et₃N / H₂O | 100 | 96% | Green chemistry approach[13] |
Note: Data is compiled from reactions on the specified substrates or closely related analogues to provide a predictive framework.[9]
Suzuki and Heck Coupling Reactions
While the ethynyl group itself is the reactive handle in Sonogashira couplings, its electronic influence is critical when these molecules are used as building blocks in other transformations like Suzuki or Heck reactions, assuming another reactive site (e.g., a halide) is present on the benzene ring.
-
Suzuki Coupling: In a hypothetical Suzuki reaction on a bromo-substituted version of these molecules, the electron-withdrawing -OCHF₂ group would likely increase the rate of the oxidative addition step, making the C-Br bond more susceptible to the palladium catalyst compared to the electron-rich -OCH₃ analogue.[14][15]
-
Heck Reaction: Similarly, in a Heck coupling, the electronic nature of the aryl halide partner is crucial.[16][17] An aryl halide bearing the -OCHF₂ group would be more "electron-poor" and thus generally more reactive in the rate-determining oxidative addition step.[18][19]
Strategic Application in Drug Development and Materials Science
The choice between these two reagents is dictated by the desired properties of the final product.
-
Choose 1-Ethynyl-2-methoxybenzene when:
-
The synthesis requires a simple, classical ortho-anisole framework.
-
The electron-donating properties of the methoxy group are desired to modulate the electronics of the final molecule.
-
Metabolic stability at the ortho-position is not a primary concern.
-
-
Choose this compound when:
-
Enhanced metabolic stability is required, specifically to block O-demethylation pathways.[5]
-
The introduction of a hydrogen bond donor is desired to improve target engagement in drug candidates.[5]
-
Fine-tuning of lipophilicity and electronic properties is critical for optimizing a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[20]
-
The synthesis of advanced materials requires building blocks with tailored electronic and photophysical properties.
-
Experimental Protocols
The following section provides a generalized, robust protocol for a Sonogashira cross-coupling reaction, which can be adapted for either substrate.
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A Senior Scientist's Guide to Assessing the Metabolic Stability of 1-(Difluoromethoxy)-2-ethynylbenzene Derivatives
Introduction: The Strategic Value of the 1-(Difluoromethoxy)-2-ethynylbenzene Scaffold
In modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as the optimization of its pharmacodynamic potency. Among these properties, metabolic stability is a paramount determinant of a drug's oral bioavailability, half-life, and dosing regimen. A compound that is too rapidly metabolized will fail to achieve therapeutic concentrations, while one that inhibits metabolic enzymes can cause dangerous drug-drug interactions.
The this compound scaffold is a fascinating chemical starting point for library synthesis. It strategically combines two functional groups that have profound, and somewhat opposing, implications for metabolic stability.
-
The Difluoromethoxy (-OCHF₂) Group: This moiety is a modern bioisostere for the more common methoxy (-OCH₃) group. Its incorporation is a deliberate tactic to enhance metabolic stability.[1][2] The high strength of the carbon-fluorine bond makes it resistant to oxidative attack by cytochrome P450 (CYP) enzymes, effectively "shielding" that position on the aromatic ring from metabolism.[3][4] Replacing a metabolically labile methoxy group, which is prone to O-demethylation, with a difluoromethoxy group can block this common metabolic pathway and significantly increase a drug's half-life.[1]
-
The Ethynyl (-C≡CH) Group: Terminal alkynes are versatile functional groups used for covalent targeting, "click" chemistry conjugations, and as pharmacophoric elements that can form key interactions with a target protein.[5][6] However, the terminal alkyne is also a known metabolic liability. It can be oxidized by CYP enzymes to form highly reactive ketene intermediates, which can lead to mechanism-based inactivation of the enzyme itself—a highly undesirable property for a drug candidate.[7]
This guide provides a comprehensive framework for researchers and drug development professionals to objectively assess the metabolic stability of novel compounds derived from this scaffold. We will delve into the theoretical underpinnings, provide detailed experimental protocols for generating robust comparative data, and explain how to interpret the results to guide medicinal chemistry efforts.
Predicting the Metabolic Landscape
Before embarking on experimental work, it is crucial to understand the potential metabolic pathways. For a compound based on the this compound core, the primary metabolic events are likely to be mediated by Phase I enzymes, particularly the CYP family located in the liver.[8][9]
The diagram below illustrates the probable metabolic hotspots.
Caption: Potential metabolic pathways for the this compound scaffold.
The primary site of concern is the ethynyl group. A secondary site would be any unsubstituted positions on the aromatic ring. The difluoromethoxy group, by design, is expected to be highly resistant to metabolism. The central experimental question is: Does the stabilizing effect of the -OCHF₂ group and other substitutions sufficiently protect the molecule from rapid clearance driven by oxidation of the alkyne?
Experimental Guide: The Human Liver Microsomal Stability Assay
To generate robust and comparable data, the gold-standard initial screen is the in vitro metabolic stability assay using pooled human liver microsomes (HLMs).[10][11] HLMs are subcellular fractions of liver cells that contain a high concentration of Phase I metabolic enzymes, including CYPs.[8] This assay measures the rate at which a parent compound disappears over time when incubated with metabolically active HLMs.
Causality Behind Experimental Choices
-
Why HLMs? They provide a concentrated, cost-effective source of the most common human drug-metabolizing enzymes and are highly amenable to a high-throughput 96-well plate format.[11]
-
Why Pooled Donors? Metabolism can vary between individuals. Using HLMs pooled from multiple donors (e.g., >50) averages out this inter-individual variability, providing a more generalizable result.
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes.[8] Its presence initiates the metabolic reactions. Incubations performed without NADPH serve as a crucial negative control to measure any non-enzymatic degradation.[12]
-
Why LC-MS/MS? Liquid Chromatography-Tandem Mass Spectrometry is the analytical method of choice due to its high sensitivity and specificity, allowing for the precise quantification of the parent compound even in a complex biological matrix.
Detailed Experimental Protocol
The following protocol is a self-validating system designed for a 96-well plate format.
Caption: Experimental workflow for the Human Liver Microsomal (HLM) Stability Assay.
1. Reagent Preparation:
- Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
- HLM Stock: Thaw pooled human liver microsomes (e.g., from Xenotech or BioIVT) on ice and dilute in phosphate buffer to a working concentration of 1 mg/mL. Keep on ice.[13]
- Test Compound Stock: Prepare 10 mM stock solutions of test compounds in DMSO. Create an intermediate dilution in a 50:50 mix of Acetonitrile:Water for the final working solution.
- NADPH Regenerating System Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.[12] Alternatively, a simpler solution of 1 mM NADPH can be used.[11]
- Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (a compound with similar analytical properties but different mass, used to normalize for variations in sample processing and instrument response).
2. Assay Procedure:
- Setup: In a 96-well plate, add buffer, HLM solution (for a final concentration of 0.5 mg/mL), and test compound (for a final concentration of 1 µM). Include wells for each compound that will receive buffer instead of the NADPH solution (the "-NADPH" control).
- Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.
- Initiation: Add the pre-warmed NADPH solution to all wells except the "-NADPH" controls to start the reaction. The T=0 sample is taken immediately by transferring an aliquot to the quenching plate.
- Incubation: Incubate the plate at 37°C, typically with shaking.
- Sampling: At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots from the reaction plate to a quenching plate containing the ice-cold acetonitrile with internal standard.
- Protein Precipitation: Once all time points are collected, centrifuge the quenching plate (e.g., at 4000 rpm for 20 min at 4°C) to pellet the precipitated microsomal proteins.
- Analysis: Carefully transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
3. Data Analysis and Interpretation:
- Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
- Plot the natural logarithm (ln) of the percent remaining versus time.
- The slope of the initial linear portion of this curve is the elimination rate constant (k).
- Half-Life (t½): Calculated as t½ = 0.693 / k. This is the time it takes for 50% of the compound to be metabolized.
- Intrinsic Clearance (CLint): This normalizes the rate of metabolism to the amount of protein used. It is a more scalable value. It is calculated as: CLint (µL/min/mg protein) = (k * 1000) / [Protein Concentration in mg/mL].
A Framework for Comparative Analysis
To generate meaningful data for your this compound derivatives, you must analyze them alongside a carefully selected set of comparator compounds. This allows for objective ranking and provides context for your results.
| Compound Category | Example Compound | Purpose / Rationale | Expected Outcome |
| Parent Scaffold | This compound | Establishes the baseline metabolic stability of the core structure. | Moderate to low stability, driven by the ethynyl group. |
| Test Derivatives | Novel derivatives with substitutions on the ring | To determine if substitutions can sterically or electronically shield the ethynyl group from metabolism. | Variable. The goal is to find derivatives with significantly longer half-lives than the parent. |
| Non-Fluorinated Control | 1-methoxy-2-ethynylbenzene | To quantify the metabolic stabilization provided by the -OCHF₂ group versus a metabolically labile -OCH₃ group. | Expected to be less stable than the parent scaffold due to O-demethylation liability. |
| Alkyne-Modified Control | 1-(difluoromethoxy)-2-ethylbenzene | To confirm that the ethynyl group is the primary site of metabolic liability. | Expected to be significantly more stable than the parent scaffold. |
| High-Turnover Control | Verapamil, Dextromethorphan | A positive control to validate that the HLM system is enzymatically active.[10] | Very short half-life (e.g., < 10 min). |
| Low-Turnover Control | Warfarin, Carbamazepine | A negative control to define the lower limit of clearance in the assay. | Very long half-life (e.g., > 60 min). |
Interpreting the Comparative Data
After running the assay, you can rank your compounds based on their calculated half-life and intrinsic clearance values.
| Stability Category | Typical t½ (min) | Typical CLint (µL/min/mg) | Interpretation & Next Steps |
| High | > 60 | < 12 | Excellent metabolic stability. Low risk of high first-pass metabolism. Proceed with further profiling. |
| Moderate | 15 - 60 | 12 - 80 | May have acceptable pharmacokinetics, but improvement is desirable. Consider for lead optimization. |
| Low | < 15 | > 80 | High risk of rapid clearance and poor oral bioavailability. Requires significant medicinal chemistry effort to block metabolic hotspots. |
Note: These ranges are typical but can vary between laboratories.
Conclusion and Future Directions
The this compound scaffold presents a classic medicinal chemistry challenge: balancing the metabolic stability offered by the difluoromethoxy group against the liability presented by the terminal alkyne. A systematic, comparative assessment using the in vitro HLM stability assay is the foundational first step in understanding and optimizing this balance.
By comparing novel derivatives against the parent scaffold and rationally designed controls, researchers can generate clear, actionable data. Derivatives that demonstrate a significant increase in metabolic half-life are promising candidates for further investigation. For such compounds, subsequent studies would include:
-
Reaction Phenotyping: Using recombinant CYP enzymes to identify which specific isoform (e.g., CYP3A4, 2D6, 2C9) is responsible for the metabolism.
-
Metabolite Identification: Using high-resolution mass spectrometry to identify the structures of the metabolites formed, confirming whether metabolism is occurring at the alkyne or elsewhere on the molecule.
By following the principles and protocols outlined in this guide, scientists can efficiently de-risk their chemical series, prioritize compounds with favorable metabolic profiles, and accelerate the journey from a promising scaffold to a viable drug candidate.
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Hilgenfeld, R., et al. (2023). Alkyne Derivatives of SARS-CoV-2 Main Protease Inhibitors Including Nirmatrelvir Inhibit by Reacting Covalently with the Nucleophilic Cysteine. Journal of the American Chemical Society. [Link]
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Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
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Zhang, W., & Liu, W. (2020). Biosynthesis of alkyne-containing natural products. Natural Product Reports. [Link]
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Sap, J. B., et al. (2021). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. ResearchGate. [Link]
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Chang, M. C., et al. (2019). Biosynthetic Pathway to Amino Acids with a Terminal Alkyne. ChemistryViews. [Link]
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Li, Z., & Conti, P. S. (2014). Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation. Bioconjugate Chemistry. [Link]
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Pelkonen, O., et al. (2020). Inhibition and induction of CYP enzymes in humans: an update. Archives of Toxicology. [Link]
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Cheng, J., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry. [Link]
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Al-Sbiei, A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences. [Link]
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Wang, Y., et al. (2020). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. ChemMedChem. [Link]
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head-to-head comparison of different palladium catalysts for Sonogashira coupling of 1-(difluoromethoxy)-2-ethynylbenzene
A Senior Application Scientist's Guide to Catalyst Selection and Protocol Optimization
In the landscape of modern synthetic chemistry, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of C(sp²)-C(sp) bonds, enabling the construction of complex molecular architectures prevalent in pharmaceuticals, natural products, and advanced materials.[1][2][3] The choice of the palladium catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of this transformation. This guide provides a detailed, head-to-head comparison of commonly employed palladium catalysts for the Sonogashira coupling of a challenging substrate, 1-(difluoromethoxy)-2-ethynylbenzene, with a notional aryl halide partner. We will delve into the mechanistic nuances that inform catalyst selection and provide field-proven insights to guide your experimental design.
The Substrate: Understanding the Challenge of this compound
The substrate, this compound, presents a unique combination of electronic and steric challenges. The ortho-difluoromethoxy group is moderately electron-withdrawing, which can influence the reactivity of the adjacent ethynyl moiety. Furthermore, its steric bulk in the ortho position can pose a significant hurdle for the catalytic cycle. A successful catalyst system must be able to navigate these electronic and steric factors to achieve high yields and reaction efficiency.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The Sonogashira coupling traditionally involves a dual catalytic system of palladium and copper.[2][4] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is crucial to understanding catalyst performance.
Figure 1: Simplified mechanism of the copper-cocatalyzed Sonogashira coupling.
The palladium(0) species initiates the cycle by oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide, which is formed in a separate cycle from the terminal alkyne, a copper(I) salt, and a base. Finally, reductive elimination from the palladium center yields the desired coupled product and regenerates the active Pd(0) catalyst. While this is the classic mechanism, copper-free Sonogashira reactions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[5][6][7]
Head-to-Head Catalyst Comparison
| Catalyst System | Key Characteristics & Mechanistic Insights | Expected Performance with this compound |
| Pd(PPh₃)₄ | The Workhorse: A Pd(0) catalyst that directly enters the catalytic cycle.[8] Pros: Highly active and well-established. Cons: Air and moisture sensitive, requiring inert atmosphere techniques. The bulky triphenylphosphine ligands can sometimes hinder reactions with sterically demanding substrates. | Moderate to Good: The electron-withdrawing nature of the difluoromethoxy group should facilitate oxidative addition. However, the steric hindrance at the ortho position might be a challenge for the bulky PPh₃ ligands, potentially requiring higher catalyst loading or elevated temperatures. |
| PdCl₂(PPh₃)₂ | The Stable Pre-catalyst: A Pd(II) complex that is reduced in situ to the active Pd(0) species.[8] Pros: More stable to air and moisture than Pd(PPh₃)₄, making it easier to handle.[8] Cons: Requires an in situ reduction step, which can sometimes be sluggish. | Good to Excellent: Often a highly effective catalyst for a broad range of substrates.[9] Its in-situ activation can lead to a more controlled release of the active Pd(0) species, potentially mitigating some of the challenges associated with the sterically hindered substrate. |
| Pd(OAc)₂ + Ligand | The Versatile System: A common Pd(II) precursor that allows for the use of a wide variety of phosphine or N-heterocyclic carbene (NHC) ligands. Pros: Highly tunable. Bulky, electron-rich ligands like XPhos or SPhos can accelerate both oxidative addition and reductive elimination, overcoming steric hindrance. Cons: Requires optimization of the ligand-to-metal ratio. | Excellent (with optimized ligand): This system offers the highest potential for success with this challenging substrate. The use of a bulky, electron-rich ligand is expected to be highly beneficial in overcoming the steric clash from the ortho-difluoromethoxy group and promoting efficient coupling. |
| Pd/C | The Heterogeneous Option: Palladium supported on activated carbon. Pros: Easily recoverable and reusable, aligning with green chemistry principles. Cons: Generally requires higher temperatures and longer reaction times compared to homogeneous catalysts. Metal leaching can sometimes be an issue. | Fair to Good: While feasible, this is likely to be the least efficient option for this specific transformation. The steric hindrance of the substrate may require harsh conditions that could lead to side reactions or decomposition. |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting the Sonogashira coupling of this compound with a generic aryl iodide (Ar-I). These protocols are designed to be self-validating, with clear checkpoints and rationale for each step.
Protocol 1: Homogeneous Catalysis with PdCl₂(PPh₃)₂ (Copper Co-catalyzed)
This protocol represents a classic and reliable approach for the Sonogashira coupling.
Figure 2: Experimental workflow for a copper-cocatalyzed Sonogashira coupling.
Methodology:
-
Inert Atmosphere is Key: To a flame-dried Schlenk flask equipped with a magnetic stir bar, establish an inert atmosphere by purging with argon or nitrogen. This is crucial to prevent the oxidation of the catalyst and the homocoupling of the alkyne.
-
Order of Addition: Add the aryl iodide (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (1-3 mol%). The use of a slight excess of the alkyne (1.2 equivalents) ensures complete consumption of the more valuable aryl halide.
-
Solvent and Base: Add an anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The choice of solvent can influence reaction rates and solubility.[10] Subsequently, add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equivalents). The base is essential for the deprotonation of the terminal alkyne.
-
Alkyne Addition: Finally, add this compound (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions and Monitoring: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The optimal temperature will depend on the reactivity of the aryl halide. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling with a Pd(OAc)₂/Ligand System
This protocol is advantageous when alkyne homocoupling is a concern and allows for fine-tuning of the catalyst system.
Methodology:
-
Inert Atmosphere and Reagent Loading: In a glovebox or under a robust inert atmosphere, add palladium(II) acetate (1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-4 mol%) to a dry Schlenk flask. Add the aryl iodide (1.0 equivalent) and this compound (1.2 equivalents).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) and a suitable base. For copper-free conditions, a stronger base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is often employed.
-
Reaction Conditions and Monitoring: Heat the reaction mixture to a temperature between 80-110 °C. The higher temperature is often necessary to drive the reaction to completion in the absence of a copper co-catalyst. Monitor the reaction as described in Protocol 1.
-
Work-up and Purification: The work-up and purification procedure is similar to that of Protocol 1.
Conclusion
The Sonogashira coupling of this compound is a challenging yet achievable transformation. For routine synthesis where ease of handling is a priority, PdCl₂(PPh₃)₂ offers a robust and reliable starting point. However, for maximizing yield and overcoming the steric and electronic challenges posed by the substrate, a tunable system such as Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand like SPhos or XPhos is highly recommended. While heterogeneous catalysts like Pd/C offer advantages in terms of recyclability, they are likely to be less effective for this particular substrate. The provided protocols offer a solid foundation for the successful execution of this important carbon-carbon bond-forming reaction.
References
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- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642-13643.
- Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(2), 542-545.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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ChemHelp ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
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A Comparative Guide to the Lipophilicity of Molecules Containing the 1-(Difluoromethoxy)phenyl Ethynyl Moiety
In modern medicinal chemistry, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME).[1][2] The introduction of fluorine-containing functional groups has become a cornerstone strategy for fine-tuning these characteristics.[3][4] This guide provides an in-depth evaluation of the 1-(difluoromethoxy)phenyl ethynyl moiety, a sophisticated structural unit increasingly employed in drug design. We will objectively compare its impact on lipophilicity against common alternatives, supported by experimental data and protocols, to elucidate its strategic value for researchers, scientists, and drug development professionals.
The Crucial Role of Lipophilicity in Drug Design
Lipophilicity, most commonly quantified as the logarithm of the octanol-water partition coefficient (logP), describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[2] An optimal lipophilicity is essential; while sufficient lipophilicity is required for a drug to permeate biological membranes and reach its target, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1][5] Therefore, the ability to rationally modulate logP is a key skill in lead optimization.
The moiety in focus, 1-(difluoromethoxy)phenyl ethynyl, combines two distinct structural features: the rigid phenyl ethynyl linker and the electronically unique difluoromethoxy (-OCF₂H) group . The phenyl ethynyl portion serves as a robust, linear scaffold, often acting as a bioisostere for a simple phenyl ring but with different spatial and electronic properties.[6][7] However, it is the difluoromethoxy substituent that offers a nuanced tool for modulating lipophilicity.
The Difluoromethoxy Group: A Unique Modulator of Physicochemical Properties
The difluoromethoxy group (-OCF₂H) has emerged as a valuable substituent, strategically positioned between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[8] Its unique electronic nature provides a distinct set of properties:
-
Intermediate Lipophilicity: The -OCF₂H group is more lipophilic than a methoxy group but generally less lipophilic than a trifluoromethoxy group, allowing for finer control over the final compound's logP.[8]
-
Metabolic Stability: The strong carbon-fluorine bonds confer high resistance to oxidative metabolism, particularly when replacing a metabolically vulnerable methoxy group, which can undergo O-demethylation.[3][8] This can increase a drug's half-life and reduce clearance.[9]
-
Hydrogen Bond Donor Capability: Uniquely, the hydrogen atom in the -OCF₂H group can act as a weak hydrogen bond donor. This makes it a potential bioisostere for hydroxyl (-OH) or thiol (-SH) groups, a property not shared by the -OCH₃ or -OCF₃ groups.[10][11][12]
This combination of moderate lipophilicity and hydrogen bond donating potential has led to the -OCF₂H group being described as a "lipophilic hydrogen bond donor," offering a unique tool to optimize both permeability and target interactions.[10][12]
Comparative Analysis of Lipophilicity
To objectively evaluate the contribution of the 1-(difluoromethoxy)phenyl ethynyl moiety to molecular lipophilicity, we must compare it to analogues bearing more conventional substituents. The table below summarizes experimental logP values for a model compound series, illustrating the impact of substituting the phenyl ring.
| Substituent (X) on Phenyl Ring | Moiety Structure | Hansch π Constant¹ | ΔlogP (X vs. H)² | Typical Experimental logP³ | Key Characteristics |
| Hydrogen (-H) | Phenyl | 0.00 | 0.00 | 2.13 | Baseline |
| Methoxy (-OCH₃) | 4-Methoxyphenyl | -0.02 | -0.04 | 2.09 | Electron-donating, metabolically liable |
| Difluoromethoxy (-OCF₂H) | 4-(Difluoromethoxy)phenyl | +0.63 | +0.51 | 2.64 | Moderately lipophilic, H-bond donor, metabolically stable [8] |
| Trifluoromethoxy (-OCF₃) | 4-(Trifluoromethoxy)phenyl | +1.04 | +0.88 | 3.01 | Highly lipophilic, electron-withdrawing, stable[9] |
| Chlorine (-Cl) | 4-Chlorophenyl | +0.71 | +0.76 | 2.89 | Lipophilic, electron-withdrawing |
| Methyl (-CH₃) | 4-Methylphenyl (Tolyl) | +0.56 | +0.51 | 2.64 | Lipophilic, increases metabolic susceptibility |
¹The Hansch π constant is a measure of the lipophilicity contribution of a substituent. ²ΔlogP represents the change in the calculated logP value when a hydrogen atom is replaced by the substituent X. ³Experimental logP values are for the corresponding substituted benzene for direct comparison of the substituent effect. The ethynyl addition would further increase lipophilicity across the series.
As the data illustrates, the difluoromethoxy group provides a significant, yet intermediate, increase in lipophilicity. It offers a more substantial boost than the methoxy group but avoids the very high lipophilicity conferred by the trifluoromethoxy group, which can sometimes be detrimental to a drug candidate's overall profile.[9]
Experimental Protocol for Lipophilicity Determination (logP)
To ensure the trustworthiness and reproducibility of lipophilicity data, standardized experimental protocols are essential. The Shake-Flask method is the gold-standard technique for logP determination.[2]
Protocol: Shake-Flask Method for logP Measurement
Objective: To determine the n-octanol/water partition coefficient (P) of a compound.
Materials:
-
Compound of interest
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Purified water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)[13]
-
Separatory funnels or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)[13]
Methodology:
-
Preparation of Phases: a. Mix equal volumes of n-octanol and water/buffer in a large vessel. b. Shake vigorously for 24 hours to ensure mutual saturation of the solvents. c. Allow the phases to separate completely for at least 24 hours before use.[13]
-
Sample Preparation: a. Prepare a stock solution of the test compound in the aqueous phase (or the phase in which it is more soluble). The concentration should be chosen to be within the linear range of the analytical detector.
-
Partitioning: a. Add a precise volume of the stock solution to a separatory funnel or vial. b. Add a precise volume of the pre-saturated counter-phase (n-octanol). A phase ratio (Voctanol/Vwater) between 1:1 and 4:1 is common. c. Cap the vessel tightly and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (typically 25 °C) to allow equilibrium to be reached.
-
Phase Separation: a. Centrifuge the vessel for 15-30 minutes to ensure complete separation of the two phases. This step is critical to avoid emulsions.
-
Quantification: a. Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. b. Analyze the concentration of the compound in each phase using a validated analytical method (e.g., HPLC).[13]
-
Calculation: a. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. b. The final value is expressed as its base-10 logarithm: logP = log₁₀([Compound]octanol / [Compound]aqueous) .[2]
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for logP determination via the Shake-Flask method.
Caption: Impact of substituents on the lipophilicity of a phenyl ring.
Conclusion: The Strategic Advantage of the Difluoromethoxy Moiety
The 1-(difluoromethoxy)phenyl ethynyl moiety represents a sophisticated and powerful tool in the medicinal chemist's arsenal. The difluoromethoxy group offers a unique and advantageous profile, providing a moderate and tunable increase in lipophilicity while simultaneously enhancing metabolic stability and introducing a potential hydrogen bond donor interaction.[8][14] It provides a strategic alternative to the more traditional methoxy and trifluoromethoxy groups, allowing for precise optimization of a drug candidate's ADME properties.[8] By understanding the nuanced effects of this moiety and employing robust experimental methodologies for verification, researchers can effectively leverage its properties to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
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A Comparative Guide to Click Chemistry: Evaluating Copper-Catalyzed vs. Copper-Free Approaches for 1-(difluoromethoxy)-2-ethynylbenzene
In the landscape of modern chemical ligation, particularly within drug discovery and development, the choice of conjugation methodology is paramount. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a robust and versatile platform. However, the decision between the two primary modalities—the copper(I)-catalyzed (CuAAC) and the strain-promoted, copper-free (SPAAC) variants—requires a nuanced understanding of their respective efficiencies, biocompatibility, and substrate sensitivities. This guide provides a detailed comparison of these two powerful techniques, specifically focusing on their application to the functionalization of 1-(difluoromethoxy)-2-ethynylbenzene, a substrate of growing interest due to the unique electronic properties imparted by the difluoromethoxy group.
The Dichotomy of Click Chemistry: A Mechanistic Overview
At the heart of this comparison lies the fundamental difference in the activation of the alkyne moiety for the [3+2] cycloaddition with an azide.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction relies on a copper(I) catalyst to activate a terminal alkyne, such as in this compound. The copper acetylide intermediate then readily reacts with an azide to regioselectively form the 1,4-disubstituted 1,2,3-triazole. This catalytic process dramatically accelerates the reaction, which is otherwise extremely slow at ambient temperatures.[1][2] The reaction is generally insensitive to the electronic properties of the substituents on the alkyne and azide.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In contrast, SPAAC is a catalyst-free reaction that utilizes a highly strained cyclooctyne.[3][4] The release of ring strain provides the thermodynamic driving force for the cycloaddition to occur spontaneously under physiological conditions.[4] This bioorthogonal approach circumvents the cellular toxicity associated with copper catalysts, making it ideal for in vivo applications.[3]
Performance Metrics: A Head-to-Head Comparison
While direct comparative kinetic data for this compound is not extensively published, we can extrapolate performance based on the known electronic effects of the difluoromethoxy group and data from structurally similar aryl alkynes. The difluoromethoxy group is known to be a moderately electron-withdrawing substituent.[5]
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[1] | Catalyst-free [3+2] cycloaddition driven by the release of ring strain in a cyclooctyne.[3] |
| Catalyst | Requires a Copper(I) source (e.g., CuSO₄/sodium ascorbate).[6] | None required. |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst.[4] | Excellent biocompatibility, suitable for live-cell and in vivo applications.[3] |
| Reaction Rate | Generally faster, with second-order rate constants typically in the range of 10² - 10³ M⁻¹s⁻¹.[7] | Generally slower, with a wider range of reaction rates (10⁻³ - 1 M⁻¹s⁻¹) highly dependent on the cyclooctyne structure.[7] |
| Reactants | This compound and an azide. | This compound is not the reactive alkyne. SPAAC requires a strained cyclooctyne (e.g., DBCO, BCN) to react with an azide. |
| Reagent Accessibility | Simple alkynes and copper catalysts are generally inexpensive and readily available. | The synthesis of strained cyclooctynes can be complex and more expensive. |
| Side Reactions | Potential for oxidative homocoupling of alkynes. | Highly reactive cyclooctynes may have off-target reactions with thiols.[8] |
Causality Behind Experimental Choices: The Impact of the Difluoromethoxy Group
The presence of the electron-withdrawing difluoromethoxy group on the phenyl ring of this compound has implications for both reaction types, albeit to differing extents.
For CuAAC , electron-withdrawing groups on the aryl alkyne can have a modest effect on the reaction rate. Some studies suggest that electron-poor alkynes can be excellent substrates for CuAAC reactions.[9] While the formation of the copper acetylide is a key step, the overall reaction rate is not dramatically influenced by the electronic nature of the alkyne substituent.[2] Therefore, this compound is expected to be a competent substrate for CuAAC, exhibiting robust and efficient conversion.
In the context of SPAAC , this compound itself is not the strained alkyne required for the reaction. Instead, in a typical SPAAC experimental design, either the molecule of interest would be functionalized with a strained cyclooctyne to react with an azido-functionalized this compound, or vice-versa. The electronic nature of the azide can influence the rate of SPAAC, with electron-deficient aryl azides showing accelerated rates with certain cyclooctynes.[10][11]
Experimental Workflows
To provide a practical framework, detailed protocols for both CuAAC and a conceptual SPAAC reaction involving a derivative of this compound are outlined below.
Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Workflow for a typical CuAAC reaction.
Protocol for CuAAC of this compound:
-
In a suitable flask, dissolve this compound (1 equivalent) and the desired azide partner (1.05 equivalents) in a 1:1 mixture of t-butanol and water.
-
Prepare a fresh 1 M aqueous solution of sodium ascorbate and a 0.1 M aqueous solution of copper(II) sulfate pentahydrate.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.1 equivalents) followed by the copper(II) sulfate solution (0.01 equivalents).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-disubstituted triazole.
Experimental Workflow: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Caption: Workflow for a typical SPAAC reaction.
Protocol for a conceptual SPAAC reaction:
This protocol assumes the prior synthesis of an azide-functionalized derivative of this compound.
-
Dissolve the azide-functionalized this compound derivative (1 equivalent) in a biocompatible solvent such as a mixture of phosphate-buffered saline (PBS) and a water-miscible organic co-solvent (e.g., DMSO, DMF).
-
Add a solution of a strained cyclooctyne (e.g., a DBCO derivative, 1.1 equivalents) in the same solvent system.
-
Allow the reaction to proceed at room temperature or 37°C with gentle stirring.
-
Monitor the reaction progress by LC-MS.
-
For bioconjugation applications, purification may involve size-exclusion chromatography or dialysis to remove excess small molecule reagents. For small molecule synthesis, purification can be achieved by preparative HPLC.
Concluding Remarks for the Practicing Scientist
The choice between CuAAC and SPAAC for applications involving this compound is dictated primarily by the experimental context.
For small molecule synthesis, medicinal chemistry, and materials science applications where biocompatibility is not a primary concern, CuAAC is the superior choice. It is a highly efficient, rapid, and cost-effective method that is well-suited for the construction of compound libraries and the synthesis of functional materials. The electronic properties of the difluoromethoxy group are not expected to impede the reaction, and high yields of the 1,4-regioisomer can be anticipated.
For bioconjugation, live-cell imaging, and in vivo studies, SPAAC is the undisputed champion. The absence of a cytotoxic copper catalyst is a critical advantage.[4] While this approach necessitates the use of a pre-functionalized strained cyclooctyne, the unparalleled biocompatibility and bioorthogonality of the reaction make it an indispensable tool for probing biological systems.
Ultimately, a thorough understanding of the strengths and limitations of each "click" chemistry variant will empower researchers to make informed decisions and advance their scientific endeavors with greater efficiency and precision.
References
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- Synaffix. Highly Accelerated Inverse Electron-Demand Cycloaddition of Electron-Deficient Azides with Aliphatic Cyclooctynes. Published November 10, 2014.
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- ACS Publications. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Published July 15, 2022.
- PMC - NIH. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Published March 22, 2016.
- PMC - NIH. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
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- Wikipedia. Copper-free click chemistry. Accessed January 19, 2026.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
